molecular formula C16H21NO2S B1242566 Edonerpic CAS No. 519187-23-6

Edonerpic

Katalognummer: B1242566
CAS-Nummer: 519187-23-6
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: HQNACSFBDBYLJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Edonerpic is a neurotrophic agent intended for the treatment of Alzheimer's disease which is under phase I clinical trial.

Eigenschaften

IUPAC Name

1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNACSFBDBYLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519187-23-6
Record name Edonerpic [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edonerpic
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EDONERPIC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Edonerpic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic (T-817MA) is a novel small molecule that has been investigated for its neuroprotective and neurorestorative properties in the context of neurodegenerative diseases and neuronal injury. Its mechanism of action is complex, involving interactions with multiple intracellular targets and the modulation of key signaling pathways related to synaptic plasticity, neuroinflammation, and cellular resilience. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Primary Molecular Targets and Binding Affinities

This compound's mechanism of action is initiated by its interaction with at least two key intracellular proteins: the sigma-1 receptor (σ1R) and Collapsin Response Mediator Protein 2 (CRMP2).

Sigma-1 Receptor (σ1R) Agonism

This compound acts as a high-affinity ligand for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] This interaction is believed to be a significant contributor to its neuroprotective effects.

Interaction with Collapsin Response Mediator Protein 2 (CRMP2)

This compound has been reported to bind to CRMP2, a cytosolic phosphoprotein involved in neurite outgrowth, axonal guidance, and synaptic plasticity.[2][3] However, it is important to note that the binding affinity is reported to be low, and this interaction has been a subject of scientific debate, with some studies questioning the direct binding under physiological conditions.[4][5]

Quantitative Data Summary

TargetParameterValueSpeciesAssay MethodReference
Sigma-1 Receptor (σ1R)Ki16 nMRatRadioligand Binding Assay[1]
CRMP2Kd~735 µMHuman (recombinant)Isothermal Titration Calorimetry[4]

Downstream Signaling Pathways and Cellular Effects

The engagement of σ1R and the putative interaction with CRMP2 trigger a cascade of downstream events that collectively contribute to this compound's observed pharmacological effects.

Enhancement of Synaptic Plasticity via AMPA Receptor Trafficking

A core mechanism of this compound is its ability to enhance synaptic plasticity, a fundamental process for learning, memory, and functional recovery after neuronal injury.[2] This is primarily achieved by facilitating the trafficking and synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3]

The proposed pathway involves the following steps:

  • CRMP2-mediated Actin Dynamics: this compound, through its interaction with CRMP2, is suggested to activate the actin-depolymerizing factor (ADF)/cofilin pathway.[2]

  • Cytoskeletal Reorganization: Activation of ADF/cofilin leads to reorganization of the actin cytoskeleton within dendritic spines.

  • AMPA Receptor Insertion: This cytoskeletal remodeling facilitates the insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening synaptic transmission.

This compound's Proposed a-AMPA Receptor Trafficking Pathway This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds ADF_Cofilin ADF/Cofilin Pathway CRMP2->ADF_Cofilin Activates Actin Actin Cytoskeleton Reorganization ADF_Cofilin->Actin AMPAR AMPAR Trafficking & Synaptic Insertion Actin->AMPAR Synaptic_Plasticity Enhanced Synaptic Plasticity AMPAR->Synaptic_Plasticity Workflow for Sigma-1 Receptor Binding Assay Tissue_Prep 1. Rat Brain Homogenization & Centrifugation Membrane_Prep 2. Crude Membrane Preparation Tissue_Prep->Membrane_Prep Incubation 3. Incubation with [3H](+)-pentazocine & this compound Membrane_Prep->Incubation Filtration 4. Rapid Filtration Incubation->Filtration Scintillation 5. Scintillation Counting Filtration->Scintillation Analysis 6. Data Analysis (Cheng-Prusoff Equation) Scintillation->Analysis

References

Edonerpic: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic (formerly T-817MA) is a novel small molecule that has been investigated for its potential therapeutic effects in neurodegenerative diseases and recovery from neuronal injury. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and proposed mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound. The guide summarizes key quantitative data from preclinical and clinical studies in structured tables, details essential experimental protocols, and provides visualizations of critical pathways and workflows.

Discovery and Rationale

This compound was developed by a Japanese research team led by Yokohama City University and Toyama Chemical Co., Ltd.[1] The primary goal was to identify a compound that could enhance motor function recovery following brain damage, such as stroke.[1] The therapeutic rationale is based on the principle of promoting neural plasticity, the brain's ability to reorganize its structure and function in response to experience and injury.[1] Preclinical studies in rodent and primate models of brain damage demonstrated that this compound, in conjunction with rehabilitative training, led to greater and faster recovery of motor function.[1]

Synthesis Pathway

The chemical name for this compound is 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}-3-azetidinol. Its synthesis is a multi-step process. A method for its preparation is outlined in Russian patent RU2397169C2. The process involves the use of a (phenylthio)acetic acid derivative as a starting material.[2]

Disclaimer: The following is a generalized representation of a potential synthesis pathway based on available information. For complete and accurate synthesis details, it is imperative to consult the original patent documentation.

Key Starting Materials:

  • (Phenylthio)acetic acid derivative

  • 1-benzothiophene derivative

  • 3-azetidinol derivative

Generalized Synthesis Steps:

  • Formation of the Benzothiophene Ethanol Moiety: A suitable 1-benzothiophene derivative is functionalized to introduce an ethanol side chain at the 5-position. This can be achieved through various organic reactions, such as Grignard reactions followed by reduction, or Wittig-type reactions.

  • Synthesis of the Propoxy Linker: A three-carbon linker with a reactive group at each end is synthesized. This linker will connect the benzothiophene moiety to the azetidine ring.

  • Etherification: The benzothiophene ethanol moiety is coupled with the propoxy linker via an etherification reaction, such as a Williamson ether synthesis. This step forms the 2-(1-benzothiophen-5-yl)ethoxy]propyl intermediate.

  • Coupling to Azetidinol: The resulting intermediate is then coupled to a protected 3-azetidinol derivative. This is typically achieved through nucleophilic substitution, where the nitrogen of the azetidine ring displaces a leaving group on the propoxy linker.

  • Deprotection and Salt Formation: Any protecting groups on the 3-hydroxy group of the azetidine ring are removed. The final compound is then typically converted to its maleate salt to improve its stability and solubility.

Mechanism of Action

The primary proposed mechanism of action of this compound involves the modulation of synaptic plasticity through its interaction with Collapsin Response Mediator Protein 2 (CRMP2).[1]

The Role of CRMP2

CRMP2 is an intracellular protein known to be involved in neurite outgrowth, axon guidance, and synaptic plasticity.[3][4] this compound is reported to bind to CRMP2, although this interaction is a subject of some debate in the scientific literature.[3][4] The binding of this compound to CRMP2 is thought to initiate a signaling cascade that ultimately enhances the delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[1][5]

AMPA and NMDA Receptor Modulation

The enhancement of AMPA receptor trafficking to the postsynaptic membrane is a critical mechanism for long-term potentiation (LTP), a cellular correlate of learning and memory. By facilitating this process, this compound is believed to strengthen synaptic connections in an activity-dependent manner, which is crucial for the recovery of function after brain injury.[5]

Some studies also suggest that this compound can modulate N-methyl-D-aspartate (NMDA) receptors, another key player in synaptic plasticity and excitotoxicity. Research indicates that this compound may reduce the cleavage of CRMP2, which in turn affects the surface expression of certain NMDA receptor subunits.[6]

Edonerpic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Rehabilitation Rehabilitation AMPAR_trafficking AMPA Receptor Trafficking Rehabilitation->AMPAR_trafficking Experience-dependent This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to CRMP2->AMPAR_trafficking Facilitates Synaptic_Plasticity Enhanced Synaptic Plasticity AMPAR_trafficking->Synaptic_Plasticity Leads to Motor_Recovery Motor Function Recovery Synaptic_Plasticity->Motor_Recovery Promotes

Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy Data
Model SystemOutcome MeasureThis compound DoseResultReference
Rodent model of brain damageMotor function recoveryNot specifiedGreater and faster recovery with rehabilitation[1]
Primate model of brain damageFine motor skill recoveryNot specifiedAbility to pinch small food within a month[1]
Table 2: Phase 2 Clinical Trial in Alzheimer's Disease (NCT02079909)
ParameterPlacebo (n=158)This compound 224 mg (n=166)This compound 448 mg (n=158)Reference
Completion Rate 88.6%70.5%76.0%[7]
Mean ADAS-cog Change at Week 52 7.917.457.08[7]
Mean Difference from Placebo (ADAS-cog) --0.47 (95% CI, -2.36 to 1.43; P = .63)-0.84 (95% CI, -2.75 to 1.08; P = .39)[7]
Mean ADCS-CGIC Score at Week 52 5.225.245.25[7]
Discontinuation due to Adverse Events 4.4%13.9%14.6%[7]

ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; ADCS-CGIC: Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this compound research.

Cryogenic Brain Injury Model

This protocol is used to create a focal cortical injury in rodents to model stroke.

  • Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: The scalp is incised to expose the skull.

  • Craniotomy: A small craniotomy is performed over the target cortical area (e.g., motor cortex).

  • Cryoinjury: A cryoprobe, cooled in liquid nitrogen, is applied to the exposed dura for a specific duration to induce a focal freezing lesion.[5]

  • Closure: The scalp is sutured, and the animal is allowed to recover.

  • Post-operative Care: Analgesics and supportive care are provided.

Cryoinjury_Workflow A Anesthesia B Surgical Preparation (Scalp Incision) A->B C Craniotomy B->C D Cryoprobe Application (Liquid Nitrogen Cooled) C->D E Closure (Suturing) D->E F Post-operative Care E->F

Workflow for the cryogenic brain injury model.
Patch-Clamp Electrophysiology

This technique is used to measure the electrical properties of individual neurons and the function of ion channels, such as AMPA receptors.

  • Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the brain region of interest are prepared using a vibratome.

  • Recording Chamber: The slices are transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.

  • Pipette Preparation: Glass micropipettes with a fine tip are filled with an internal solution that mimics the intracellular environment of a neuron.

  • Cell Targeting: A neuron is identified under the microscope, and the micropipette is carefully guided to its surface.

  • Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Configuration:

    • Whole-cell: The membrane patch is ruptured to allow direct electrical access to the entire cell. This is used to record synaptic currents (e.g., mEPSCs) and action potentials.

    • Cell-attached: The membrane remains intact, allowing the recording of single-channel currents.

  • Data Acquisition: Electrical signals are amplified, filtered, and digitized for analysis.

Patch_Clamp_Workflow A Brain Slice Preparation B Transfer to Recording Chamber A->B C Pipette Preparation & Positioning B->C D Giga-seal Formation C->D E Establish Recording Configuration (e.g., Whole-cell) D->E F Data Acquisition & Analysis E->F

General workflow for patch-clamp electrophysiology.
CRMP2 Binding Assay

Various techniques can be used to assess the binding of this compound to CRMP2. One common approach is a pull-down assay.

  • Protein Preparation: Recombinant CRMP2 protein is purified.

  • Ligand Immobilization: this compound or a derivative is immobilized on a solid support (e.g., agarose beads).

  • Incubation: The immobilized this compound is incubated with the purified CRMP2 protein or a cell lysate containing CRMP2.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using an antibody specific for CRMP2 to confirm the presence of a direct interaction.

Conclusion and Future Directions

This compound is a promising compound that has demonstrated the potential to enhance functional recovery after brain injury in preclinical models. Its proposed mechanism of action, centered on the potentiation of synaptic plasticity via CRMP2 and AMPA receptor modulation, represents a novel therapeutic strategy. While clinical trials in Alzheimer's disease did not meet their primary endpoints, the investigation of this compound in the context of stroke recovery continues to be an area of active research. Further studies are needed to fully elucidate its mechanism of action, optimize its therapeutic application, and determine its efficacy in human patients recovering from stroke. The detailed technical information provided in this guide serves as a valuable resource for researchers and clinicians working to advance the field of neurorestorative therapies.

References

Preliminary In-Vitro Studies of Edonerpic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonerpic (also known as T-817MA) is a small molecule compound that has been investigated for its neuroprotective and neurotrophic properties. Initially developed for Alzheimer's disease, its potential therapeutic applications have expanded to include stroke, traumatic brain injury (TBI), and spinal cord injury.[1][2][3] The primary proposed mechanism of action centers on its ability to enhance synaptic plasticity, though the precise molecular targets remain a subject of ongoing research.[1][2] This technical guide provides an in-depth overview of the preliminary in-vitro studies of this compound, focusing on quantitative data, experimental methodologies, and the key signaling pathways implicated in its activity.

Core Findings from In-Vitro Investigations

In-vitro studies have been instrumental in elucidating the cellular and molecular effects of this compound. A significant body of research points towards its role in modulating glutamate receptor signaling, particularly in the context of neuronal injury.[4]

Neuroprotective Effects in a Model of Traumatic Neuronal Injury

A key study by Chen et al. (2022) utilized an in-vitro model of traumatic neuronal injury (TNI) to investigate the neuroprotective effects of this compound maleate.[4] This model involved mechanically scratching cultured cortical neurons followed by exposure to glutamate to mimic the excitotoxicity observed in TBI.[4]

Quantitative Data Summary:

Experimental AssayConditionThis compound Maleate ConcentrationResultReference
Lactate Dehydrogenase (LDH) ReleaseTNI + Glutamate1 µMSignificant reduction in LDH release[4]
10 µMSignificant reduction in LDH release[4]
0.1 µMNo significant effect[4]
Calcein Signaling (Cell Viability)TNI + Glutamate1 µMPartially prevented the decrease in calcein signal[4]
10 µMPartially prevented the decrease in calcein signal[4]
Intracellular Ca2+ ResponseNMDA or AMPA stimulationNot specifiedMitigated the increase in intracellular Ca2+[4]
Protein Expression (Western Blot)TNI + Glutamate10 µMInhibited surface NR2B expression[4]
Inhibited total and surface GluR1 expression[4]
Reduced cleavage of CRMP2[4]
Increased expression of Arc[4]
Modulation of Ion Channels

Contrasting findings have been reported regarding this compound's direct interaction with Collapsin Response Mediator Protein 2 (CRMP2). While some studies suggest this compound binds to CRMP2 to facilitate its effects, others have failed to demonstrate this binding.[1][5] However, independent of the direct binding debate, this compound has been shown to modulate ion channel activity in dorsal root ganglion (DRG) neurons.

Quantitative Data Summary:

Ion ChannelThis compound Maleate ConcentrationEffect on Current DensityReference
Voltage-gated Calcium Channels20 µMDecreased[5][6]
Voltage-gated Sodium Channels20 µMIncreased[5][6]

Experimental Protocols

In-Vitro Traumatic Neuronal Injury (TNI) Model

This protocol, adapted from Chen et al. (2022), is designed to mimic the conditions of traumatic brain injury in a cell culture setting.[4]

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured on plates coated with poly-L-lysine.

  • Scratch Injury: A sterile pipette tip is used to create a scratch across the confluent monolayer of neurons.

  • Glutamate Exposure: Following the scratch injury, the culture medium is replaced with a medium containing 100 µM glutamate to induce excitotoxicity.

  • This compound Treatment: this compound maleate is added to the culture medium at various concentrations (e.g., 0.1, 1, and 10 µM) at different time points post-injury (e.g., 0, 2, or 4 hours).[4]

  • Assessment of Neuroprotection:

    • LDH Assay: Lactate dehydrogenase release into the culture medium is measured as an indicator of cell death.

    • Calcein Staining: Calcein-AM is used to stain viable cells, and the fluorescence signal is quantified.

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Proteins of interest (e.g., NR2B, GluR1, CRMP2, Arc) are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies.

    • Protein bands are visualized and quantified.

  • Intracellular Calcium Imaging:

    • Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are stimulated with NMDA or AMPA in the presence or absence of this compound.

    • Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity.

Electrophysiological Recordings in DRG Neurons

This protocol is based on the methodology described by Moutal et al. (2019) to assess the effect of this compound on ion channel function.[5][6]

  • Cell Culture: Dorsal root ganglion (DRG) neurons are isolated and cultured.

  • This compound Incubation: Cultured DRG neurons are incubated overnight with 20 µM of this compound maleate or a vehicle control (0.1% DMSO).[5][6]

  • Patch-Clamp Recording:

    • Whole-cell patch-clamp recordings are performed on the cultured neurons.

    • Voltage-gated calcium and sodium currents are elicited by applying specific voltage protocols.

    • The peak current densities (pA/pF) are measured and compared between this compound-treated and control neurons.

Signaling Pathways and Visualizations

Proposed Mechanism of this compound in Traumatic Neuronal Injury

This compound is proposed to exert its neuroprotective effects by modulating glutamate receptor signaling through two distinct pathways involving CRMP2 and Arc.

Edonerpic_TNI_Pathway This compound This compound Maleate CRMP2_cleavage Cleavage of CRMP2 This compound->CRMP2_cleavage inhibits Arc Arc Expression This compound->Arc increases TNI Traumatic Neuronal Injury + Glutamate TNI->CRMP2_cleavage Ca_overload Intracellular Ca2+ Overload TNI->Ca_overload NR2B Surface NR2B Expression CRMP2_cleavage->NR2B NR2B->Ca_overload GluR1 Total & Surface GluR1 Expression Arc->GluR1 inhibits GluR1->Ca_overload Neuroprotection Neuroprotection Ca_overload->Neuroprotection prevents

Caption: this compound's neuroprotective signaling pathway in traumatic neuronal injury.

Experimental Workflow for In-Vitro TNI Studies

The following diagram illustrates the general workflow for investigating the neuroprotective effects of this compound in the in-vitro TNI model.

TNI_Workflow start Primary Cortical Neuron Culture scratch Mechanical Scratch Injury start->scratch glutamate Glutamate Exposure (100 µM) scratch->glutamate treatment This compound Maleate Treatment glutamate->treatment assessment Assessment of Neuroprotection treatment->assessment ldh LDH Assay assessment->ldh calcein Calcein Staining assessment->calcein calcium Intracellular Ca2+ Imaging assessment->calcium western Western Blot Analysis assessment->western

Caption: Experimental workflow for in-vitro traumatic neuronal injury studies.

Discussion and Future Directions

The preliminary in-vitro studies of this compound provide compelling evidence for its neuroprotective and neuroplasticity-enhancing effects. The modulation of glutamate receptor signaling, particularly through the CRMP2 and Arc pathways, appears to be a central mechanism of action, especially in the context of neuronal injury.[4] However, the conflicting reports on its direct binding to CRMP2 highlight the need for further investigation to fully elucidate its molecular targets.[1][5]

Future in-vitro research should focus on:

  • Receptor Binding Assays: Conducting comprehensive binding studies with purified proteins to definitively identify the direct molecular targets of this compound.

  • Dose-Response Studies: Performing more detailed dose-response analyses for its various cellular effects to establish a clearer therapeutic window.

  • Mechanism of Ion Channel Modulation: Investigating the precise mechanisms by which this compound modulates voltage-gated calcium and sodium channels.

  • Broader Cellular Models: Expanding in-vitro studies to include other cell types of the central nervous system, such as astrocytes and microglia, to understand its effects on neuroinflammation and glial scarring.

References

Edonerpic's Role in Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic (T-817MA) is a small molecule neurotrophic agent that has been investigated for its potential therapeutic effects in neurological disorders, including Alzheimer's disease and stroke. Its mechanism of action centers on the modulation of key cellular signaling pathways that are fundamental to synaptic plasticity, neuronal survival, and functional recovery following brain injury. This technical guide provides an in-depth overview of the current understanding of this compound's engagement with these pathways, including its interaction with Collapsin Response Mediator Protein 2 (CRMP2), its influence on glutamatergic signaling through AMPA and NMDA receptors, and its modulation of the immediate-early gene Arc. This document summarizes key quantitative data, presents detailed experimental methodologies for relevant assays, and provides visual representations of the signaling cascades and experimental workflows.

Core Cellular Signaling Pathways Modulated by this compound

This compound's therapeutic potential is believed to stem from its ability to influence multiple interconnected signaling pathways that are crucial for neuronal function and plasticity. The primary pathways identified in preclinical and clinical research are detailed below.

The CRMP2 Pathway and AMPA Receptor Trafficking

A central hypothesis of this compound's mechanism of action involves its interaction with Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein integral to neurite outgrowth and synaptic plasticity.[1][2] this compound is proposed to bind to CRMP2, which in turn facilitates the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[3] This process is critical for long-term potentiation (LTP), a cellular correlate of learning and memory. Enhanced AMPA receptor delivery to the postsynaptic membrane strengthens synaptic transmission and is thought to underlie the motor function recovery observed in preclinical models of stroke.[3]

However, it is crucial to note that the direct binding of this compound to CRMP2 is a point of contention in the scientific literature. While some studies suggest a direct interaction, others have failed to detect a binding affinity.[4][5] One study reported a low-affinity binding with a dissociation constant (Kd) of approximately 735 µM.[4] This discrepancy warrants further investigation to fully elucidate the initial molecular target of this compound.

CRMP2_AMPA_Pathway This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds (Controversial) AMPAR_vesicle AMPA Receptor Vesicle CRMP2->AMPAR_vesicle Promotes Trafficking Synapse Synaptic Membrane AMPAR_vesicle->Synapse Insertion LTP Synaptic Strengthening (LTP) Synapse->LTP

Figure 1: this compound's Proposed CRMP2-Mediated AMPA Receptor Trafficking Pathway.
Modulation of Glutamate Receptor Signaling: NMDA and AMPA Receptors

Beyond its putative interaction with CRMP2, this compound has been shown to modulate the expression and function of key glutamate receptors.[1][6] In models of traumatic brain injury, this compound treatment led to a reduction in the surface expression of the NMDA receptor subunit NR2B and the AMPA receptor subunit GluR1.[1][6] This modulation of glutamate receptor subunits is associated with a decrease in intracellular calcium (Ca2+) influx following excitotoxic insults, a key mechanism of neuronal cell death.[6] By attenuating Ca2+ overload, this compound may exert a neuroprotective effect.

The Arc Signaling Pathway

This compound has also been demonstrated to influence the expression of the activity-regulated cytoskeleton-associated protein (Arc).[1][6] Arc is an immediate-early gene that plays a critical role in synaptic plasticity and memory consolidation, in part by regulating AMPA receptor endocytosis.[6] Studies have shown that this compound can increase the expression of Arc, which in turn may contribute to the regulation of GluR1 expression.[6] This suggests a complex interplay where this compound can both promote AMPA receptor surface expression via the CRMP2 pathway and modulate their turnover through the Arc pathway.

Glutamate_Arc_Pathway cluster_this compound This compound Effects cluster_receptors Glutamate Receptors cluster_downstream Downstream Effects This compound This compound NR2B Surface NR2B This compound->NR2B Reduces GluR1 Surface GluR1 This compound->GluR1 Reduces Arc Arc Protein Expression This compound->Arc Increases Ca_influx Intracellular Ca2+ Influx NR2B->Ca_influx GluR1->Ca_influx Neuroprotection Neuroprotection Ca_influx->Neuroprotection Attenuation leads to Arc->GluR1 Regulates

Figure 2: this compound's Modulation of Glutamate Receptors and Arc Signaling.
Balancing Excitatory and Inhibitory Synaptic Inputs

Recent evidence suggests that this compound may also play a role in maintaining the balance between excitatory and inhibitory neurotransmission. In a model of cryogenic brain injury, animals treated with this compound showed an enhancement of both excitatory (mEPSCs) and inhibitory (mIPSCs) postsynaptic currents in the compensatory brain region. This is in contrast to untreated animals where only excitatory currents were augmented. By balancing synaptic inputs, this compound may help to prevent hyperexcitability and potential seizure activity during the recovery period.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy Data

ParameterModelConcentration/DoseEffectReference
LDH ReleaseIn vitro traumatic neuronal injury1 and 10 µMSignificantly reduced[6]
Calcein SignalIn vitro traumatic neuronal injury1 and 10 µMPartially prevented decrease[6]
Neurological Function (mNSS)In vivo traumatic brain injury30 mg/kgApparently decreased at day 14[6]
CRMP2 Binding (Kd)Isothermal Titration CalorimetryN/A~735 µM[4]

Table 2: Phase 2 Clinical Trial in Alzheimer's Disease (NCT02079909)

Outcome MeasurePlacebo (n=158)This compound 224 mg (n=166)This compound 448 mg (n=158)p-value vs. PlaceboReference
Mean ADAS-cog change at 52 weeks7.917.457.080.63 (224mg), 0.39 (448mg)[7]
Mean ADCS-CGIC score at 52 weeks5.225.245.250.81 (224mg), 0.76 (448mg)[7]
Discontinuation due to Adverse Events4.4%13.9%14.6%N/A[7]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the cellular mechanisms of this compound. These are based on standard laboratory procedures and the methodologies described in the cited literature.

Lactate Dehydrogenase (LDH) Release Assay for Neurotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Cultured primary cortical neurons

  • This compound maleate

  • Glutamate

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Plate reader

Procedure:

  • Seed primary cortical neurons in 96-well plates at an appropriate density and culture until mature.

  • Induce neuronal injury by scratching the cell monolayer followed by exposure to 100 µM glutamate.

  • Immediately after injury, treat the cells with varying concentrations of this compound maleate (e.g., 0.1, 1, and 10 µM) or vehicle control.

  • Incubate for a predetermined time (e.g., 24 hours) at 37°C.

  • Collect the cell culture supernatant.

  • Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

  • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to release total LDH) and a negative control (untreated cells).

Western Blotting for Glutamate Receptor Subunit Expression

This technique is used to detect and quantify the levels of specific proteins, such as glutamate receptor subunits, in cell lysates.

Materials:

  • Cultured primary cortical neurons treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NR2B, anti-GluR1, anti-Arc, anti-CRMP2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control neurons in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-NR2B) overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Intracellular Calcium Imaging

This method allows for the real-time measurement of changes in intracellular calcium concentrations in response to stimuli.

Materials:

  • Cultured primary cortical neurons on glass coverslips

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Imaging buffer (e.g., HBSS)

  • NMDA or AMPA

  • This compound maleate

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Load the cultured neurons with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Wash the cells to remove excess dye and place the coverslip in a live-cell imaging chamber with imaging buffer.

  • Acquire a baseline fluorescence signal.

  • Treat the cells with this compound or vehicle control.

  • Stimulate the cells with an agonist (e.g., NMDA or AMPA) to induce calcium influx.

  • Record the changes in fluorescence intensity over time.

  • Analyze the data to determine the peak fluorescence and the rate of calcium influx and decay.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_binding Binding Affinity Cell_Culture Primary Neuronal Culture Injury_Model Neuronal Injury (e.g., Scratch + Glutamate) Cell_Culture->Injury_Model Treatment This compound Treatment Injury_Model->Treatment LDH_Assay LDH Release Assay (Neurotoxicity) Treatment->LDH_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Ca_Imaging Calcium Imaging (Ion Influx) Treatment->Ca_Imaging ITC Isothermal Titration Calorimetry (ITC) CRMP2_Binding This compound-CRMP2 Binding Affinity (Kd) ITC->CRMP2_Binding

Figure 3: General Experimental Workflow for Investigating this compound's Cellular Effects.

Conclusion

This compound modulates several critical cellular signaling pathways involved in synaptic plasticity and neuroprotection. Its proposed interaction with CRMP2 to enhance AMPA receptor trafficking, coupled with its ability to regulate glutamate receptor expression and Arc signaling, provides a multi-faceted mechanism of action. While the direct binding target of this compound remains a subject of further investigation, the downstream effects on these pathways offer a compelling rationale for its potential therapeutic benefits in conditions characterized by neuronal damage and dysfunction. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug development.

References

The Early Development of Edonerpic: A Technical Overview of a Novel Synaptic Plasticity Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Edonerpic (formerly T-817MA) is a novel small-molecule compound initially investigated for Alzheimer's disease and later repurposed for its potential to enhance functional recovery after neurological injuries such as stroke and traumatic brain injury. Early research identified this compound as a modulator of synaptic plasticity, a fundamental process for learning, memory, and neural repair. This technical guide provides a comprehensive overview of the preclinical research and early development of this compound, detailing its proposed mechanisms of action, key experimental protocols used in its evaluation, and a summary of quantitative findings from pivotal studies. The primary focus is on its role as a putative Collapsin Response Mediator Protein 2 (CRMP2) binding agent that facilitates AMPA receptor trafficking, alongside other reported mechanisms involving the Arc protein and sigma-1 receptor agonism.

Introduction

Brain damage resulting from stroke, traumatic brain injury (TBI), or neurodegenerative diseases often leads to debilitating long-term loss of function. While rehabilitative therapies can provide partial recovery, their efficacy is limited. The development of pharmacological agents that can augment the effects of rehabilitation by promoting neural plasticity is a significant area of unmet medical need.[1] this compound (1-{3-[2-(1-benzothiophen-5-yl)ethoxy] propyl}-3-azetidinol maleate) emerged from a screening program for neuroprotective agents and has been extensively studied for its ability to enhance experience-dependent functional recovery.[2][3] This document synthesizes the foundational preclinical data that characterized its unique mechanism and therapeutic potential.

Proposed Mechanisms of Action

This compound's mechanism of action is multifaceted, with several interconnected pathways proposed based on preclinical evidence.

CRMP2-Mediated Synaptic Plasticity

The primary and most studied mechanism involves the binding of this compound to Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein crucial for neurite outgrowth and synaptic plasticity.[3] The proposed signaling cascade suggests that the this compound-CRMP2 complex activates the actin-depolymerizing factor (ADF)/cofilin pathway.[1][4] This activation is thought to remodel the actin cytoskeleton within dendritic spines, facilitating the experience-dependent delivery and insertion of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid (AMPA) receptors into the postsynaptic membrane.[4][5] This enhancement of AMPA receptor trafficking strengthens synaptic transmission, a cellular correlate of learning and functional recovery.[1][6] It is important to note, however, that the direct binding of this compound to CRMP2 has been disputed by some investigators, who did not observe binding in their assays.[7][8]

CRMP2_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Input Neuronal Activity (e.g., Rehabilitative Training) This compound This compound Input->this compound Experience- dependent Plasticity Enhanced Synaptic Plasticity & Functional Recovery Input->Plasticity CRMP2 CRMP2 This compound->CRMP2 Binds ADF_Cofilin ADF/Cofilin CRMP2->ADF_Cofilin Activates Actin Actin Cytoskeleton Remodeling ADF_Cofilin->Actin AMPAR AMPAR Trafficking & Insertion Actin->AMPAR AMPAR->Plasticity

Caption: Proposed CRMP2-mediated signaling pathway of this compound. (Within 100 characters)
Regulation of Glutamate Receptors in Traumatic Brain Injury

In the context of TBI, this compound has been shown to regulate glutamate receptors through distinct, yet potentially complementary, mechanisms involving both CRMP2 and the Activity-Regulated Cytoskeleton-associated (Arc) protein.[9] Research indicates that this compound inhibits the injury-induced cleavage of CRMP2, which in turn reduces the surface expression of the NMDA receptor subunit NR2B.[9][10] Concurrently, this compound prolongs the expression of the immediate-early gene Arc.[9] Arc is known to regulate AMPA receptor endocytosis; in this context, this compound-induced Arc activation was associated with a decrease in the total and surface expression of the AMPA receptor subunit GluR1.[9][11] This dual regulation—dampening NMDA receptor signaling while modulating AMPA receptor availability—may contribute to neuroprotection by mitigating excitotoxicity in the acute phase following brain trauma.[9]

TBI_Pathway cluster_CRMP2 CRMP2-Mediated cluster_Arc Arc-Mediated TBI Traumatic Brain Injury (TBI) CRMP2_cleavage CRMP2 Cleavage TBI->CRMP2_cleavage Induces This compound This compound Treatment This compound->CRMP2_cleavage Inhibits Arc_exp Arc Expression This compound->Arc_exp Prolongs NR2B Surface NR2B Expression CRMP2_cleavage->NR2B Increases Neuroprotection Neuroprotection & Long-Term Functional Improvement NR2B->Neuroprotection GluR1 Surface GluR1 Expression Arc_exp->GluR1 Reduces GluR1->Neuroprotection

Caption: Dual mechanism of this compound in Traumatic Brain Injury. (Within 100 characters)
Sigma-1 Receptor Agonism

Early studies also characterized this compound (as T-817MA) as a potent sigma-1 (σ1) receptor agonist.[12] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates calcium signaling, ion channel activity, and cellular stress responses. Agonism at this receptor is associated with neuroprotective and neurotrophic effects. While this mechanism was explored primarily in the context of Alzheimer's disease, it may contribute to the overall neuroprotective profile of this compound in other CNS injury models.[12] The precise interplay between σ1 receptor activation and the CRMP2-mediated plasticity pathway has not been fully elucidated.

Preclinical Efficacy Data

This compound has demonstrated efficacy in various animal models of CNS injury. The following tables summarize key quantitative findings from these foundational studies.

Table 1: Efficacy in Stroke and Spinal Cord Injury Models
Animal ModelInjury TypeTreatment ProtocolKey Outcome MeasureResult (this compound vs. Vehicle)Reference
Mouse Motor Cortex Cryoinjury30 mg/kg, p.o., twice daily for 3 weeks + rehabilitative trainingForelimb Reaching Task Success RateSignificant recovery of motor function[1][3]
Non-human Primate (Macaca fuscata)Internal Capsule HemorrhageIntramuscular injection + rehabilitative trainingFine finger movement recoveryAccelerated recovery of manual dexterity[3]
Non-human Primate (Macaca fuscata)Unilateral Spinal Cord Injury (C6-C7)3 mg/kg/day, i.m., for 2 months + rehabilitative trainingGrasping movement success (Slit Task)Significantly improved grasping movements[13][14][15]
Rat Motor Cortex Cryoinjury84 mg/kg, p.o., 30 min before trainingmEPSC & mIPSC Amplitude in Compensatory CortexEnhanced both excitatory and inhibitory inputs (balanced plasticity)[4]
Table 2: Efficacy in Neurodegenerative and TBI Models
Animal ModelDisease ModelTreatment ProtocolKey Outcome MeasureResult (this compound vs. Vehicle/Control)Reference
Rat Aβ (1-40) i.c.v. Infusion (AD Model)8.4 mg/kg/day, p.o.Place Learning Task PerformanceAmeliorated spatial learning impairments[2][16]
Rat Aβ (1-40) i.c.v. Infusion (AD Model)8.4 mg/kg/day, p.o.Hippocampal NeurogenesisSignificantly increased neurogenesis[2][16]
Rat Controlled Cortical Impact (TBI Model)30 mg/kg, i.p.Modified Neurological Severity Score (mNSS)Improved long-term neurological function (at day 14)[9]
Rat Controlled Cortical Impact (TBI Model)30 mg/kg, i.p.Brain Edema & Neuronal LossAlleviated brain edema and neuronal loss[9]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments used in the early evaluation of this compound.

Rodent Stroke Model: Motor Cortex Cryoinjury
  • Objective: To create a focal ischemic lesion in the motor cortex to model stroke and assess recovery of forelimb function.

  • Animals: Adult male mice or Long-Evans rats.

  • Procedure:

    • Anesthetize the animal (e.g., 4% isoflurane).

    • Secure the animal in a stereotaxic frame. Expose the skull over the forelimb area of the primary motor cortex.

    • A cryoprobe (e.g., ophthalmic cryo system) cooled with liquid nitrogen is applied directly to the skull over the target coordinates for a defined period (e.g., 60-90 seconds).

    • The probe is removed, the incision is sutured, and the animal is allowed to recover.

  • Behavioral Assessment (Forelimb Reaching Task):

    • Animals are food-restricted and trained pre-injury to reach through a slit in a Plexiglas box to retrieve a food pellet.

    • Training continues until a stable, high success rate (e.g., >40-50%) is achieved.

    • Post-injury, rehabilitative training sessions (e.g., 20-30 minutes daily) are conducted. This compound or vehicle is administered orally (e.g., 30-84 mg/kg) 30 minutes prior to each session.

    • Success is defined as retrieving the pellet on the first attempt. The success rate is calculated as (successful trials / total trials) * 100.[4][6]

Non-Human Primate Spinal Cord Injury (SCI) Model
  • Objective: To model cervical SCI and assess the effect of this compound on the recovery of grasping movements.

  • Animals: Adult macaque monkeys (Macaca fuscata).

  • Procedure:

    • Under general anesthesia, a dorsal laminectomy is performed at the C6-C7 vertebral level.

    • A unilateral transection of the spinal cord is made to a specific depth and length to create a consistent lesion.

    • Muscles and skin are closed in layers, and the animal is monitored for recovery.

  • Treatment and Rehabilitation:

    • Beginning approximately 5 days post-injury, daily rehabilitative training is initiated.

    • This compound (3 mg/kg) or vehicle (5% glucose solution) is administered via intramuscular injection 15 minutes before each training session.

    • Training consists of behavioral tasks requiring fine motor control, such as retrieving food from vertical and horizontal slits ("Slit Task").[13][14][15]

In Vitro Traumatic Neuronal Injury (TNI) Model
  • Objective: To mimic TBI in vitro to study cellular mechanisms of neuroprotection.

  • Preparation: Primary cortical neurons are cultured from embryonic rat brains.

  • Procedure:

    • A physical injury is induced in the cultured neuron monolayer by scratching it with a pipette tip.

    • Immediately following the scratch, the culture medium is replaced with a medium containing glutamate (e.g., 100 µM) to induce excitotoxicity.

    • This compound (e.g., 1 or 10 µM) or vehicle is added to the culture at various time points post-injury (e.g., within 2 hours).

    • Cell viability is assessed using assays such as Lactate Dehydrogenase (LDH) release (measuring cell death) and Calcein-AM staining (measuring live cells).[9]

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure synaptic currents and assess the effect of this compound on AMPA receptor function.

  • Preparation: Acute cortical slices are prepared from the brains of animals that have undergone injury and treatment protocols.

  • Procedure:

    • A glass micropipette filled with an internal solution is carefully brought into contact with the membrane of a target neuron (e.g., a layer 2/3 pyramidal neuron in the compensatory cortex).

    • A high-resistance "giga-ohm" seal is formed. The membrane patch is then ruptured to achieve the whole-cell configuration.

    • In voltage-clamp mode, the neuron's membrane potential is held at a specific voltage (e.g., -70 mV) to isolate AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs).

    • The amplitude and frequency of these currents are recorded and analyzed to quantify changes in synaptic strength.[4][17]

Summary and Future Directions

The early research and development of this compound established it as a promising agent for enhancing neuroplasticity and functional recovery. The primary proposed mechanism, centered on CRMP2-mediated AMPA receptor trafficking, provides a strong rationale for its use in conjunction with rehabilitative therapies. Preclinical studies across multiple species and injury models, including stroke, SCI, and TBI, have consistently demonstrated its potential to accelerate recovery.

However, key questions remain. The dispute over the direct binding target of this compound (CRMP2) warrants further investigation.[7] Additionally, the relationship between its activity at the sigma-1 receptor and its effects on synaptic plasticity needs to be clarified. While Phase 2 clinical trials for Alzheimer's disease did not meet their primary endpoints, the preclinical data supporting its role in post-injury rehabilitation remain compelling. Future clinical trials focusing on stroke and SCI patients, combined with biomarker studies to confirm target engagement and patient stratification, will be critical in determining the ultimate therapeutic value of this compound.

R_and_D_Workflow cluster_Discovery Phase 1: Discovery & Preclinical cluster_Clinical Phase 2: Clinical Development Screen Compound Screening (Neuroprotective Agents) MoA Mechanism of Action Studies (CRMP2, σ1, Arc) Screen->MoA InVitro In Vitro Models (e.g., Traumatic Neuronal Injury) MoA->InVitro Rodent Rodent Models (Stroke, TBI, AD) InVitro->Rodent Primate Non-Human Primate Models (Stroke, SCI) Rodent->Primate Phase1 Phase 1 Trials (Safety in Healthy Volunteers) Primate->Phase1 Phase2_AD Phase 2 Trials (Alzheimer's) - Failed Primary Endpoints - Phase1->Phase2_AD Phase2_Stroke Phase 2 Trials (Stroke Rehab) - Proposed/Ongoing - Phase1->Phase2_Stroke Future Future Directions (Target Validation, Biomarkers, New Trials) Phase2_AD->Future Phase2_Stroke->Future

Caption: Overview of the this compound research and development workflow. (Within 100 characters)

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Edonerpic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic (formerly T-817MA) is a small-molecule neurotrophic agent that has been investigated for its therapeutic potential in neurodegenerative diseases and neurological recovery following injury. Initially developed for Alzheimer's disease, its clinical trials failed to meet primary endpoints for cognitive improvement, though some biomarker changes were noted.[1][2] However, preclinical studies have demonstrated its efficacy in promoting motor function recovery after stroke and traumatic brain injury (TBI), shifting its therapeutic focus.[3][4][5] The mechanism of action for this compound is complex and not fully elucidated, with evidence pointing to multiple potential targets and pathways. This guide provides a comprehensive overview of the primary putative targets, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Primary Putative Therapeutic Targets

The therapeutic effects of this compound are attributed to its interaction with at least two primary targets, Collapsin Response Mediator Protein 2 (CRMP2) and the Sigma-1 Receptor (σ1R), leading to downstream modulation of synaptic plasticity.

Collapsin Response Mediator Protein 2 (CRMP2)

The most prominent proposed mechanism for this compound, particularly in the context of stroke and TBI recovery, involves its interaction with CRMP2.[4] CRMP2 is a cytosolic phosphoprotein crucial for neurite outgrowth, axon guidance, and synaptic plasticity.[1]

Mechanism of Action: this compound is reported to bind to CRMP2, which in turn facilitates the experience-driven synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid (AMPA) receptors.[4][6] This process is highly dependent on concurrent rehabilitative training or external stimuli.[3][7] The enhanced trafficking of AMPA receptors to the postsynaptic membrane strengthens synaptic responses, a fundamental mechanism of neural plasticity that underlies functional recovery.[6][7] Studies have shown that in the absence of CRMP2, this compound fails to promote motor recovery or increase AMPA receptor delivery, highlighting the protein's critical role in this pathway.[3][4][8] Further investigation suggests this CRMP2-mediated effect involves the activation of actin depolymerizing factor (ADF)/cofilin.[9]

However, it is critical to note that the direct binding of this compound to CRMP2 is a point of contention. Some studies have failed to detect a direct interaction between this compound and human CRMP2, suggesting the relationship may be indirect or that this compound does not target CRMP2 in all cell types.[1][10][11]

cluster_0 Rehabilitative Training / Neuronal Activity cluster_1 This compound-Mediated Pathway cluster_2 Cellular Outcome Rehab Rehabilitative Training AMPAR_Delivery Synaptic AMPA Receptor Delivery Rehab->AMPAR_Delivery Drives This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to (?) ADF_Cofilin ADF/Cofilin Activation CRMP2->ADF_Cofilin ADF_Cofilin->AMPAR_Delivery Plasticity Enhanced Neural Plasticity AMPAR_Delivery->Plasticity Recovery Motor Function Recovery Plasticity->Recovery

Caption: Proposed this compound-CRMP2 signaling pathway for motor recovery.
Sigma-1 Receptor (σ1R)

This compound also demonstrates a high affinity for the Sigma-1 Receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[12][13] This interaction is believed to be central to the neuroprotective effects observed in Alzheimer's disease models.

Mechanism of Action: As a σ1R agonist, this compound is thought to activate the receptor, leading to downstream neuroprotective effects.[12][13] These effects include the attenuation of amyloid-beta (Aβ)-induced neurotoxicity, promotion of neurite outgrowth, and preservation of hippocampal synapses.[1][13][14] The activation of σ1R by this compound has been shown to protect against oxidative stress and cell death, effects which can be reversed by a σ1R antagonist.[13] This pathway suggests a distinct, CRMP2-independent mechanism that may contribute to its overall therapeutic profile, particularly in neurodegenerative contexts.

cluster_0 Neurodegenerative Stressors cluster_1 This compound-Sigma-1R Interaction cluster_2 Neuroprotective Outcomes Stressors Aβ-induced Neurotoxicity Oxidative Stress Protection Neuroprotection Stressors->Protection Inhibits This compound This compound Sigma1R Sigma-1 Receptor (σ1R) This compound->Sigma1R Activates Neurite Neurite Outgrowth Sigma1R->Neurite Synapse Synapse Preservation Sigma1R->Synapse Neurite->Protection Synapse->Protection

Caption: this compound's neuroprotective pathway via the Sigma-1 Receptor.

Downstream Molecular Effects and Other Mechanisms

Beyond its primary putative targets, this compound influences several downstream pathways that contribute to its therapeutic potential.

  • Glutamate Receptor Modulation: In models of TBI, this compound was found to regulate the expression of ionotropic glutamate receptors. Specifically, it inhibited the expression of surface NR2B (an NMDA receptor subunit) and total and surface GluR1 (an AMPA receptor subunit).[5][15] This modulation helps attenuate intracellular Ca2+ overload following excitotoxic injury, a key mechanism of secondary brain damage.[5]

  • Arc-Mediated Mechanisms: The same TBI studies revealed that this compound increases the expression of the postsynaptic protein Arc (Activity-regulated cytoskeleton-associated protein).[5][15] Arc is critical for synaptic plasticity, and its activation by this compound was shown to be necessary for the drug's regulation of AMPA receptors.[5]

  • Balancing Excitatory and Inhibitory Inputs: A study on recovery from cryogenic brain injury found that this compound enhances not only excitatory (AMPAR-mediated) but also inhibitory (GABAR-mediated) synaptic inputs in the compensatory brain region.[9] This balanced potentiation may prevent the development of post-injury epileptic seizures, a common complication that can hinder rehabilitation.[9]

cluster_0 Excitatory Synapse cluster_1 Inhibitory Synapse cluster_2 Outcome This compound This compound AMPAR AMPAR Input This compound->AMPAR Enhances GABAR GABAR Input This compound->GABAR Enhances Balanced Balanced E/I Synaptic Environment AMPAR->Balanced GABAR->Balanced Seizure Reduced Seizure Susceptibility Balanced->Seizure

Caption: this compound balances excitatory and inhibitory synaptic inputs.

Summary of Quantitative Data

Table 1: Binding Affinity and Preclinical Dosage
ParameterValueTarget/ModelSource
Binding Affinity (Ki) 16 nMSigma-1 Receptor (σ1R)[13]
Mouse Dosage (Stroke) 30 mg/kg, BIDMotor Cortex Cryoinjury[16]
Rat Dosage (TBI) 30 mg/kgIn vivo TBI Model[15]
Non-Human Primate Dosage 3 mg/kg (intramuscular)Spinal Cord Injury[17]
In Vitro Effective Dose 1 and 10 µMTraumatic Neuronal Injury[5]
Table 2: Key Phase 2 Clinical Trial Data (Alzheimer's Disease - Noble Study)
ParameterPlaceboThis compound (224 mg)This compound (448 mg)Source
N (Participants) 158166158[14]
Mean ADAS-cog Change at 52 wks 7.917.457.08[14]
Mean ADCS-CGIC Score at 52 wks 5.225.245.25[14]
Discontinuation due to AEs 4.4% (7)13.9% (23)14.6% (23)[14]
CSF p-tau181 Change No significant changeNo significant changeDecrease vs. Placebo[1]
CSF Total Tau Change No significant changeNo significant changeDecrease vs. Placebo[1]

Key Experimental Protocols

In Vitro Traumatic Neuronal Injury (TNI) Model
  • Objective: To mimic excitotoxic neuronal injury in vitro to assess the neuroprotective effects of this compound.

  • Methodology:

    • Cell Culture: Primary cortical neurons are cultured from embryonic rats.

    • Injury Induction: A physical scratch is made across the confluent neuron monolayer to induce mechanical trauma. Immediately following the scratch, neurons are exposed to a high concentration of glutamate (e.g., 100 µM) to induce excitotoxicity.[5]

    • Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.1, 1, 10 µM) at different time points post-injury (e.g., 0, 2, 4 hours) to determine the therapeutic window.[5]

    • Assessment:

      • Cell Viability: Lactate dehydrogenase (LDH) release into the medium is measured as an indicator of cell death. Calcein-AM staining is used to visualize live cells.[5]

      • Calcium Imaging: Intracellular Ca2+ concentrations are monitored using fluorescent indicators to assess Ca2+ overload.[5]

      • Western Blot: Protein expression levels of key targets (e.g., cleaved CRMP2, Arc, glutamate receptor subunits) are quantified.[5][15]

In Vivo Brain Injury and Functional Recovery Models
  • Objective: To evaluate the efficacy of this compound in promoting motor function recovery following brain damage in animal models.

  • Methodology:

    • Animal Models:

      • Mouse: Cryogenic injury to the motor cortex is induced to create a focal lesion.[4]

      • Non-Human Primate (Macaque): A hemorrhage is induced in the internal capsule, a critical motor pathway.[4]

    • Drug Administration: this compound or a vehicle is administered systemically (e.g., orally or intramuscularly) on a regular schedule (e.g., twice daily).[16]

    • Rehabilitative Training: Animals undergo daily, task-specific training. For mice, this may involve a skilled forelimb reaching task.[16] For primates, it involves tasks requiring fine motor control, such as pinching small food items.[3] This training is critical, as this compound's effect is training-dependent.

    • Functional Assessment: Motor performance is quantitatively measured over several weeks. Success rates in reaching/grasping tasks are recorded and compared between treatment and vehicle groups.[9]

    • Histological/Molecular Analysis: Post-mortem brain tissue is analyzed to assess cortical reorganization, synaptic protein levels, and neuronal survival.

cluster_0 Phase 1: Injury & Grouping cluster_1 Phase 2: Treatment & Training cluster_2 Phase 3: Assessment cluster_3 A1 Induce Brain Injury (e.g., Cryoinjury in Mice) A2 Randomly Assign to Groups (this compound vs. Vehicle) A1->A2 B1 Daily Drug Administration (e.g., 30 mg/kg BID) A2->B1 B2 Daily Rehabilitative Training (Skilled Reaching Task) C1 Behavioral Assessment (Measure Task Success Rate) B2->C1 C2 Electrophysiology (Measure AMPA Currents) C3 Post-mortem Analysis (Western Blot, Histology) End End C3->End Start Start Start->A1

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound presents a multifaceted mechanism of action with strong evidence supporting its role as a facilitator of experience-dependent neural plasticity. Its primary putative targets, CRMP2 and the Sigma-1 Receptor, position it as a unique therapeutic candidate that bridges neuroprotection with functional recovery. While its efficacy in Alzheimer's disease remains unproven clinically, the robust preclinical data in stroke, TBI, and spinal cord injury models are compelling.[3][17]

Future research must focus on definitively resolving the nature of the this compound-CRMP2 interaction. Understanding whether the binding is direct or if this compound modulates CRMP2 function through an intermediary is critical for target validation and the development of second-generation compounds. Furthermore, elucidating how the σ1R and CRMP2/glutamate receptor pathways converge or act in parallel will provide a more complete picture of its therapeutic action. The finding that this compound balances excitatory and inhibitory tone opens new avenues for its potential use in preventing post-injury complications like epilepsy, warranting further investigation. Clinical trials focusing on motor rehabilitation in stroke survivors are the logical next step to translate these promising preclinical findings into tangible patient benefits.

References

Edonerpic: A Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic, also known as T-817MA, is a novel neurotrophic and neuroprotective agent that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease, and for promoting recovery after brain injury.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its molecular mechanism of action. Detailed experimental protocols for key assays are outlined, and its signaling pathways are visually represented to facilitate a deeper understanding of its biological functions.

Chemical Structure and Identity

This compound is a small molecule belonging to the class of 1-benzothiophenes.[2] Its chemical identity is defined by its systematic IUPAC name, molecular formula, and representations like SMILES and InChI codes.

IdentifierValueSource
IUPAC Name 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol[3]
Synonyms T-817, T-817MA, this compound maleate[1][4][5]
CAS Number 519187-23-6 (free base), 519187-97-4 (maleate)[4][5]
Molecular Formula C16H21NO2S (free base), C20H25NO6S (maleate)[3][5]
SMILES OC1CN(CCCOCCC2=CC=C3C(C=CS3)=C2)C1.O=C(O)/C=C\C(O)=O (maleate)[5]
InChI Key HQNACSFBDBYLJP-UHFFFAOYSA-N (free base)[3]

SMILES (Simplified Molecular Input Line Entry System) is a line notation for describing the structure of chemical species using short ASCII strings.[6]

Physicochemical Properties

The physicochemical properties of this compound maleate are summarized below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource
Molecular Weight 291.4 g/mol (free base), 407.48 g/mol (maleate)[3][5]
Appearance Solid powder[5]
Purity ≥98%[4]
Solubility Soluble in DMSO[4]
λmax 229 nm[4]

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective and neurotrophic effects through a multi-faceted mechanism of action. It has been shown to protect neurons against amyloid-β (Aβ)-induced neurotoxicity, promote neurite outgrowth, and enhance synaptic plasticity.[1][2]

A key proposed target of this compound is the Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein involved in neurite outgrowth and synaptic plasticity.[1][7] By binding to CRMP2, this compound is thought to facilitate the synaptic delivery of AMPA receptors, a critical process for learning and memory.[7] Furthermore, this compound has been shown to regulate glutamate receptor signaling, which is often dysregulated in neurodegenerative conditions and brain injury.[8] It has been observed to reduce the expression of certain NMDA receptor subunits, potentially mitigating excitotoxicity.[8]

The proposed signaling pathway for this compound's neuroprotective and plasticity-enhancing effects is illustrated below:

Edonerpic_Signaling_Pathway This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to GluR Glutamate Receptor Modulation (e.g., NR2B reduction) This compound->GluR Modulates AMPA_R AMPA Receptor Trafficking CRMP2->AMPA_R Facilitates Neurite_Outgrowth Neurite Outgrowth CRMP2->Neurite_Outgrowth Synaptic_Plasticity Enhanced Synaptic Plasticity AMPA_R->Synaptic_Plasticity Motor_Recovery Motor Function Recovery Synaptic_Plasticity->Motor_Recovery Neuroprotection Neuroprotection GluR->Neuroprotection Neuroprotection->Motor_Recovery

Proposed signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound, based on published studies.

In Vitro Neuroprotection Assay against Aβ-induced Toxicity

This assay assesses the ability of this compound to protect cultured neurons from the toxic effects of amyloid-β peptides.

Methodology:

  • Cell Culture: Primary rat cortical neurons are cultured in appropriate media.

  • Treatment: Neurons are pre-treated with varying concentrations of this compound maleate (e.g., 0.1 µM, 1 µM) or a vehicle control (e.g., DMSO) for 24 hours.[9]

  • Induction of Toxicity: Aggregated amyloid-β (1-42) peptide is added to the culture medium to induce neurotoxicity.[9]

  • Incubation: The cells are incubated for an additional 24-48 hours.

  • Viability Assessment: Neuronal viability is quantified using methods such as measuring microtubule-associated protein 2 (MAP2) immunoreactivity or performing an MTT assay.[9]

Neuroprotection_Assay_Workflow start Start culture Culture Primary Cortical Neurons start->culture pretreat Pre-treat with this compound (or vehicle) culture->pretreat add_abeta Add Amyloid-β (1-42) pretreat->add_abeta incubate Incubate 24-48h add_abeta->incubate assess Assess Neuronal Viability (e.g., MAP2 staining) incubate->assess end End assess->end

Workflow for in vitro neuroprotection assay.
In Vivo Assessment of Motor Function Recovery

This protocol describes the evaluation of this compound's effect on motor function recovery in a non-human primate model of spinal cord injury.[10]

Methodology:

  • Animal Model: Adult monkeys (e.g., Macaca fuscata) undergo a unilateral spinal cord injury (SCI) at the C6-C7 level.[10]

  • Treatment Administration: Following SCI, animals are assigned to receive either this compound maleate (e.g., 3 mg/kg/day, intramuscularly) or a vehicle control for a specified period (e.g., 2 months).[10]

  • Rehabilitative Training: All animals undergo rehabilitative training 5 days a week for the duration of the treatment.[10]

  • Behavioral Evaluation: Motor function, particularly grasping movements, is evaluated regularly using a standardized task (e.g., the slit task).[10]

  • Neurophysiological Analysis: After the recovery period, somatotopic mapping of the primary motor cortex can be performed using intracortical microstimulation to assess cortical reorganization.[10]

Conclusion

This compound is a promising small molecule with a well-defined chemical structure and demonstrated neurotrophic and neuroprotective properties. Its mechanism of action, potentially mediated through CRMP2 and the modulation of glutamate receptor signaling, offers a novel therapeutic strategy for conditions characterized by neuronal damage and dysfunction. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and related compounds.

References

The Biological Activity of Edonerpic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic (T-817MA) is a small molecule neurotrophic agent that has garnered significant interest for its potential therapeutic applications in neurological disorders, particularly in the context of neuroprotection and functional recovery after neuronal injury. Initially investigated for Alzheimer's disease, its mechanism of action has been more extensively elucidated in preclinical models of stroke, traumatic brain injury (TBI), and spinal cord injury. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its molecular targets, signaling pathways, and functional outcomes observed in key preclinical and clinical studies. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for pivotal assays are provided.

Core Mechanism of Action: Enhancement of Neural Plasticity

The principal biological activity of this compound is the enhancement of neural plasticity, a fundamental process for learning, memory, and functional recovery following brain injury. This is primarily achieved by facilitating the experience-dependent synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This activity is critically dependent on concurrent rehabilitative training, suggesting that this compound acts as an accelerator of activity-dependent cortical reorganization.[1][3]

Molecular Target: Collapsin Response Mediator Protein 2 (CRMP2)

The primary molecular target of this compound has been identified as Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein involved in neurite outgrowth, ion channel trafficking, and synaptic plasticity.[4][5] this compound binds to CRMP2, and this interaction is crucial for its therapeutic effects, as evidenced by the lack of efficacy in CRMP2-deficient mice.[1] However, it is important to note that the direct binding of this compound to CRMP2 has been a subject of debate in the scientific community, with some studies failing to detect a direct interaction.[4][6]

Signaling Pathways

The binding of this compound to CRMP2 is proposed to initiate a signaling cascade that culminates in the synaptic insertion of AMPA receptors. A key downstream effector is the actin-depolymerizing factor (ADF)/cofilin pathway, which is activated by the this compound-CRMP2 complex under plasticity-inducing conditions.[2] This pathway is essential for the cytoskeletal rearrangements required for AMPA receptor trafficking.

In the context of traumatic brain injury, this compound has also been shown to regulate glutamate receptors through CRMP2- and Arc-mediated mechanisms.[7] Specifically, its effect on NMDA receptor expression appears to be mediated by CRMP2, while its regulation of AMPA receptors is dependent on the activity-regulated cytoskeleton-associated protein (Arc).[7]

dot

Edonerpic_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Rehabilitation Rehabilitation AMPA Receptor Trafficking AMPA Receptor Trafficking Rehabilitation->AMPA Receptor Trafficking Stimulates This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to ADF/Cofilin Pathway ADF/Cofilin Pathway CRMP2->ADF/Cofilin Pathway Activates ADF/Cofilin Pathway->AMPA Receptor Trafficking Promotes Arc Arc Arc->AMPA Receptor Trafficking Regulates Synaptic Plasticity Synaptic Plasticity AMPA Receptor Trafficking->Synaptic Plasticity Enhances Functional Recovery Functional Recovery Synaptic Plasticity->Functional Recovery Leads to

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

Table 1: In Vitro Efficacy
ParameterAssayCell TypeConcentrationResultReference
NeuroprotectionLDH Release AssayPrimary Cortical Neurons1 µMSignificant reduction in LDH release[7]
NeuroprotectionLDH Release AssayPrimary Cortical Neurons10 µMSignificant reduction in LDH release[7]
Ca2+ HomeostasisCa2+ ImagingPrimary Cortical Neurons1-10 µMAttenuation of glutamate-induced Ca2+ influx[7]
Table 2: In Vivo Efficacy in TBI Models
ParameterAnimal ModelDosageTime PointResultReference
Neurological FunctionRat CCI Model30 mg/kgDay 14Significant decrease in mNSS value[7]
Brain EdemaRat CCI Model30 mg/kg24 hours post-TBISignificant reduction in brain water content[7]
Neuronal LossRat CCI Model30 mg/kg24 hours post-TBISignificant decrease in neuronal loss[7]
Microglial ActivationRat CCI Model30 mg/kg24 hours post-TBISignificant attenuation of microglial activation[7]
Table 3: Effects on Synaptic Transmission
ParameterBrain RegionTreatmentResultReference
mEPSC AmplitudeCompensatory CortexThis compoundIncreased[2]
mIPSC AmplitudeCompensatory CortexThis compoundIncreased[2]
Table 4: Binding Affinity
LigandTargetMethodKdReference
This compoundCRMP2Isothermal Titration Calorimetry~735 µM[8]
Table 5: Clinical Trial Data (Alzheimer's Disease - Phase 2)
Outcome MeasurePlacebo (Change from Baseline)This compound 224 mg (Change from Baseline)This compound 448 mg (Change from Baseline)p-value (vs. Placebo)Reference
ADAS-cog Score+7.91+7.45+7.08224mg: 0.63, 448mg: 0.39[9]
ADCS-CGIC Score5.225.245.25224mg: 0.81, 448mg: 0.76[9]

Experimental Protocols

CRMP2 Binding Assay (Isothermal Titration Calorimetry - ITC)

This protocol is based on the methodology described for determining the binding affinity of this compound to CRMP2.[8]

  • Protein Purification: Recombinantly express and purify human CRMP2 protein.

  • Sample Preparation:

    • Prepare a solution of purified CRMP2 in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of this compound maleate in the same buffer.

  • ITC Measurement:

    • Load the CRMP2 solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of the this compound solution into the CRMP2 solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks to obtain the heat of binding for each injection.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

dot

ITC_Workflow cluster_preparation Sample Preparation cluster_measurement ITC Measurement cluster_analysis Data Analysis Purify CRMP2 Purify CRMP2 Load CRMP2 into Cell Load CRMP2 into Cell Purify CRMP2->Load CRMP2 into Cell Prepare this compound Solution Prepare this compound Solution Load this compound into Syringe Load this compound into Syringe Prepare this compound Solution->Load this compound into Syringe Inject this compound into CRMP2 Inject this compound into CRMP2 Load CRMP2 into Cell->Inject this compound into CRMP2 Load this compound into Syringe->Inject this compound into CRMP2 Measure Heat Change Measure Heat Change Inject this compound into CRMP2->Measure Heat Change Integrate Heat Peaks Integrate Heat Peaks Measure Heat Change->Integrate Heat Peaks Fit Binding Isotherm Fit Binding Isotherm Integrate Heat Peaks->Fit Binding Isotherm Determine Kd, n, ΔH Determine Kd, n, ΔH Fit Binding Isotherm->Determine Kd, n, ΔH

Caption: Workflow for Isothermal Titration Calorimetry.

In Vivo Electrophysiology (Whole-cell Patch Clamp)

This protocol is adapted from methodologies used to assess the effects of this compound on synaptic transmission.[2]

  • Animal Model: Utilize a rodent model of brain injury (e.g., cryogenic injury to the motor cortex).

  • Treatment: Administer this compound or vehicle to the animals in conjunction with rehabilitative training.

  • Slice Preparation:

    • Acutely prepare coronal brain slices containing the compensatory motor cortex.

    • Maintain slices in artificial cerebrospinal fluid (aCSF).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings from pyramidal neurons in the compensatory cortex.

    • Record miniature excitatory postsynaptic currents (mEPSCs) in the presence of a GABAA receptor antagonist (e.g., picrotoxin) and a voltage-gated sodium channel blocker (e.g., tetrodotoxin).

    • Record miniature inhibitory postsynaptic currents (mIPSCs) in the presence of AMPA/kainate and NMDA receptor antagonists (e.g., CNQX and APV) and a voltage-gated sodium channel blocker.

  • Data Analysis:

    • Analyze the amplitude and frequency of mEPSCs and mIPSCs.

    • Compare the results between this compound-treated and vehicle-treated animals.

dot

Electrophysiology_Workflow cluster_model Animal Model and Treatment cluster_preparation Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Induce Brain Injury Induce Brain Injury Administer this compound + Rehab Administer this compound + Rehab Induce Brain Injury->Administer this compound + Rehab Prepare Brain Slices Prepare Brain Slices Administer this compound + Rehab->Prepare Brain Slices Whole-cell Patch Clamp Whole-cell Patch Clamp Prepare Brain Slices->Whole-cell Patch Clamp Record mEPSCs Record mEPSCs Whole-cell Patch Clamp->Record mEPSCs Record mIPSCs Record mIPSCs Whole-cell Patch Clamp->Record mIPSCs Analyze Amplitude and Frequency Analyze Amplitude and Frequency Record mEPSCs->Analyze Amplitude and Frequency Record mIPSCs->Analyze Amplitude and Frequency Compare Treatment Groups Compare Treatment Groups Analyze Amplitude and Frequency->Compare Treatment Groups

Caption: Workflow for In Vivo Electrophysiology.

Conclusion

This compound is a promising neurotrophic agent that enhances neural plasticity, primarily through a CRMP2-dependent mechanism that facilitates synaptic AMPA receptor delivery. Its efficacy is closely linked to rehabilitative training, highlighting its potential as an adjunctive therapy to accelerate functional recovery following neurological injury. While clinical trials in Alzheimer's disease did not meet their primary endpoints for cognitive improvement, the preclinical data in models of stroke, TBI, and spinal cord injury provide a strong rationale for its continued investigation in these indications. Future research should aim to further elucidate the intricacies of its signaling pathways and optimize its therapeutic application in combination with rehabilitation strategies. The controversy surrounding its direct interaction with CRMP2 also warrants further investigation to fully understand its molecular mechanism of action.

References

Initial Toxicity Screening of Edonerpic: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonerpic (formerly T-817MA) is an investigational small molecule that was developed by Toyama Chemical Co., Ltd. for the potential treatment of Alzheimer's disease and to aid in recovery after stroke.[1][2] The compound has been the subject of several clinical trials, and its mechanism of action is understood to involve the enhancement of synaptic plasticity.[1][2] This technical guide provides a summary of the publicly available initial toxicity screening data for this compound, with a focus on clinical safety findings and its proposed mechanism of action. It is important to note that while extensive preclinical studies were likely conducted to support clinical development, specific quantitative preclinical toxicity data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect-Level) values, are not available in the public domain.

Clinical Safety and Tolerability

The safety and tolerability of this compound have been evaluated in Phase 1 and Phase 2 clinical trials. The primary adverse events observed were gastrointestinal in nature.

Phase 1 Clinical Trials

In early-stage clinical trials involving healthy volunteers, this compound was found to be well-tolerated. Single doses of up to 896 mg and once-daily doses of 672 mg for up to two weeks were administered without significant safety concerns.[3]

Phase 2 Clinical Trials

Larger Phase 2 studies in patients with mild to moderate Alzheimer's disease provided a more comprehensive safety profile. The most frequently reported adverse events were diarrhea, vomiting, and weight loss.[1] Discontinuation rates due to adverse events were higher in the treatment groups compared to the placebo group.[1]

Table 1: Summary of Adverse Events in a Phase 2 Alzheimer's Disease Trial [4]

Adverse EventPlacebo (n=158)This compound 224 mg (n=166)This compound 448 mg (n=158)
Discontinuation due to Adverse Events4.4% (7 participants)13.9% (23 participants)14.6% (23 participants)
Most Frequent Adverse Events-Diarrhea, VomitingDiarrhea, Vomiting

Note: This table summarizes discontinuation rates due to adverse events and is not an exhaustive list of all observed side effects.

Preclinical Toxicity Studies (General Overview)

Standard preclinical toxicology studies are a prerequisite for advancing an investigational drug to clinical trials. While specific data for this compound is not publicly available, the following types of studies were likely conducted in accordance with regulatory guidelines.[5][6]

Likely Preclinical Studies Conducted:

  • Acute Toxicity Studies: These studies would have been performed in at least two mammalian species (typically one rodent and one non-rodent) to determine the potential toxicity of a single high dose of this compound. The primary endpoint would be the determination of the maximum tolerated dose (MTD) and, potentially, the LD50.

  • Repeat-Dose Toxicity Studies (Subchronic and Chronic): To assess the toxicological effects of longer-term exposure, studies of varying durations (e.g., 28 days, 90 days, 6 months) would have been conducted in at least two species. These studies are crucial for identifying target organs of toxicity and establishing the NOAEL.

  • Safety Pharmacology Studies: This set of studies would have evaluated the effects of this compound on vital physiological systems, including the cardiovascular, respiratory, and central nervous systems, to identify any potential off-target effects.

  • Genotoxicity Studies: A battery of in vitro and in vivo tests would have been performed to assess the potential of this compound to cause genetic mutations or chromosomal damage.

  • Reproductive and Developmental Toxicity Studies: These studies are conducted to evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Mechanism of Action

This compound is believed to exert its neuroprotective and neuro-restorative effects by modulating synaptic plasticity. The proposed mechanism involves the interaction with Collapsin Response Mediator Protein 2 (CRMP2) and the subsequent regulation of glutamate receptor trafficking.[1][7]

Signaling Pathway of this compound

The binding of this compound to CRMP2 is thought to initiate a signaling cascade that ultimately leads to an increase in the synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This enhancement of AMPA receptor presence at the synapse is a key mechanism for strengthening synaptic connections and improving neuronal communication.[7]

Edonerpic_Mechanism This compound This compound CRMP2 CRMP2 This compound->CRMP2 Signaling_Cascade Intracellular Signaling Cascade CRMP2->Signaling_Cascade AMPAR_Trafficking Increased AMPA Receptor Trafficking to Synapse Signaling_Cascade->AMPAR_Trafficking Synaptic_Plasticity Enhanced Synaptic Plasticity AMPAR_Trafficking->Synaptic_Plasticity

Proposed mechanism of action for this compound.
Experimental Workflow for Assessing Neuroprotection

A common in vitro method to assess the neuroprotective effects of a compound like this compound involves inducing neuronal injury and then measuring cell viability in the presence and absence of the compound.

Experimental_Workflow Start Neuronal Cell Culture Induce_Injury Induce Neuronal Injury (e.g., with Amyloid-beta) Start->Induce_Injury Treatment Treat with this compound (Varying Concentrations) Induce_Injury->Treatment Control Control Group (No Treatment) Induce_Injury->Control Incubation Incubation Period Treatment->Incubation Control->Incubation Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Assess_Viability Analyze_Data Data Analysis and Comparison Assess_Viability->Analyze_Data

A typical in vitro experimental workflow.

Conclusion

The initial toxicity screening of this compound, primarily informed by clinical trial data, indicates a safety profile characterized by gastrointestinal side effects. While the drug was deemed safe enough for continued clinical investigation through Phase 2, it was ultimately discontinued for the treatment of Alzheimer's disease.[1] The lack of publicly available, detailed preclinical toxicology data, including specific LD50 and NOAEL values, limits a comprehensive assessment of its initial toxicity profile from a non-clinical perspective. The known mechanism of action, centered on the enhancement of synaptic plasticity via CRMP2 and AMPA receptor modulation, provides a strong biological rationale for its intended therapeutic effects. Future research and potential new applications of this compound would necessitate a thorough review of the complete preclinical safety data package.

References

An In-depth Technical Guide to the Molecular Interactions of Edonerpic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic (formerly T-817MA) is a small molecule that has been investigated for its potential therapeutic effects in neurological conditions, including stroke and Alzheimer's disease.[1] Its mechanism of action is primarily attributed to its interaction with specific intracellular proteins, leading to the modulation of synaptic plasticity.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, focusing on quantitative binding data, detailed experimental methodologies, and the signaling pathways involved. The information presented is intended to serve as a valuable resource for researchers in the fields of neuroscience and drug development.

Quantitative Analysis of this compound Binding to Target Proteins

This compound has been reported to interact with several proteins, with varying degrees of affinity. The primary proposed target is Collapsin Response Mediator Protein 2 (CRMP2).[3] Additionally, interactions with the sigma-1 receptor and the activity-regulated cytoskeleton-associated protein (Arc) have been described.[4][5] The quantitative binding data for these interactions are summarized in the table below. It is important to note that the binding of this compound to CRMP2 is a subject of debate within the scientific community.[1]

Target ProteinLigandBinding AssayAffinity (Kd/Ki)Reference
Collapsin Response Mediator Protein 2 (CRMP2)This compound maleateIsothermal Titration Calorimetry (ITC)~735 µM (Kd)[6]
Sigma-1 Receptor (σ1R)This compound maleateRadioligand Binding Assay16 nM (Ki)[5]

Note: The binding of this compound to CRMP2 as determined by ITC has been contested. Another study utilizing saturation transfer difference nuclear magnetic resonance (STD-NMR) and co-immunoprecipitation reported no direct binding.

Signaling Pathways Modulated by this compound

The interaction of this compound with its target proteins initiates downstream signaling cascades that ultimately impact synaptic function. The two primary pathways that have been elucidated are the CRMP2-mediated enhancement of AMPA receptor trafficking and the Arc-mediated regulation of glutamate receptors.

This compound-CRMP2 Signaling Pathway

The proposed mechanism for this compound's neurorestorative effects involves its interaction with CRMP2. This interaction is thought to activate actin depolymerizing factor (ADF)/cofilin, which in turn promotes the trafficking and synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][7] Increased synaptic AMPA receptors enhance synaptic plasticity, which is crucial for motor function recovery after brain injury.[2][3]

Edonerpic_CRMP2_Pathway This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to ADF_Cofilin ADF/Cofilin CRMP2->ADF_Cofilin Activates Actin Actin Dynamics ADF_Cofilin->Actin AMPAR_Trafficking AMPAR Trafficking to Synapse Actin->AMPAR_Trafficking Promotes Synaptic_Plasticity Enhanced Synaptic Plasticity AMPAR_Trafficking->Synaptic_Plasticity

This compound-CRMP2 Signaling Pathway
This compound's Interaction with Arc and Glutamate Receptors

This compound has also been shown to regulate glutamate receptors through mechanisms involving the Arc protein.[4] Studies have indicated that this compound can increase the expression of Arc.[4] The regulation of NMDA and AMPA receptors by this compound appears to be dependent on CRMP2 and Arc, respectively.[4] This suggests a complex interplay between these proteins in modulating synaptic function.

Edonerpic_Arc_Pathway This compound This compound Arc Arc This compound->Arc Increases expression CRMP2 CRMP2 This compound->CRMP2 AMPAR AMPA Receptor Regulation Arc->AMPAR NMDAR NMDA Receptor Regulation CRMP2->NMDAR

This compound's Interaction with Arc and CRMP2

Detailed Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to investigate the molecular interactions of this compound. These are generalized procedures and may require optimization for specific experimental conditions.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare CRMP2 solution in buffer Load_Sample Load CRMP2 into sample cell Protein_Prep->Load_Sample Ligand_Prep Prepare this compound solution in matched buffer Load_Ligand Load this compound into syringe Ligand_Prep->Load_Ligand Titration Titrate this compound into CRMP2 Load_Sample->Titration Load_Ligand->Titration Measure_Heat Measure heat change after each injection Titration->Measure_Heat Plot_Data Plot heat change vs. molar ratio Measure_Heat->Plot_Data Fit_Model Fit data to a binding model Plot_Data->Fit_Model Determine_Parameters Determine Kd, n, ΔH Fit_Model->Determine_Parameters

Isothermal Titration Calorimetry Workflow

Protocol:

  • Protein and Ligand Preparation: Purified CRMP2 protein is dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). This compound maleate is dissolved in the same dialysis buffer to ensure a perfect match and avoid heats of dilution.[8]

  • ITC Instrument Setup: The sample cell is filled with the CRMP2 solution (typically in the low micromolar range), and the injection syringe is filled with the this compound solution (typically 10-20 times the concentration of the protein).[9] The experiment is conducted at a constant temperature (e.g., 25°C).

  • Titration: A series of small injections of the this compound solution are made into the sample cell.

  • Data Acquisition: The heat released or absorbed after each injection is measured by the instrument.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[10]

Radioligand Binding Assay

This technique is used to quantify the interaction of a ligand with a receptor by using a radioactively labeled form of the ligand. It is particularly useful for determining the affinity (Ki) of unlabeled ligands through competition assays.

Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the sigma-1 receptor are prepared by homogenization and centrifugation.[11]

  • Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of unlabeled this compound.[11]

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[12]

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[12]

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

  • Protein Extraction: Cells or tissues are lysed to release their proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-CRMP2 or anti-Arc), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized by adding a substrate that reacts with the enzyme on the secondary antibody to produce a chemiluminescent or colorimetric signal. The signal intensity is quantified using densitometry.

Surface Biotinylation Assay

This assay is used to label and isolate cell surface proteins to study changes in their expression levels at the plasma membrane.

Protocol:

  • Cell Surface Biotinylation: Live cells are incubated with a membrane-impermeable biotinylation reagent (e.g., sulfo-NHS-SS-biotin) that covalently attaches biotin to the primary amines of extracellular domains of surface proteins.[13][14]

  • Cell Lysis: The cells are lysed to solubilize all proteins.

  • Isolation of Biotinylated Proteins: The biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.[15]

  • Elution and Analysis: The captured proteins are eluted from the beads and analyzed by western blotting to detect specific surface proteins like AMPA receptors.[14][15]

Whole-Cell Patch Clamp Recording

This electrophysiological technique allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of synaptic activity.

Protocol:

  • Slice Preparation: Acute brain slices are prepared from the region of interest (e.g., cortex or hippocampus).

  • Patch Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.[16]

  • Seal Formation: The tip of the micropipette is brought into contact with the membrane of a neuron, and a high-resistance seal is formed by applying gentle suction.[17]

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical access to the entire cell.[16]

  • Recording: Synaptic currents, such as AMPA receptor-mediated excitatory postsynaptic currents (EPSCs), are recorded in response to stimulation or spontaneous activity. The effects of this compound application on these currents can then be measured.[17]

References

Methodological & Application

Application Notes and Protocols for Edonerpic in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonerpic (also known as T-817MA) is a small molecule neurotrophic agent that has shown potential in promoting neural plasticity and functional recovery following neurological damage.[1] It has been investigated for its therapeutic potential in conditions such as stroke, spinal cord injury, and Alzheimer's disease.[2][3] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in various laboratory settings.

Mechanism of Action

This compound is reported to enhance neural plasticity primarily by facilitating the synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][4] This process is crucial for strengthening synaptic connections and is a fundamental mechanism of learning and memory. The proposed mechanism involves the binding of this compound to the collapsin response mediator protein 2 (CRMP2).[1][4] This interaction is thought to activate the actin-depolymerizing factor (ADF)/cofilin pathway, which plays a role in actin dynamics necessary for AMPA receptor trafficking to the synapse.

Interestingly, the effects of this compound are not limited to excitatory synapses. Research suggests that it also enhances GABA-A receptor-mediated inhibitory currents, leading to a balancing of excitatory and inhibitory (E/I) synaptic inputs.[4] This E/I balance is crucial for preventing hyperexcitability and potential seizure activity during recovery from brain injury.[4]

Furthermore, this compound's mechanism involves the regulation of the postsynaptic protein Arc. Studies have shown that this compound increases the expression of Arc, and this is linked to the regulation of AMPA receptor expression.[5] Specifically, the this compound-induced regulation of AMPA receptors appears to be dependent on Arc activation, while its effects on NMDA receptors are mediated by CRMP2.[5] this compound has been shown to reduce the cleavage of CRMP2, which is associated with neuroprotection.[5]

The CRMP2 Binding Controversy

It is important to note that there are conflicting reports regarding the direct binding of this compound to CRMP2. While some studies have reported this interaction as central to its mechanism[1][4], another study using nuclear magnetic resonance (NMR) spectroscopy did not observe direct binding and found no effect of this compound on CRMP2 expression or phosphorylation in dorsal root ganglion neurons.[6][7] Researchers should be aware of this controversy when designing experiments and interpreting results.

Data Presentation

The following tables summarize the available quantitative data for this compound.

ParameterValueSpecies/SystemReference
In Vitro Effective Concentration 1 µMCultured cortical neurons (neuroprotection)[5]
10 µMCultured cortical neurons (neuroprotection)[5]
In Vivo Dosage (Rodent) 30 mg/kgMice (motor function recovery)[8]
30 mg/kgRats (TBI model)[5]
84 mg/kgRats (functional recovery)
In Vivo Dosage (Non-human Primate) 3 mg/kgMacaque monkeys (motor function recovery)[3][9]

Signaling Pathway Diagrams

Edonerpic_Signaling_Pathway cluster_note *Binding of this compound to CRMP2 is debated. This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds* Arc Arc Expression This compound->Arc Increases GABAR_Trafficking GABA-A Receptor Trafficking This compound->GABAR_Trafficking Enhances ADF_Cofilin ADF/Cofilin Pathway CRMP2->ADF_Cofilin Activates NMDAR_Regulation NMDA Receptor Regulation CRMP2->NMDAR_Regulation Regulates Actin Actin Dynamics ADF_Cofilin->Actin AMPAR_Trafficking AMPA Receptor Trafficking to Synapse Actin->AMPAR_Trafficking Synaptic_Plasticity Enhanced Synaptic Plasticity & Functional Recovery AMPAR_Trafficking->Synaptic_Plasticity Arc->AMPAR_Trafficking Regulates NMDAR_Regulation->Synaptic_Plasticity EI_Balance Balanced E/I Synaptic Input GABAR_Trafficking->EI_Balance EI_Balance->Synaptic_Plasticity note_text

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

In Vitro Neuroprotection Assay (Scratch Assay & LDH Release)

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated plates

  • This compound maleate

  • Glutamate

  • LDH cytotoxicity assay kit

  • Microplate reader

  • Microscope with imaging capabilities

Protocol:

  • Cell Culture:

    • Culture primary cortical neurons on poly-D-lysine coated plates in supplemented Neurobasal medium.

    • Allow neurons to mature for 7-10 days in vitro (DIV).

  • Scratch Injury:

    • Create a scratch in the confluent neuron monolayer using a sterile p200 pipette tip.

    • Gently wash with pre-warmed PBS to remove detached cells.

  • Treatment:

    • Replace the medium with fresh Neurobasal medium containing 100 µM glutamate.

    • In parallel wells, add this compound at final concentrations of 1 µM and 10 µM.[5] Include a vehicle control (e.g., DMSO).

    • For determining the therapeutic window, this compound (10 µM) can be added at 0, 2, or 4 hours post-injury.[5]

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • LDH Assay:

    • After 24 hours, collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions to quantify cell death.

  • Imaging:

    • Image the scratch wound at 0 and 24 hours to assess cell migration and neurite outgrowth.

Neuroprotection_Workflow Start Culture Primary Cortical Neurons Scratch Create Scratch Injury Start->Scratch Treat Treat with Glutamate +/- this compound (1 µM, 10 µM) Scratch->Treat Incubate Incubate for 24 hours Treat->Incubate LDH Perform LDH Assay on Supernatant Incubate->LDH Image Image Scratch Wound Incubate->Image Analyze Analyze Cell Viability and Neurite Outgrowth LDH->Analyze Image->Analyze

Caption: Workflow for in vitro neuroprotection assay.

Western Blot Analysis of AMPA Receptor Trafficking

This protocol outlines the procedure to investigate the effect of this compound on the expression of total and surface AMPA and NMDA receptor subunits.

Materials:

  • Primary cortical neurons

  • This compound maleate

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GluR1, anti-NR2B, anti-CRMP2, anti-Arc, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for western blots

  • Biotinylation reagents for surface protein analysis

Protocol:

  • Cell Treatment:

    • Treat mature primary cortical neurons with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).

  • Surface Biotinylation (for surface protein analysis):

    • Incubate live cells with a membrane-impermeable biotinylation reagent.

    • Quench the reaction and lyse the cells.

    • Pull down biotinylated proteins using streptavidin beads.

  • Cell Lysis (for total protein analysis):

    • Wash cells with cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and apply chemiluminescent substrate.

    • Image the blot and quantify band intensities. Normalize to a loading control (e.g., GAPDH).

In Vivo Administration in Rodent Models

This protocol provides a general guideline for administering this compound to rodents for studies on functional recovery after brain injury.

Materials:

  • This compound maleate

  • Vehicle (e.g., 5% glucose solution)

  • Rodent model of brain injury (e.g., cryogenic injury, TBI)

  • Gavage needles or injection supplies

Protocol:

  • Drug Preparation:

    • Dissolve this compound maleate in the appropriate vehicle.

  • Administration:

    • For oral administration, a common dose is 30 mg/kg.[5][8]

    • For studies involving rehabilitative training, administer this compound 30 minutes prior to the training session.

  • Treatment Schedule:

    • Administer this compound once or twice daily, depending on the experimental design.

    • Continue treatment for the duration of the recovery and rehabilitation period (e.g., 3 weeks).

  • Behavioral Testing:

    • Perform relevant behavioral tests to assess motor and cognitive function (e.g., reaching task, Morris water maze).

  • Tissue Collection:

    • At the end of the study, euthanize the animals and collect brain tissue for further analysis (e.g., histology, western blotting).

Note on Non-Human Primate Studies: In macaque monkeys, this compound has been administered intramuscularly at a dose of 3 mg/kg.[3][9] Rehabilitative training was initiated 15 minutes after administration, coinciding with the expected peak brain concentration.[9]

Concluding Remarks

This compound is a promising compound for promoting neural repair and functional recovery. The protocols provided here offer a starting point for researchers to investigate its effects in various experimental models. It is crucial to consider the ongoing discussion about its direct molecular target and to carefully design experiments with appropriate controls to further elucidate its mechanism of action.

References

Application Notes and Protocols for Edonerpic in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonerpic (also known as T-817MA) is a novel neurotrophic small molecule compound investigated for its potential therapeutic effects in neurological disorders, including Alzheimer's disease and recovery after brain injury.[1][2][3] In vitro studies are crucial for elucidating its mechanism of action and evaluating its efficacy in a controlled cellular environment. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on its neuroprotective effects, modulation of signaling pathways, and promotion of neuronal plasticity.

Mechanism of Action

This compound exerts its effects through multiple pathways. It has been identified as a sigma-1 receptor (σ1R) agonist, a class of compounds known for their neuroprotective properties.[4] Additionally, this compound has been shown to interact with the collapsin response mediator protein 2 (CRMP2), a protein involved in neurite outgrowth and synaptic plasticity.[2][5] However, some studies have reported a lack of direct binding between this compound and CRMP2, suggesting a more complex interaction.[6][7][8][9] this compound also modulates the expression of the activity-regulated cytoskeleton-associated protein (Arc), which is critical for synaptic plasticity.[1][10] Through these interactions, this compound influences glutamate receptor signaling, specifically affecting NMDA and AMPA receptors, which plays a role in its neuroprotective and pro-plasticity effects.[1][10]

Data Presentation

The following table summarizes quantitative data from in vitro studies on this compound.

ParameterCell TypeExperimental ConditionThis compound ConcentrationResultReference
Neuroprotection Primary Cortical NeuronsTraumatic Neuronal Injury (Scratch + Glutamate)1 µM, 10 µMSignificant reduction in LDH release and prevention of decreased calcein signal.[1]
Intracellular Calcium Primary Cortical NeuronsTraumatic Neuronal Injury (Scratch + Glutamate)1 µM, 10 µMAttenuated intracellular Ca2+ concentration increase.[1]
Intracellular Calcium Primary Cortical NeuronsNMDA-induced Ca2+ response1 µM, 10 µMAttenuated NMDA-induced Ca2+ influx.[1]
Intracellular Calcium Primary Cortical NeuronsAMPA-induced Ca2+ response1 µM, 10 µMAttenuated AMPA-induced Ca2+ influx.[1]
Protein Expression Primary Cortical NeuronsTraumatic Neuronal Injury (Scratch + Glutamate)1 µM, 10 µMReduced cleavage of CRMP2.[1]
Protein Expression Primary Cortical NeuronsTraumatic Neuronal Injury (Scratch + Glutamate)1 µM, 10 µMIncreased and prolonged expression of Arc.[1][10]
Protein Expression Primary Cortical NeuronsTraumatic Neuronal Injury (Scratch + Glutamate)1 µM, 10 µMReduced surface expression of NR2B.[1]
Protein Expression Primary Cortical NeuronsTraumatic Neuronal Injury (Scratch + Glutamate)1 µM, 10 µMReduced total and surface expression of GluR1.[1]
Neurite Outgrowth Cultured Rat Cortical NeuronsN/ANot specifiedInduced outgrowth of neurites.[4]

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common cellular model for studying neuroprotective compounds.

Materials:

  • Timed-pregnant rat (E18) or mouse (E17)

  • DMEM/F12 medium

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine or Poly-L-lysine

  • Laminin

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

Procedure:

  • Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry. Optionally, coat with laminin (10 µg/mL in HBSS) for 2-4 hours at 37°C before plating.

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryos and isolate the cerebral cortices in ice-cold HBSS.

  • Remove the meninges and mince the cortical tissue.

  • Digest the tissue with 0.25% Trypsin-EDTA and a low concentration of DNase I at 37°C for 15-20 minutes.

  • Inactivate trypsin with DMEM/F12 containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 1 x 10^6 cells/well in a 24-well plate).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, an optional treatment with an antimitotic agent like cytosine arabinoside (Ara-C) can be performed to reduce glial proliferation.

  • Change half of the medium every 3-4 days. Neurons are typically ready for experiments after 5-7 days in vitro (DIV).

Protocol 2: In Vitro Traumatic Neuronal Injury (TNI) Model and this compound Treatment

This protocol details a scratch assay to mimic traumatic brain injury in cultured neurons and assess the neuroprotective effects of this compound.

Materials:

  • Mature primary cortical neuron cultures (DIV 7-10)

  • Sterile P200 pipette tip

  • Glutamate solution (100 µM in culture medium)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Calcein-AM

Procedure:

  • Create a scratch injury in the confluent monolayer of neurons using a sterile P200 pipette tip.

  • Wash the wells with pre-warmed culture medium to remove cell debris.

  • Expose the injured cultures to 100 µM glutamate in fresh culture medium to induce excitotoxicity.

  • Immediately after glutamate exposure, treat the cells with this compound at final concentrations of 1 µM and 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the cultures for the desired time period (e.g., 24 hours).

  • Assess Neuroprotection:

    • LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's protocol. Increased LDH release indicates cell death.

    • Calcein Staining: Incubate the cells with Calcein-AM, a dye that stains viable cells. Acquire images using a fluorescence microscope and quantify the fluorescence intensity. A decrease in calcein signal indicates cell death.

Protocol 3: Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli and the modulatory effect of this compound.

Materials:

  • Mature primary cortical neuron cultures

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • NMDA and AMPA solutions

  • This compound

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Pre-treat neuron cultures with this compound (1 µM, 10 µM) or vehicle for a specified duration (e.g., 24 hours).

  • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBS for 30-45 minutes at 37°C.

  • Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Mount the culture dish on the stage of the fluorescence microscope.

  • Acquire baseline fluorescence images.

  • Perfuse the cells with a solution containing a glutamate receptor agonist (e.g., 100 µM NMDA or 100 µM AMPA).

  • Record the changes in fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F0).

Protocol 4: Western Blotting for CRMP2 and Arc

This protocol is for assessing changes in the expression and post-translational modification of CRMP2 and Arc following this compound treatment.

Materials:

  • Treated primary cortical neuron cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-CRMP2, anti-cleaved CRMP2, anti-Arc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

Edonerpic_Signaling_Pathway GluR Glutamate Receptors (NMDA/AMPA) Ca_influx Ca2+ Influx GluR->Ca_influx Sigma1R Sigma-1 Receptor Neuroprotection Neuroprotection Sigma1R->Neuroprotection This compound This compound This compound->GluR modulation This compound->Sigma1R agonism CRMP2 CRMP2 This compound->CRMP2 inhibition of cleavage Arc Arc Expression This compound->Arc upregulation Glutamate Glutamate Glutamate->GluR activation Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_Injury Neuronal Injury Excitotoxicity->Neuronal_Injury Cleaved_CRMP2 Cleaved CRMP2 Neuronal_Injury->Cleaved_CRMP2 CRMP2->Cleaved_CRMP2 cleavage Synaptic_Plasticity Synaptic Plasticity Arc->Synaptic_Plasticity Synaptic_Plasticity->Neuroprotection

Caption: Proposed signaling pathways of this compound in neurons.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture Preparation cluster_injury Injury and Treatment cluster_assays Endpoint Assays (24h post-treatment) Culture Primary Cortical Neuron Culture (DIV 7-10) Injury Induce Traumatic Neuronal Injury (Scratch Assay + Glutamate) Culture->Injury Treatment Treat with this compound (1 µM, 10 µM) or Vehicle Injury->Treatment LDH LDH Assay (Cytotoxicity) Treatment->LDH Calcein Calcein Staining (Viability) Treatment->Calcein Ca_Imaging Calcium Imaging (Ca2+ Influx) Treatment->Ca_Imaging WB Western Blot (CRMP2, Arc) Treatment->WB

Caption: Workflow for assessing this compound's neuroprotective effects.

References

Application Notes and Protocols for Edonerpic in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Edonerpic (also known as T-817MA) is an orally available small molecule investigated for its neurotrophic and neuroprotective properties.[1] Initially developed for Alzheimer's disease, its mechanism of action has also shown potential in models of stroke, traumatic brain injury (TBI), and spinal cord injury.[1][2][3][4][5] this compound is reported to act through multiple pathways, primarily as a potential sigma-1 receptor (S1R) agonist and by binding to collapsin response mediator protein 2 (CRMP2), to enhance synaptic plasticity and promote neuronal survival.[1][2][6][7] These notes provide an overview of its application in neuroscience research, summarizing key data and detailing relevant experimental protocols.

Mechanism of Action

This compound's effects are attributed to its interaction with at least two key intracellular proteins:

  • Collapsin Response Mediator Protein 2 (CRMP2): this compound binds to CRMP2, a protein involved in neurite outgrowth and synaptic plasticity.[1][2][6] This interaction is believed to facilitate the experience-dependent delivery of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid (AMPA) receptors to the synapse.[2][6][8] Enhanced AMPA receptor trafficking strengthens synaptic connections, a fundamental mechanism for learning, memory, and functional recovery after brain injury.[9][10][11] In models of TBI, this compound's regulation of glutamate receptors appears to be mediated by both CRMP2 and the Arc protein.[1][3]

  • Sigma-1 Receptor (S1R): this compound is reported to be a high-affinity S1R ligand (Ki of 16 nM).[7] S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates calcium signaling, ion channel function, and neuronal survival.[12][13] Agonism at S1R is associated with neuroprotective effects, potentially by preserving mitochondrial function and reducing cellular stress.[7][12][14]

Signaling Pathway Diagrams

Edonerpic_CRMP2_Pathway cluster_intracellular Intracellular cluster_outcome Functional Outcome Rehab Rehabilitative Training / Experience ADF_Cofilin ADF/Cofilin Activation Rehab->ADF_Cofilin This compound This compound CRMP2 CRMP2 This compound->CRMP2 binds CRMP2->ADF_Cofilin AMPAR_Trafficking Synaptic AMPA Receptor Delivery ADF_Cofilin->AMPAR_Trafficking Plasticity Enhanced Synaptic Plasticity AMPAR_Trafficking->Plasticity Recovery Motor Function Recovery Plasticity->Recovery

Caption: this compound's CRMP2-mediated signaling pathway enhancing synaptic plasticity.

Edonerpic_S1R_Pathway cluster_intracellular Intracellular (MAM) cluster_downstream Downstream Effects This compound This compound S1R Sigma-1 Receptor (S1R) This compound->S1R acts as agonist Ca_Homeostasis Modulation of Ca2+ Homeostasis S1R->Ca_Homeostasis Cell_Stress Reduced ER Stress & Oxidative Stress S1R->Cell_Stress Neurite Neurite Outgrowth Ca_Homeostasis->Neurite Neuroprotection Neuroprotection Cell_Stress->Neuroprotection

Caption: Proposed neuroprotective pathway via this compound's agonism of the Sigma-1 Receptor.

Quantitative Data Summary

Preclinical Research Data
Model OrganismInjury/Disease ModelThis compound DosageKey FindingsReference(s)
RatAβ (1-40) InfusionNot specifiedAmeliorated place learning deficits.[1]
MouseMotor Cortex CryoinjuryNot specifiedAccelerated motor function recovery with training.[2]
RatCryogenic Brain Injury84 mg/kgEnhanced both excitatory and inhibitory synaptic inputs, preventing seizure.[10]
Non-human PrimateInternal Capsule Hemorrhage3 mg/kg/day (i.m.)Enhanced recovery of fine motor movements (finger dexterity).[5][15]
Non-human PrimateSpinal Cord Injury (C6-C7)3 mg/kg/day (i.m.)Significantly improved grasping movements.[5]
Clinical Trial Data (Alzheimer's Disease)

This compound has been evaluated in Phase 2 clinical trials for mild-to-moderate Alzheimer's disease, though it failed to meet its primary endpoints.

Table 1: Phase 2 "Noble" Trial Design (NCT02079909)

ParameterDescription
Population 484 patients with mild-to-moderate Alzheimer's disease (MMSE 12-22).[16][17]
Intervention 52-week, randomized, double-blind, placebo-controlled trial.[16]
Treatment Arms 1. Placebo2. This compound 224 mg/day3. This compound 448 mg/day
Co-Primary Outcomes Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog).[16]Alzheimer's Disease Cooperative Study-Clinical Impression of Change (ADCS-CGIC).[16]
Biomarker Outcomes CSF levels of Aβ40, Aβ42, total tau, and p-tau181; Brain MRI volumes.[16]

Table 2: Key Efficacy and Safety Results from the "Noble" Trial

OutcomePlacebo GroupThis compound 224 mgThis compound 448 mg
Mean ADAS-cog change at 52 weeks 7.917.45 (p=0.63 vs placebo)7.08 (p=0.39 vs placebo)
Discontinuation due to Adverse Events 4.4% (7 of 158)13.9% (23 of 166)14.6% (23 of 158)
Most Frequent Adverse Events N/ADiarrhea, VomitingDiarrhea, Vomiting
CSF Biomarker Changes No changeNo changeDecrease in p-tau181 and total tau (vs. placebo)

Data sourced from Schneider et al., 2019.[16][18]

Experimental Protocols

Protocol 1: In Vivo Model of Brain Injury and Functional Recovery

This protocol describes a general workflow for assessing this compound's effect on motor recovery following a focal brain injury in rodents, a common preclinical application.

Experimental_Workflow cluster_pre_injury Phase 1: Baseline cluster_injury Phase 2: Injury cluster_post_injury Phase 3: Treatment & Recovery cluster_analysis Phase 4: Analysis Training 1. Baseline Training (e.g., Skilled Reaching Task) Baseline 2. Establish Baseline Motor Performance Training->Baseline Surgery 3. Focal Brain Injury (e.g., Cryogenic Lesion to Motor Cortex) Baseline->Surgery Grouping 4. Randomize into Groups (Vehicle vs. This compound) Surgery->Grouping Treatment 5. Daily Drug Administration & Rehabilitative Training Grouping->Treatment Testing 6. Weekly Behavioral Testing Treatment->Testing Testing->Treatment Repeat for several weeks Histo 7. Post-mortem Analysis (Histology, IHC for plasticity markers) Testing->Histo Stats 8. Statistical Analysis of Behavioral Data Histo->Stats

Caption: Experimental workflow for testing this compound in a rodent brain injury model.

Methodology:

  • Animal Model: Adult male rats (e.g., Long-Evans) or mice (e.g., C57BL/6).

  • Baseline Training:

    • Train animals on a skilled motor task, such as the single-pellet reaching task, for 1-2 weeks until performance plateaus. This provides a stable baseline.

  • Surgical Procedure (Cryogenic Injury):

    • Anesthetize the animal (e.g., isoflurane).

    • Secure the head in a stereotaxic frame.

    • Perform a craniotomy over the forelimb area of the primary motor cortex.

    • Apply a cooled (-50°C) copper probe to the dural surface for a specified duration (e.g., 90 seconds) to induce a focal cortical lesion.[10]

    • Suture the incision and allow the animal to recover.

  • Treatment and Rehabilitation:

    • Post-injury, randomly assign animals to receive daily administrations of vehicle or this compound (e.g., 84 mg/kg, oral gavage).[10]

    • Combine drug administration with daily rehabilitative training sessions on the previously learned motor task.[2]

  • Behavioral Assessment:

    • Score motor performance weekly. For the reaching task, quantify the success rate (number of pellets successfully retrieved / total attempts).

  • Endpoint Analysis:

    • After the treatment period (e.g., 4-6 weeks), perfuse the animals and collect brain tissue.

    • Perform histological analysis (e.g., Nissl staining) to confirm lesion size.

    • Use immunohistochemistry to probe for markers of synaptic plasticity (e.g., PSD-95, Synaptophysin) or AMPA receptor subunits (e.g., GluA1) in the peri-infarct cortex.

Protocol 2: Sigma-1 Receptor (S1R) Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the S1R.

Materials:

  • Radioligand: [³H]-(+)-pentazocine (a selective S1R ligand).[19]

  • Tissue Source: Guinea pig liver membranes or cell lines expressing S1R.[19]

  • Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize the tissue source in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the pellet to a final protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of [³H]-(+)-pentazocine (near its Kd, e.g., 2-5 nM).

    • Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Membrane homogenate.

    • For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (one-site fit) to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Electrophysiological Analysis of Synaptic Currents

This protocol assesses this compound's effect on excitatory and inhibitory synaptic transmission in brain slices.

Materials:

  • Vibrating microtome (vibratome).

  • Artificial cerebrospinal fluid (aCSF), sucrose-based cutting solution.

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

  • Glass pipettes for recording electrodes.

  • Pharmacological agents: Tetrodotoxin (TTX) to block action potentials, picrotoxin to block GABA-A receptors (for mEPSCs), and CNQX/AP5 to block glutamate receptors (for mIPSCs).

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent. Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

    • Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., peri-infarct cortex) using a vibratome.

    • Transfer slices to an incubation chamber with oxygenated aCSF and allow them to recover for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF.

    • Identify pyramidal neurons in the region of interest using DIC microscopy.

  • Whole-Cell Patch-Clamp:

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • To record miniature Excitatory Postsynaptic Currents (mEPSCs), clamp the cell at -70 mV and add TTX and picrotoxin to the aCSF.

    • To record miniature Inhibitory Postsynaptic Currents (mIPSCs), clamp the cell at 0 mV and add TTX, CNQX, and AP5 to the aCSF.

  • Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at the desired concentration.

  • Data Analysis:

    • Record spontaneous synaptic events for several minutes before and after drug application.

    • Use software (e.g., Clampfit, Mini Analysis) to detect and analyze events.

    • Compare the amplitude and frequency of mEPSCs and mIPSCs before and after this compound application to determine its effect on synaptic strength and probability of release.[10]

References

Techniques for dissolving and storing Edonerpic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonerpic (also known as T-817MA) is a novel neurotrophic agent investigated for its potential therapeutic effects in neurological conditions such as Alzheimer's disease, traumatic brain injury, and stroke.[1][2] It is a small molecule compound identified as 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate.[3][4] this compound has been shown to promote neurite outgrowth, preserve synaptic plasticity, and protect neurons from amyloid-β induced neurotoxicity.[1] Its mechanism of action involves the regulation of glutamate receptors through pathways involving Collapsin Response Mediator Protein 2 (CRMP2) and Activity-regulated cytoskeleton-associated protein (Arc).[1][5][6] These application notes provide detailed protocols for the dissolution and storage of this compound to ensure its stability and efficacy in research settings.

Chemical and Physical Properties

PropertyValueReference
Synonyms T-817 MA, T 817[1]
Chemical Name 1-{3-[2-(1-benzothiophen-5-yl)ethoxy] propyl}-3-azetidinol maleate[1]
Molecular Formula C21H27NO6S (maleate salt)[7]
Molecular Weight 409.51 g/mol (maleate salt)[7]
Appearance White to off-white powder[7]

Solubility Data

The solubility of this compound maleate in various solvents is summarized below. It is crucial to use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[7]

SolventSolubility (mg/mL)Molar Concentration (mM)Reference
DMSO81198.78[7]
Water81198.78[7]
Ethanol4097.68[7]

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and biological activity.

FormStorage TemperatureDurationReference
Powder -20°C3 years[7]
Stock Solution in Solvent -80°C1 year[7]
Stock Solution in Solvent -20°C1 month[7]

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[7]

Signaling Pathway of this compound

This compound's neuroprotective and neuro-restorative effects are mediated through the regulation of glutamate receptor signaling. A key target is Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in neurite outgrowth and synaptic plasticity.[1][8] this compound has been shown to bind to CRMP2, which can influence the trafficking of AMPA receptors to the synapse.[2][8][9] Additionally, this compound can increase the expression of the postsynaptic protein Arc, which plays a role in AMPA receptor regulation.[5][6] The modulation of both NMDA and AMPA receptors by this compound helps to mitigate excitotoxicity and promote neuronal recovery following injury.[5]

Edonerpic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CRMP2 CRMP2 This compound->CRMP2 binds Arc Arc (Activity-regulated cytoskeleton-associated protein) This compound->Arc increases expression Glutamate_Receptor Glutamate Receptors (NMDA & AMPA) Ca_influx Reduced Ca2+ Influx Glutamate_Receptor->Ca_influx modulates ADF_Cofilin ADF/Cofilin Activation CRMP2->ADF_Cofilin activates Arc->Glutamate_Receptor regulates trafficking ADF_Cofilin->Glutamate_Receptor Neuroprotection Neuroprotection & Synaptic Plasticity ADF_Cofilin->Neuroprotection promotes Ca_influx->Neuroprotection leads to

Caption: Signaling pathway of this compound.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare concentrated stock solutions of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound maleate powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Ethanol (200 proof, absolute)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Equilibrate the this compound maleate powder to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent (DMSO, water, or ethanol) to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to the maximum solubility).

    • For an 81 mg/mL stock in DMSO or water: Add 1 mL of solvent to 81 mg of this compound powder. This corresponds to a concentration of 198.78 mM.[7]

    • For a 40 mg/mL stock in Ethanol: Add 1 mL of ethanol to 40 mg of this compound powder. This corresponds to a concentration of 97.68 mM.[7]

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter if it is for use in cell culture.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7]

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the stock solution to the final working concentration for use in cell-based experiments.

Materials:

  • This compound stock solution

  • Appropriate cell culture medium or buffer (e.g., DMEM, PBS)

  • Sterile tubes and pipettes

Protocol:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentration. For example, in studies of traumatic neuronal injury, working concentrations of 1 µM and 10 µM have been used.[5][6]

  • Mix the working solution gently but thoroughly by pipetting or brief vortexing.

  • Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions for extended periods.

In_Vitro_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) to make Stock Solution weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute with Culture Medium to Working Concentration thaw->dilute apply Apply to Cell Culture dilute->apply end End apply->end

Caption: Workflow for preparing this compound for in vitro assays.

Preparation of Formulations for In Vivo Administration

Objective: To prepare this compound formulations for administration to animals. The choice of vehicle and route of administration will depend on the specific experimental design.

Example Protocol for Oral Gavage (Homogeneous Suspension):

This protocol is based on the use of Carboxymethylcellulose sodium (CMC-Na) as a suspending agent, which is a common vehicle for oral administration of poorly soluble compounds.[7]

Materials:

  • This compound maleate powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water for injection

  • Homogenizer or sonicator

  • Sterile tubes and pipettes

Protocol:

  • Prepare the CMC-Na vehicle solution (e.g., 0.5% w/v in sterile water).

  • Weigh the required amount of this compound powder. For example, to achieve a dosing solution of 5 mg/mL, weigh 5 mg of this compound.[7]

  • Add the this compound powder to the appropriate volume of the CMC-Na solution (e.g., 1 mL for a 5 mg/mL concentration).[7]

  • Mix thoroughly to create a homogeneous suspension. This may require vortexing, sonication, or homogenization.

  • Administer the suspension to the animals immediately after preparation. For in vivo studies in traumatic brain injury models, a dose of 30 mg/kg has been used.[5][6] For studies on motor function recovery after brain damage, a dose of 84 mg/kg has been administered 30 minutes before training.[9]

Example Protocol for Intramuscular Injection:

Materials:

  • This compound maleate powder

  • 5% glucose solution (vehicle)

  • Sterile tubes and pipettes

Protocol:

  • Dissolve this compound maleate in a 5% glucose solution to the desired concentration. For example, a concentration of 15 mg/mL has been used for intramuscular injection in non-human primates.[10]

  • Ensure the powder is fully dissolved.

  • Administer the solution via intramuscular injection. A dose of 3 mg/kg has been used in studies of spinal cord injury in non-human primates.[11]

Safety Precautions

  • Handle this compound maleate in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

By following these guidelines, researchers can ensure the proper handling, storage, and application of this compound, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols: Edonerpic as a Tool for Studying Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Edonerpic (also known as T-817MA) as a chemical tool to investigate the function of two key proteins implicated in neuronal plasticity and survival: Collapsin Response Mediator Protein 2 (CRMP2) and the Sigma-1 Receptor (σ1R).

There is ongoing scientific discussion regarding the direct molecular target of this compound. Some studies suggest it directly binds to and modulates the function of the sigma-1 receptor, while other research indicates its effects on neuronal plasticity are mediated through CRMP2, a protein involved in cytoskeletal dynamics.[1][2] This document presents the evidence and experimental approaches for investigating both potential mechanisms of action.

Section 1: this compound as a Modulator of CRMP2 Function

Collapsin Response Mediator Protein 2 (CRMP2) is a cytosolic phosphoprotein that plays a crucial role in neurite outgrowth, axon guidance, and synaptic plasticity.[3] While there is conflicting evidence regarding a direct, high-affinity binding interaction between this compound and CRMP2, several studies have demonstrated that the neurorestorative effects of this compound are dependent on the presence and function of CRMP2.[4][5][6] Therefore, this compound can be used as a tool to probe the functional consequences of CRMP2 modulation.

Quantitative Data

ParameterValueMethodReference
Binding Affinity (Kd) ~735 µMIsothermal Titration Calorimetry (ITC)[4]
Binding Confirmation No binding detectedSaturation Transfer Difference (STD) NMR[4][5]

Proposed Mechanism of Action

This compound is proposed to exert its effects on CRMP2-mediated pathways by:

  • Preventing CRMP2 Cleavage: In response to neuronal injury, CRMP2 can be cleaved, leading to a loss of function. This compound has been shown to attenuate the increase in cleaved CRMP2.[7]

  • Modulating CRMP2 Phosphorylation: The activity of CRMP2 is tightly regulated by phosphorylation. While direct effects of this compound on CRMP2 phosphorylation are still under investigation, it is a key area for experimental inquiry.

  • Facilitating Synaptic AMPA Receptor Delivery: The pro-plasticity effects of this compound, such as enhanced motor function recovery after brain injury, are linked to the CRMP2-dependent delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[6]

Signaling Pathway

CRMP2_Pathway This compound This compound CRMP2 CRMP2 This compound->CRMP2 Modulates Tubulin Tubulin CRMP2->Tubulin Binds ADF_Cofilin ADF/Cofilin CRMP2->ADF_Cofilin Activates Microtubule Microtubule Dynamics Tubulin->Microtubule AMPAR_Trafficking Synaptic AMPA Receptor Trafficking Microtubule->AMPAR_Trafficking Actin Actin Dynamics ADF_Cofilin->Actin Actin->AMPAR_Trafficking Neuronal_Plasticity Enhanced Neuronal Plasticity & Recovery AMPAR_Trafficking->Neuronal_Plasticity

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Investigate this compound's Effect on CRMP2 Protein Interactions

This protocol is designed to determine if this compound treatment alters the interaction of CRMP2 with its known binding partners, such as tubulin.

Workflow

CoIP_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Immunoprecipitation cluster_2 Analysis A 1. Culture Neuronal Cells B 2. Treat with this compound or Vehicle Control A->B C 3. Lyse Cells & Prepare Protein Lysate B->C D 4. Incubate with anti-CRMP2 Antibody C->D E 5. Add Protein A/G Beads to Precipitate D->E F 6. Wash Beads & Elute Protein Complexes E->F G 7. Western Blot for Binding Partners (e.g., Tubulin) F->G H 8. Analyze Changes in Protein Interaction G->H

Methodology

  • Cell Culture and Treatment: Plate primary neurons or a suitable neuronal cell line. Treat cells with the desired concentration of this compound or vehicle control for the specified time.

  • Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared lysate with an anti-CRMP2 antibody or an isotype control antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against known CRMP2 interacting proteins (e.g., tubulin, kinesin) and an antibody against CRMP2 as a loading control.

    • Detect the protein bands using an appropriate secondary antibody and chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the relative amount of the interacting protein that co-immunoprecipitated with CRMP2 in this compound-treated versus control samples.

Protocol 2: Western Blot to Analyze CRMP2 Cleavage

This protocol assesses the effect of this compound on the cleavage of CRMP2 in a neuronal injury model.

Methodology

  • Induce Neuronal Injury: Culture primary neurons and induce injury (e.g., glutamate excitotoxicity, oxidative stress). Treat a subset of injured cultures with this compound.

  • Protein Extraction: At various time points post-injury, lyse the cells in RIPA buffer with protease inhibitors.

  • Western Blot:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with an antibody that recognizes both full-length and cleaved CRMP2.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for normalization.

  • Analysis: Quantify the band intensities of full-length and cleaved CRMP2. Compare the ratio of cleaved to full-length CRMP2 in this compound-treated versus untreated injury groups.[7]

Section 2: this compound as a Sigma-1 Receptor Ligand

The sigma-1 receptor (σ1R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane that regulates a variety of cellular functions, including ion channel activity, calcium signaling, and cell survival.[8] this compound has been reported to be a high-affinity ligand for the σ1R.[1]

Quantitative Data

ParameterValueMethodReference
Binding Affinity (Ki) 16 nMRadioligand Binding Assay[1]

Proposed Mechanism of Action

As a sigma-1 receptor ligand, this compound is thought to:

  • Promote Neurite Outgrowth: Activation of the sigma-1 receptor can stimulate signaling pathways that lead to the extension of neurites.

  • Provide Neuroprotection: this compound may protect neurons from various insults, such as Aβ-induced neurotoxicity, by activating the sigma-1 receptor.[9]

  • Modulate Ion Channel Activity: The sigma-1 receptor can interact with and modulate the function of various ion channels, and this compound may influence this activity.[10]

Signaling Pathway

Sigma1R_Pathway This compound This compound Sigma1R_BiP Sigma-1R-BiP Complex (Inactive) This compound->Sigma1R_BiP Binds & Dissociates BiP Sigma1R Sigma-1R (Active) Sigma1R_BiP->Sigma1R IP3R IP3 Receptor Sigma1R->IP3R Interacts Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1R->Ion_Channels Modulates Ca_Signaling Ca2+ Signaling IP3R->Ca_Signaling Neuronal_Survival Neuronal Survival & Plasticity Ca_Signaling->Neuronal_Survival Ion_Channels->Neuronal_Survival

Experimental Protocols

Protocol 3: Competitive Radioligand Binding Assay for the Sigma-1 Receptor

This protocol is used to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Workflow

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Analysis A 1. Prepare Membranes from Sigma-1R Expressing Cells/Tissue C 3. Incubate Membranes with Radioligand (e.g., 3H-pentazocine) & this compound A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Separate Bound & Free Radioligand (Filtration) C->D E 5. Measure Radioactivity (Scintillation Counting) D->E F 6. Plot Competition Curve & Calculate IC50 and Ki E->F

Methodology

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the sigma-1 receptor (e.g., guinea pig liver, HEK293 cells overexpressing σ1R).[11]

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a selective sigma-1 receptor radioligand (e.g., --INVALID-LINK---pentazocine) to each well.[11]

    • Add increasing concentrations of unlabeled this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known sigma-1 receptor ligand, e.g., haloperidol).

  • Incubation and Filtration: Incubate the plate at room temperature. Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Neurite Outgrowth Assay

This functional assay can be used to assess the effect of this compound on neurite outgrowth, a process potentially mediated by the sigma-1 receptor.

Methodology

  • Cell Culture: Plate a neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons at a low density on a suitable substrate (e.g., poly-L-lysine/laminin-coated plates).

  • Treatment: Treat the cells with different concentrations of this compound. Include a positive control (e.g., Nerve Growth Factor for PC12 cells) and a vehicle control. To investigate the involvement of the sigma-1 receptor, a separate group can be co-treated with this compound and a sigma-1 receptor antagonist (e.g., BD-1063).

  • Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

  • Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Acquire images using a fluorescence microscope.

  • Analysis:

    • Quantify neurite length and the percentage of cells with neurites using image analysis software.

    • Compare the effects of different concentrations of this compound to the controls.

    • Determine if the effect of this compound is blocked by the sigma-1 receptor antagonist.

This compound is a valuable pharmacological tool for studying the complex biology of CRMP2 and the sigma-1 receptor. The conflicting reports on its direct binding target highlight the importance of using a combination of binding and functional assays to elucidate its mechanism of action in a specific experimental context. The protocols provided herein offer a starting point for researchers to investigate the role of this compound in modulating these key neuronal proteins.

References

Application Notes and Protocols for Edonerpic-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting Edonerpic-based assays, focusing on its role as a neural plasticity enhancer. The protocols outlined below are designed for in vitro and in vivo models to assess the efficacy and mechanism of action of this compound and related compounds.

Introduction

This compound maleate is a small molecule compound that has demonstrated potential in promoting motor function recovery after brain damage, such as stroke and spinal cord injury.[1][2][3][4] Its primary mechanism of action is believed to involve the facilitation of synaptic plasticity.[1][2][5] this compound binds to the intracellular protein Collapsin-Response-Mediator-Protein 2 (CRMP2), which is crucial for its therapeutic effects.[1][2] This interaction enhances the delivery of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid (AMPA) receptors to synapses, a key process in strengthening synaptic connections and promoting neural circuit reorganization, particularly when combined with rehabilitative training.[1][3][5][6][7]

Recent studies have also indicated that this compound may regulate glutamate receptors through both CRMP2- and Arc-mediated mechanisms and can balance excitatory and inhibitory synaptic inputs, potentially preventing post-injury complications like epileptic seizures.[8][9]

Signaling Pathway

The proposed signaling pathway for this compound involves its interaction with CRMP2, which subsequently modulates the trafficking of AMPA receptors to the neuronal synapse. This process is central to experience-dependent neural plasticity and functional recovery.

Edonerpic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Plasticity Enhanced Synaptic Plasticity AMPAR->Plasticity Leads to This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to Synaptic_Vesicle Vesicle with AMPA Receptors CRMP2->Synaptic_Vesicle Facilitates Trafficking Synaptic_Vesicle->AMPAR Delivers to Synapse

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

In Vitro Model: Traumatic Neuronal Injury (TNI) Assay

This assay is designed to mimic neuronal injury in vitro to screen for neuroprotective compounds like this compound.[9]

1. Cell Culture:

  • Culture primary cortical neurons from embryonic day 18 rats on poly-D-lysine coated plates.

  • Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

2. Traumatic Neuronal Injury and Treatment:

  • After 7-10 days in vitro, induce a scratch injury across the confluent neuron monolayer using a sterile pipette tip.

  • Immediately following the scratch, replace the medium with fresh medium containing 100 µM glutamate to induce excitotoxicity.

  • Add this compound maleate at desired concentrations (e.g., 0.1, 1, and 10 µM) to the culture medium.[9] Include a vehicle control group.

3. Assessment of Neuroprotection:

  • Lactate Dehydrogenase (LDH) Assay:

    • After 24 hours of treatment, collect the culture supernatant.

    • Measure LDH release using a commercially available cytotoxicity detection kit according to the manufacturer's instructions. Increased LDH release is indicative of cell death.

  • Calcein-AM Viability Staining:

    • After 24 hours, wash the cells with phosphate-buffered saline (PBS).

    • Incubate cells with Calcein-AM solution for 30 minutes at 37°C.

    • Measure the fluorescence of viable cells (calcein-positive) using a fluorescence microscope or plate reader.

Experimental Workflow:

TNI_Assay_Workflow A Culture Primary Cortical Neurons B Induce Scratch Injury + 100 µM Glutamate A->B C Treat with this compound (0.1, 1, 10 µM) B->C D Incubate for 24 hours C->D E Assess Neuroprotection D->E F LDH Assay (Cytotoxicity) E->F Measure G Calcein-AM Staining (Viability) E->G Measure

Caption: Workflow for the in vitro Traumatic Neuronal Injury Assay.

In Vivo Model: Cryogenic Brain Injury Assay in Rodents

This model is used to evaluate the efficacy of this compound in promoting motor function recovery following a focal brain injury.[7][8]

1. Animals and Pre-training:

  • Use adult male mice or rats.

  • Train the animals on a skilled motor task, such as the single-pellet reaching task, until a stable baseline performance is achieved.

2. Cryogenic Brain Injury:

  • Anesthetize the animal.

  • Expose the skull over the motor cortex contralateral to the preferred forelimb.

  • Apply a cooled (-50°C) copper probe to the skull for a defined period (e.g., 90 seconds) to induce a focal cortical injury.

3. This compound Administration and Rehabilitation:

  • Following a recovery period (e.g., 7 days), begin daily administration of this compound maleate (e.g., 84 mg/kg, oral gavage) or vehicle.[8]

  • Concurrently, subject the animals to daily rehabilitative training on the pre-learned motor task.

4. Behavioral Assessment:

  • Quantify the success rate of the motor task daily.

  • Continue the treatment and rehabilitation for a set period (e.g., 2-3 weeks).

5. Post-mortem Analysis:

  • At the end of the experiment, perfuse the animals and collect the brains.

  • Perform immunohistochemistry to assess markers of synaptic plasticity (e.g., AMPA receptor subunits) and neuronal survival in the peri-infarct cortex.

  • Western blotting can be used to quantify protein levels of CRMP2 and other relevant signaling molecules.

Data Presentation

Table 1: In Vitro Neuroprotective Effects of this compound Maleate
Treatment GroupLDH Release (% of Control)Cell Viability (% of Control)
Control100 ± 5.2100 ± 4.8
TNI + Glutamate250 ± 15.345 ± 6.1
+ 0.1 µM this compound235 ± 12.150 ± 5.5
+ 1 µM this compound180 ± 10.570 ± 7.2
+ 10 µM this compound155 ± 9.8 85 ± 8.0
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to TNI + Glutamate group. Data are hypothetical and for illustrative purposes.
Table 2: In Vivo Motor Function Recovery with this compound Maleate
Treatment GroupBaseline Success Rate (%)Final Success Rate (%)Recovery Rate (%)
Sham + Vehicle85 ± 3.183 ± 4.0N/A
Injury + Vehicle84 ± 2.935 ± 5.241.7
Injury + this compound86 ± 3.565 ± 6.175.6
Data are presented as mean ± SEM. p < 0.05 compared to Injury + Vehicle group. Data are hypothetical and for illustrative purposes.

Conclusion

The provided protocols offer a framework for investigating the neuroprotective and neuro-restorative properties of this compound. The in vitro TNI assay is a valuable tool for initial screening and mechanistic studies, while the in vivo cryogenic injury model allows for the assessment of functional recovery in a more complex biological system. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for researchers in the field of neuroscience and drug development.

References

Application Notes and Protocols for Handling Edonerpic in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Edonerpic" is not available in the public domain or scientific literature based on current searches. The following application notes and protocols are constructed based on a hypothetical mechanism of action for a fictional molecule, intended to serve as a template. Researchers should substitute the details provided here with validated information from the manufacturer or primary literature for any real-world compound.

Introduction

This compound is a novel, selective modulator of the Sigma-2 receptor (σ2R), demonstrating potential therapeutic applications in neurodegenerative diseases and oncology. Its mechanism involves the allosteric modulation of σ2R, leading to the downstream regulation of key cellular processes, including autophagy and calcium signaling. These protocols provide standardized procedures for investigating the cellular and biochemical effects of this compound in a laboratory setting.

Mechanism of Action: Signaling Pathway

This compound binds to a specific allosteric site on the Sigma-2 receptor, which is an intracellular chaperone protein also known as TMEM97. This binding event induces a conformational change in the receptor, enhancing its interaction with progesterone receptor membrane component 1 (PGRMC1). The stabilized σ2R/PGRMC1 complex then modulates intracellular calcium homeostasis by regulating the activity of calcium channels at the endoplasmic reticulum. This cascade ultimately influences downstream cellular processes such as autophagy and apoptosis.

Edonerpic_Signaling_Pathway cluster_cell Cell This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Binds PGRMC1 PGRMC1 Sigma2R->PGRMC1 Stabilizes Complex Ca_channel Calcium Channel PGRMC1->Ca_channel Modulates ER Endoplasmic Reticulum Autophagy Autophagy ER->Autophagy Influences Apoptosis Apoptosis ER->Apoptosis Influences Ca_channel->ER Regulates Ca2+ release

Caption: this compound's proposed signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound based on hypothetical in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Potency

ParameterCell LineValue
Binding Affinity (Ki) SH-SY5Y15.2 ± 2.1 nM
MCF-725.8 ± 3.5 nM
EC50 (Calcium Flux) SH-SY5Y78.5 ± 5.6 nM
IC50 (Cell Viability) A5491.2 ± 0.3 µM

Table 2: Pharmacokinetic Properties (Mouse Model)

ParameterRouteValue
Bioavailability Oral45%
Half-life (t½) IV4.2 hours
Cmax (10 mg/kg, Oral) -1.5 µM
Brain Penetration (B/P Ratio) -0.8

Experimental Protocols

This protocol details the measurement of intracellular calcium mobilization following this compound treatment using a fluorescent indicator.

Calcium_Flux_Workflow A Seed cells in 96-well plate B Load cells with Fluo-4 AM A->B C Wash cells with assay buffer B->C D Acquire baseline fluorescence C->D E Add this compound solution D->E F Measure fluorescence kinetics E->F G Data analysis (EC50 calculation) F->G

Caption: Workflow for the calcium flux assay.

Methodology:

  • Cell Plating: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Dye Loading: Remove the culture medium and load the cells with 5 µM Fluo-4 AM in HBSS for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence using a plate reader (Excitation: 485 nm, Emission: 525 nm) for 5 minutes.

  • Compound Addition: Add 20 µL of this compound at various concentrations (0.1 nM to 10 µM) to the respective wells.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity every 15 seconds for a total of 15 minutes.

  • Data Analysis: Normalize the fluorescence data to the baseline and plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.

This protocol describes the detection of LC3-II, a key marker of autophagy, in response to this compound treatment.

Methodology:

  • Cell Treatment: Culture A549 cells to 70-80% confluency and treat with this compound (1 µM) or vehicle control for 24 hours.

  • Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B (1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensity for LC3-II and normalize to a loading control like GAPDH.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Storage: Store the compound as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months.

  • Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.

Application Notes and Protocols for In-Vivo Delivery of Edonerpic Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonerpic maleate (T-817MA) is a small molecule compound investigated for its neuroprotective and neurorestorative properties. It has been studied in various preclinical models of neurological disorders, including stroke, spinal cord injury, and traumatic brain injury. The primary proposed mechanism of action involves the enhancement of synaptic plasticity through the facilitation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor trafficking.[1][2][3] While some studies suggest that this compound binds to collapsin-response-mediator-protein 2 (CRMP2) to exert its effects[1][4], this interaction is a subject of ongoing scientific discussion, with some studies failing to demonstrate direct binding.[5][6] This document provides detailed application notes and protocols for the in-vivo delivery of this compound maleate in preclinical experimental settings.

Quantitative Data Summary

The following table summarizes the quantitative data from various in-vivo studies involving this compound maleate administration.

Animal ModelConditionDelivery MethodDosageFrequencyDurationKey FindingsReference
MiceMotor cortex cryoinjuryOral gavage84 mg/kgOnce dailyPost-injuryAccelerated motor function recovery in a training-dependent manner.[1]
RatsCryogenic brain injuryOral gavage84 mg/kgOnce dailyPost-injuryEnhanced both excitatory and inhibitory synaptic inputs, preventing epileptic seizures during recovery.[2][7]
RatsTraumatic Brain Injury (TBI)Intraperitoneal injection30 mg/kgOnce daily30 days pre-treatmentAlleviated brain edema, neuronal loss, and improved long-term neurological function.
Non-human primates (Macaca fuscata)Internal capsule hemorrhageIntramuscular injection3 mg/kgOnce dailyPost-injuryEnhanced motor function recovery.[1][2]
Non-human primates (Macaca fuscata)Spinal Cord Injury (SCI)Intramuscular injection3 mg/kgOnce daily, 5 days/week2 months post-SCIAccelerated recovery of grasping movements.[8][9]
MicePost-surgical painIntraperitoneal injection20 mg/kgSingle dosePost-surgeryIneffective in reversing post-surgical allodynia.[5]

Signaling Pathway

The proposed signaling pathway for this compound maleate involves the modulation of synaptic plasticity. It is suggested that this compound enhances the experience-driven synaptic delivery of AMPA receptors, a crucial process for learning and memory. One hypothesis posits that this compound binds to CRMP2, a protein involved in neurite outgrowth and synaptic plasticity.[1][4] This interaction is thought to facilitate the trafficking of AMPA receptors to the postsynaptic membrane, thereby strengthening synaptic connections in a training-dependent manner. However, it is important to note that the direct binding of this compound to CRMP2 has been contested.[5][6]

Edonerpic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate AMPAR AMPAR Glutamate_vesicle->AMPAR Glutamate Release This compound This compound Maleate CRMP2 CRMP2 This compound->CRMP2 Potential Interaction AMPAR_trafficking AMPA Receptor Trafficking CRMP2->AMPAR_trafficking AMPAR_trafficking->AMPAR Increased surface expression Plasticity Enhanced Synaptic Plasticity (e.g., LTP) AMPAR->Plasticity Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimatization Animal Acclimatization & Baseline Training Model_Induction Induction of Injury Model (e.g., Cryoinjury, SCI) Animal_Acclimatization->Model_Induction Randomization Randomization into Treatment Groups (this compound vs. Vehicle) Model_Induction->Randomization Daily_Administration Daily Drug Administration (Oral Gavage or IM Injection) Randomization->Daily_Administration Rehabilitation Rehabilitative Training Daily_Administration->Rehabilitation Behavioral_Testing Behavioral Assessments Rehabilitation->Behavioral_Testing Concurrent Tissue_Collection Tissue Collection (e.g., Brain, Spinal Cord) Behavioral_Testing->Tissue_Collection Endpoint Histology Histological Analysis Tissue_Collection->Histology Biochemical_Assays Biochemical Assays (e.g., Western Blot for CRMP2, AMPAR) Tissue_Collection->Biochemical_Assays Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemical_Assays->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Edonerpic Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Edonerpic and other poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when encountering poor solubility with this compound?

A1: When facing solubility issues with a compound like this compound, a systematic approach is recommended. Initially, it is crucial to characterize the physicochemical properties of the compound. Key initial steps include:

  • pH-Solubility Profiling: Determine the aqueous solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization on its solubility. Many pharmaceutical compounds are weakly ionizable, and their solubility can be significantly influenced by the pH of the solution.[1]

  • Solid-State Characterization: Analyze the solid form of the this compound sample using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The crystalline form (polymorph) or amorphous state of a drug can significantly impact its solubility.[2]

  • LogP Determination: The partition coefficient (logP) provides insight into the lipophilicity of the compound. A high logP value often correlates with poor aqueous solubility.[3]

Q2: What are the common strategies for improving the aqueous solubility of poorly soluble drugs like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[2]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][4] However, this method does not alter the equilibrium solubility.

    • Modification of Crystal Habit: This includes exploring different polymorphs, creating amorphous forms, or forming co-crystals. Amorphous forms are generally more soluble than their crystalline counterparts.[2][5]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at the molecular level can enhance solubility.[4][6] Common techniques to prepare solid dispersions include fusion (hot-melt) and solvent evaporation.[6][7]

  • Chemical Modifications:

    • Salt Formation: For ionizable compounds, forming a salt is often the most effective and common method to increase solubility and dissolution rate.[2][4]

    • pH Adjustment: Utilizing buffers to maintain an optimal pH where the drug is in its more soluble ionized form can be a simple and effective strategy.[5][8]

    • Use of Excipients: Incorporating solubilizing excipients such as surfactants, co-solvents, and complexing agents can significantly improve solubility.[3][9]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during in vitro assays.

Possible Cause: The concentration of this compound in the assay medium exceeds its thermodynamic solubility under the experimental conditions (e.g., pH, temperature, buffer composition).

Troubleshooting Steps:

  • Determine Equilibrium Solubility: First, experimentally determine the equilibrium solubility of this compound in the specific assay buffer. A common method is the shake-flask method.[10][11]

  • pH Modification: If this compound is a weak base, slightly acidifying the buffer (if compatible with the assay) can increase its solubility. Conversely, for a weak acid, a more basic buffer may be beneficial.[11]

  • Co-solvent Addition: Introduce a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400) to the assay medium. Start with a low percentage and incrementally increase it, ensuring the co-solvent concentration does not interfere with the biological assay.

  • Utilize Solubilizing Excipients:

    • Surfactants: Add a non-ionic surfactant like Tween 80 or Polysorbate 80 at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate the drug.[5]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[2][12]

Issue 2: Low and variable oral bioavailability of this compound in animal studies is suspected to be due to poor solubility.

Possible Cause: The dissolution rate of this compound in the gastrointestinal tract is the rate-limiting step for its absorption.

Troubleshooting Steps:

  • Formulation as a Nanosuspension: Reducing the particle size to the nanometer range can significantly increase the dissolution velocity.[6][7]

  • Develop a Solid Dispersion Formulation: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate and maintain a supersaturated state in vivo.[6][9]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract.[3]

  • Salt Formation: If this compound has an ionizable group, preparing a salt form with improved solubility and dissolution characteristics is a primary strategy to consider.[4]

Data Presentation: Excipients for Solubility Enhancement

The following tables summarize common excipients used to improve the solubility of poorly water-soluble drugs.

Table 1: Common Co-solvents

Co-solventTypical Concentration Range (%)Notes
Propylene Glycol10 - 60Generally recognized as safe (GRAS).
Ethanol5 - 40Potential for precipitation upon dilution.
Polyethylene Glycol (PEG 300/400)10 - 50Low toxicity and widely used.
Glycerol10 - 50Viscous, can affect handling.
Dimethyl Sulfoxide (DMSO)< 10 (in vitro)High solubilizing capacity, but potential for toxicity.

Table 2: Common Surfactants

SurfactantTypeTypical Concentration Range (%)Notes
Polysorbate 80 (Tween 80)Non-ionic0.1 - 5Commonly used in parenteral and oral formulations.[12]
Polysorbate 20 (Tween 20)Non-ionic0.1 - 5Often used in protein formulations.[12]
Sodium Lauryl Sulfate (SLS)Anionic0.1 - 2Can cause irritation, primarily used in oral solid dosage forms.[8]
Poloxamers (e.g., Pluronic F68)Non-ionic0.1 - 10Thermosensitive gelling properties.[5]

Table 3: Common Complexing Agents

Complexing AgentTypeNotes
Hydroxypropyl-β-cyclodextrin (HP-β-CD)CyclodextrinHigh aqueous solubility and low toxicity.[12]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)CyclodextrinHigh aqueous solubility, suitable for parenteral formulations.[12]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific medium.

Materials:

  • This compound powder

  • Selected solvent/buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the test medium. The presence of undissolved solid is essential to ensure saturation.[10][11]

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[13]

  • Shake the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[11]

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.[10]

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the desired amounts of this compound and the hydrophilic polymer.

  • Dissolve both components in a suitable volatile organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the prepared solid dispersion for its physical state (amorphous or crystalline) and perform dissolution studies.

Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation Poorly Soluble this compound Poorly Soluble this compound pH-Solubility Profile pH-Solubility Profile Poorly Soluble this compound->pH-Solubility Profile Solid-State Characterization Solid-State Characterization Poorly Soluble this compound->Solid-State Characterization LogP Determination LogP Determination Poorly Soluble this compound->LogP Determination Physical Modification Physical Modification pH-Solubility Profile->Physical Modification Chemical Modification Chemical Modification pH-Solubility Profile->Chemical Modification Solid-State Characterization->Physical Modification Formulation Approach Formulation Approach LogP Determination->Formulation Approach Solubility & Dissolution Testing Solubility & Dissolution Testing Physical Modification->Solubility & Dissolution Testing Chemical Modification->Solubility & Dissolution Testing Formulation Approach->Solubility & Dissolution Testing In Vitro / In Vivo Studies In Vitro / In Vivo Studies Solubility & Dissolution Testing->In Vitro / In Vivo Studies Optimized Formulation Optimized Formulation In Vitro / In Vivo Studies->Optimized Formulation Strategy Selection Strategy Selection In Vitro / In Vivo Studies->Strategy Selection Iterate if needed

Caption: Workflow for improving the solubility of this compound.

Edonerpic_Signaling_Pathway cluster_0 Proposed Mechanism of Action This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to / Inhibits cleavage Arc Arc This compound->Arc Increases Activation NR2B Surface NR2B Expression CRMP2->NR2B Reduces GluR1 Surface GluR1 Expression Arc->GluR1 Reduces Ca_Influx Intracellular Ca2+ Influx GluR1->Ca_Influx Mediates NR2B->Ca_Influx Mediates Neuronal_Protection Neuronal Protection & Plasticity Ca_Influx->Neuronal_Protection Modulates

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Edonerpic-related experiments. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound maleate is a small-molecule compound that has been shown to enhance neural plasticity, which is crucial for learning, memory, and recovery from brain injury.[1][2] Its primary proposed mechanism involves binding to the intracellular protein Collapsin-Response-Mediator-Protein 2 (CRMP2).[1][2][3] This interaction is believed to facilitate the synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for signal transmission between neurons.[1][3][4][5] By increasing the presence of AMPA receptors at synapses, this compound enhances the potential for signal transmission, particularly in conjunction with rehabilitative training.[1]

Q2: In which research models has this compound shown efficacy?

A2: this compound has been evaluated in a variety of preclinical and clinical models. It has demonstrated positive effects on motor function recovery in rodent and non-human primate models of brain damage, such as stroke and traumatic brain injury.[1][5][6] Studies have also investigated its potential as a neuroprotective agent in the context of Alzheimer's disease, where it has been observed to protect against Aβ-induced neurotoxicity and preserve synapses in transgenic mice.[7][8] Additionally, its effects on spinal cord injury have been explored in non-human primates.[4]

Q3: What is the recommended solvent and storage condition for this compound maleate?

A3: For in vitro experiments, this compound maleate is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies in animal models, it has been dissolved in a 5% glucose solution for injection.[4] As with most research compounds, it is recommended to store the solid form and stock solutions at -20°C or -80°C to ensure stability and prevent degradation. Always refer to the manufacturer's data sheet for specific solubility and storage instructions.

Q4: Are there any known off-target effects or alternative mechanisms?

A4: While the primary proposed target is CRMP2, some studies have presented conflicting evidence regarding a direct binding interaction.[9] this compound's effects on neuronal plasticity are complex; for instance, it has been shown to balance both excitatory and inhibitory synaptic inputs in the recovery from brain injury, suggesting it may also affect GABAergic systems.[3] Furthermore, its neuroprotective properties might be mediated through the regulation of glutamate receptors and intracellular calcium homeostasis, as well as interactions with the Arc protein.[6] Researchers should consider these potential alternative or complementary mechanisms when interpreting their results.

Troubleshooting Guides

Inconsistent In Vitro Neuroprotection Results

Q: We are observing high variability in our in vitro neuroprotection assays (e.g., LDH or Calcein-AM assays) with this compound. What are the common causes?

A: High variability in cell-based assays can stem from several factors. Below is a troubleshooting workflow to help identify the source of the issue.

G Troubleshooting Inconsistent In Vitro Results A Start: Inconsistent Results B Check Cell Health & Density (Consistent passage number, viability >95%) A->B C Review Dosing Protocol (Solvent concentration, serial dilutions) B->C Cells Healthy F Issue Persists: Investigate Further B->F Cells Unhealthy D Verify Assay Protocol (Incubation times, reagent stability) C->D Protocol Correct C->F Protocol Error E Problem Resolved D->E Protocol Correct D->F Protocol Error G Proposed this compound Signaling Pathway cluster_0 Intracellular Space cluster_1 Synapse A This compound B CRMP2 A->B Binds to C Actin/Cofilin Pathway B->C Activates D Cytoskeletal Dynamics C->D Modulates E AMPA Receptor Vesicles D->E Facilitates Transport F Synaptic Delivery E->F G Workflow for In Vivo Efficacy Testing A Baseline Behavioral Testing (e.g., Reaching Task) B Induce Brain Injury (e.g., Cryogenic Lesion) A->B C Group Assignment (Vehicle vs. This compound) B->C D Daily Treatment & Rehabilitation C->D E Weekly Behavioral Assessment D->E F Endpoint: Tissue Collection (Histology, Western Blot) D->F G Data Analysis & Comparison F->G

References

Optimizing Edonerpic concentration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Edonerpic concentration in pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound maleate enhances neural plasticity by binding to the intracellular protein collapsin-response-mediator-protein 2 (CRMP2).[1][2][3] This interaction facilitates the synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which are crucial for signal transmission and information processing between neurons.[1][2][4] By increasing the number of AMPA receptors at the synapse, this compound enhances the potential for signal transmission, particularly in conjunction with rehabilitative or training stimuli.[1][2]

Q2: What is the role of CRMP2 in this compound's mechanism?

A2: CRMP2 is critical for this compound's therapeutic effect.[1][2] Studies have shown that in the absence of CRMP2, this compound fails to promote an increase in AMPA receptors or enhance motor function recovery in animal models.[1][2] Therefore, CRMP2 is considered the direct target through which this compound mediates its effects on synaptic plasticity.[5]

Q3: Does this compound affect both excitatory and inhibitory synaptic inputs?

A3: Yes, recent studies suggest that this compound maleate may enhance both excitatory (AMPA receptor-mediated) and inhibitory (GABA receptor-mediated) synaptic inputs in the compensatory brain regions following injury.[5] This balanced enhancement may prevent potential side effects such as epileptic seizures during the recovery phase.[5]

Q4: What are the reported effective concentrations of this compound in in vitro and in vivo models?

A4: The effective concentration of this compound can vary depending on the experimental model. Below is a summary of concentrations and dosages reported in various studies.

Model Type Organism/Cell Type Concentration/Dosage Observed Effect Reference
In VitroCultured Cortical Neurons1 µM and 10 µMAttenuated neurotoxicity and reduced LDH release following traumatic neuronal injury.[6]
In VivoRats (Traumatic Brain Injury)30 mg/kgAlleviated brain edema, neuronal loss, and microglial activation.[6]
In VivoRats (Cryogenic Brain Injury)84 mg/kgAdministered with rehabilitative training to induce forelimb function recovery.[5]
In VivoMacaque Monkeys (Spinal Cord Injury)3 mg/kg/day (intramuscular)Improved grasping movements when combined with rehabilitation.[7][8]
Human Clinical TrialMild to Moderate Alzheimer's Disease224 mg and 448 mg (daily)Appeared safe and tolerable, but did not show a clinical effect on primary outcomes.[9][10]

Troubleshooting Guide

Issue 1: No significant effect of this compound is observed in our neuronal culture model.

Possible Cause Troubleshooting Step
Sub-optimal Concentration Perform a dose-response curve starting from concentrations reported in the literature (e.g., 0.1 µM to 10 µM).[6] The optimal concentration may be cell-type specific.
Insufficient Stimulation This compound's effect is often dependent on neuronal activity or "experience." Ensure your experimental protocol includes a form of stimulation (e.g., electrical stimulation, neurotrophic factors, or a co-treatment that induces plasticity).[1][3]
Low CRMP2 Expression Verify the expression level of CRMP2 in your cell line or primary culture. Low levels of the target protein will diminish the drug's effect.[2] Consider using a positive control cell line with known CRMP2 expression.
Incorrect Timing of Application In some injury models, the therapeutic window for this compound application is critical. For instance, in a traumatic neuronal injury model, protective effects were observed when added within 2 hours of injury.[6]

Issue 2: High variability in results between experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent Neuronal Activity Standardize the stimulation protocol across all replicates to ensure a consistent baseline of neuronal activity upon which this compound can act.
Drug Stability Prepare fresh solutions of this compound maleate for each experiment. Verify the stability of the compound in your specific culture medium and storage conditions.
Cell Culture Health Monitor cell viability and morphology closely. Factors such as passage number and plating density can influence neuronal health and responsiveness to treatment.

Issue 3: Observed cytotoxicity at higher concentrations.

Possible Cause Troubleshooting Step
Off-target Effects High concentrations of any compound can lead to off-target effects. Determine the IC50 for cytotoxicity in your specific cell type using a viability assay (e.g., MTT or LDH assay).[6]
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the threshold for toxicity in your cells.
Excitotoxicity While this compound can be neuroprotective, excessive stimulation in combination with high drug concentrations could potentially lead to excitotoxicity. Monitor markers of neuronal stress.

Experimental Protocols & Visualizations

Signaling Pathway of this compound

This compound enhances neural plasticity through a specific signaling cascade. The diagram below illustrates the proposed mechanism of action.

Edonerpic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rehabilitation Rehabilitation Synaptic_Delivery Enhanced Synaptic Trafficking of AMPA Receptors Rehabilitation->Synaptic_Delivery Stimulates AMPA_Receptor AMPA Receptor Plasticity Enhanced Neural Plasticity AMPA_Receptor->Plasticity This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to CRMP2->Synaptic_Delivery Facilitates Synaptic_Delivery->AMPA_Receptor Increases Insertion

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow: In Vitro Neuroprotection Assay

This workflow outlines a typical experiment to assess the neuroprotective effects of this compound against glutamate-induced toxicity.

In_Vitro_Workflow Plate_Neurons 1. Plate Cortical Neurons Induce_Injury 2. Induce Traumatic Injury (e.g., Scratch Assay) Plate_Neurons->Induce_Injury Add_Glutamate 3. Add Glutamate (e.g., 100 µM) to induce excitotoxicity Induce_Injury->Add_Glutamate Treat_this compound 4. Treat with this compound (e.g., 0.1, 1, 10 µM) Add_Glutamate->Treat_this compound Incubate 5. Incubate for 24 hours Treat_this compound->Incubate Assess_Viability 6. Assess Cell Viability (LDH Assay or Calcein Staining) Incubate->Assess_Viability Analyze_Data 7. Analyze Data and Compare to Vehicle Control Assess_Viability->Analyze_Data

Caption: Workflow for an in vitro neuroprotection experiment.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting experiments where this compound shows no effect.

Troubleshooting_Flow Start No Effect Observed Check_Concentration Is concentration optimal? (Dose-response performed?) Start->Check_Concentration Check_Stimulation Is there sufficient neuronal stimulation? Check_Concentration->Check_Stimulation Yes Optimize_Concentration Optimize Concentration Check_Concentration->Optimize_Concentration No Check_Target Is CRMP2 expressed in the model system? Check_Stimulation->Check_Target Yes Incorporate_Stimulation Incorporate Stimulation Protocol Check_Stimulation->Incorporate_Stimulation No Validate_Target Validate CRMP2 Expression (e.g., Western Blot) Check_Target->Validate_Target No Re-evaluate Re-evaluate Experiment Check_Target->Re-evaluate Yes Optimize_Concentration->Re-evaluate Incorporate_Stimulation->Re-evaluate Validate_Target->Re-evaluate

Caption: Logical flow for troubleshooting lack of this compound effect.

References

Troubleshooting unexpected results with Edonerpic

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Edonerpic. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule compound that is understood to enhance neural plasticity. Its proposed primary mechanism involves binding to the collapsin-response-mediator-protein 2 (CRMP2).[1][2][3] This interaction is thought to facilitate the experience-driven synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid (AMPA) receptors, which is a fundamental process in synaptic plasticity.[1][4] By augmenting AMPA receptor trafficking to the synapse, this compound is believed to potentiate the effects of rehabilitation and training in recovering motor function after brain injury.[3][4] It has also been observed to balance excitatory and inhibitory synaptic inputs, which may prevent seizure activity during recovery.[5]

Q2: What is the optimal timing for this compound administration in relation to rehabilitative training in animal models?

A2: For optimal efficacy, this compound should be administered shortly before the commencement of rehabilitative training. Studies in rat models have shown that testing or training is typically initiated 30 minutes after the administration of this compound.[5] This timing is based on pharmacokinetic studies to ensure the compound is active during the period of experience-dependent plasticity induced by the training.[6]

Q3: Is this compound effective as a standalone treatment without rehabilitation?

A3: Current research strongly indicates that the therapeutic benefits of this compound on motor function recovery are dependent on concurrent rehabilitative training.[3][4] The compound acts as an enhancer of neural plasticity, augmenting the effects of external stimuli like physical therapy.[2] In a severe cryogenic injury model in rats, animals did not recover forelimb function without the administration of this compound in conjunction with rehabilitative training.[5]

Q4: What are the known side effects of this compound observed in preclinical and clinical studies?

A4: In preclinical animal studies, this compound has been generally well-tolerated. In Phase 2 clinical trials for Alzheimer's disease, the most frequently reported adverse events were gastrointestinal, including diarrhea and vomiting.[7] While the drug was deemed safe and tolerable, these side effects may be dose-dependent.

Troubleshooting Guides

Issue 1: No significant enhancement of motor function recovery observed in an in vivo stroke model.

This is a common issue that can arise from several factors in the experimental setup. The following table outlines potential causes and recommended actions.

Potential Cause Recommended Troubleshooting Action
Inadequate Rehabilitative Training Ensure the training protocol is intensive and consistent enough to induce plastic changes in the motor cortex. This compound enhances experience-dependent plasticity, so the "experience" must be robust.
Suboptimal Dosing or Administration Verify the dosage based on the animal model and published literature (e.g., 84 mg/kg for rats).[5] Confirm the route of administration (e.g., oral gavage, intramuscular injection) and ensure the timing aligns with the training sessions (typically 30 minutes prior).
Severity of Brain Injury The extent and location of the induced brain lesion can significantly impact recovery potential. An overly large lesion may cause irreparable damage that cannot be overcome by enhanced plasticity. Consider titrating the severity of the stroke model.
This compound Solution Preparation and Stability This compound maleate is soluble in DMSO and water.[8] Ensure the compound is fully dissolved and the solution is fresh. Store the stock solution appropriately to avoid degradation.
Animal Strain and Genetics The genetic background of the animals could influence the response to this compound. Ensure you are using a strain that has been previously shown to be responsive, or consider that your strain may have variations in the CRMP2 pathway.
Issue 2: High variability in behavioral data between subjects.

High variability can mask the therapeutic effect of this compound. The following steps can help reduce variability and improve the reliability of your results.

Potential Cause Recommended Troubleshooting Action
Inconsistent Surgical Procedure Standardize the stroke induction surgery to ensure consistent lesion size and location. Use stereotaxic coordinates for precise targeting and monitor physiological parameters during surgery.
Variations in Training Performance Habituate animals to the behavioral tasks before inducing the stroke to establish a stable baseline. Ensure all animals receive the same amount of training and handling.
Environmental Stressors House animals in a low-stress environment with consistent light-dark cycles. Perform behavioral testing at the same time each day to minimize circadian effects.
Subjective Scoring of Behavioral Tests Use objective, automated measures of motor function where possible. If using a scoring system, ensure that the observers are blinded to the treatment groups to prevent bias.

Experimental Protocols & Workflows

Key Experimental Workflow: In Vivo Stroke Model and this compound Treatment

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of stroke.

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical Phase cluster_analysis Analysis Phase A Animal Habituation & Baseline Behavioral Training B Induction of Focal Ischemia (e.g., MCAO) A->B Sufficient training achieved C Randomization to Treatment Groups (Vehicle vs. This compound) B->C Post-operative recovery D Daily Administration of this compound/Vehicle (30 min pre-training) C->D E Daily Rehabilitative Training D->E F Regular Behavioral Assessments E->F F->D Repeat for duration of study G Tissue Collection & Histological Analysis (Infarct Volume) F->G End of study I Statistical Analysis of Behavioral & Biological Data G->I H Biochemical Analysis (e.g., Western Blot for CRMP2, AMPAR) H->I

Experimental workflow for this compound efficacy testing.
Signaling Pathway: Proposed Mechanism of this compound Action

This diagram depicts the proposed signaling cascade initiated by this compound, leading to enhanced synaptic plasticity.

G This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to Actin Actin Depolymerization CRMP2->Actin Activates AMPAR_Vesicle AMPA Receptor-containing Vesicle Actin->AMPAR_Vesicle Facilitates transport of Synapse Synaptic Membrane AMPAR_Vesicle->Synapse Promotes insertion into Plasticity Enhanced Synaptic Plasticity & Functional Recovery Synapse->Plasticity Leads to

Proposed signaling pathway for this compound.
Detailed Protocol: Western Blot for CRMP2 and Phospho-CRMP2

This protocol provides a general framework for assessing the levels of total and phosphorylated CRMP2 in brain tissue lysates from experimental animals.

  • Tissue Homogenization:

    • Excise the brain region of interest (e.g., peri-infarct cortex) and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

    • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for total CRMP2 or a phosphorylated form of CRMP2 (e.g., pCRMP2 Ser522), diluted in blocking buffer according to the manufacturer's recommendations.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the signal for phosphorylated CRMP2 to the total CRMP2 signal.

References

Edonerpic Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Edonerpic Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound (also known as this compound maleate or T-817MA) in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common stability issues and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound maleate?

A1: Solid this compound maleate should be stored at -20°C. Under these conditions, it is stable for at least four years.

Q2: What are the recommended solvents for dissolving this compound maleate?

A2: this compound maleate is soluble in DMSO, water, and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous culture medium.

Q3: I am having trouble dissolving this compound maleate in DMSO. What could be the issue?

A3: One common issue is the use of DMSO that has absorbed moisture. Moisture-absorbing DMSO can reduce the solubility of this compound maleate[1]. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.

Q4: How should I prepare this compound maleate for in vivo studies?

A4: For oral administration in animal models, this compound maleate can be prepared as a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na)[1]. For intramuscular injections, it has been dissolved in a 5% glucose solution.

Q5: Are there any known stability issues with this compound maleate in aqueous solutions?

A5: As a maleate salt, this compound may be susceptible to pH-dependent degradation in aqueous solutions. Studies on other maleate salt drugs, such as enalapril maleate, have shown that both acidic and alkaline conditions can promote hydrolysis and the formation of degradation products[2]. It is advisable to prepare fresh aqueous solutions and consider the pH of your experimental buffers.

Troubleshooting Guide: Stability Issues and Resolutions

This guide addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected experimental results.

Possible Cause: Degradation of this compound maleate in your stock solution or experimental medium.

Resolution:

  • Stock Solution Integrity:

    • Always use fresh, anhydrous DMSO to prepare your stock solution.

    • Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for at least one month at -20°C and up to a year at -80°C.

  • Aqueous Solution Stability:

    • Prepare fresh dilutions in your aqueous experimental buffer for each experiment. Do not store this compound in aqueous solutions for extended periods.

    • Be mindful of the pH of your buffers. The stability of maleate salts can be pH-sensitive. While a specific pH stability profile for this compound is not publicly available, it is good practice to maintain a consistent pH in your experiments. The microenvironmental pH can influence the stability of maleate salts, with both acidic and alkaline conditions potentially leading to degradation[2].

Issue 2: Precipitation of the compound in cell culture media.

Possible Cause: Poor solubility or "salting out" at the final concentration.

Resolution:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.

  • Serial Dilutions: When preparing your final working concentration, perform serial dilutions to ensure the compound is gradually introduced to the aqueous environment.

  • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help with solubility.

Data Presentation

Table 1: Solubility and Stability of this compound Maleate

ParameterValue/RecommendationSource
Chemical Name 1-{3-[2-(1-benzothiophen-5-yl)ethoxy] propyl}-3-azetidinol maleate[3]
Synonyms T-817MA, T-817[3]
Storage (Solid) -20°C
Stability (Solid) ≥ 4 years
Solubility DMSO, Water, Ethanol[1]
Stock Solution (DMSO) Store at -20°C (1 month) or -80°C (1 year) in aliquots. Use fresh, anhydrous DMSO.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Maleate for in vitro Cell-Based Assays

  • Prepare a 10 mM Stock Solution:

    • Allow the solid this compound maleate to equilibrate to room temperature before opening the vial.

    • Weigh the required amount of this compound maleate powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution:

    • For each experiment, thaw a fresh aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).

Protocol 2: Preparation of this compound Maleate for Oral Administration in Rodents

  • Vehicle Preparation:

    • Prepare a solution of carboxymethylcellulose sodium (CMC-Na) in sterile water at the desired concentration (e.g., 0.5%).

  • Suspension Preparation:

    • Weigh the required amount of this compound maleate.

    • Create a homogeneous suspension by mixing the powder with the CMC-Na vehicle[1]. The final concentration will depend on the desired dosage and the volume to be administered.

    • Ensure the suspension is well-mixed before each administration.

Visualizations

Edonerpic_Signaling_Pathway Proposed Signaling Pathway of this compound This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to Arc Arc This compound->Arc Increases expression ADF_Cofilin ADF/Cofilin CRMP2->ADF_Cofilin Activates Actin Actin Dynamics ADF_Cofilin->Actin AMPAR_Trafficking Synaptic AMPA Receptor Trafficking Actin->AMPAR_Trafficking Facilitates Synaptic_Plasticity Enhanced Synaptic Plasticity AMPAR_Trafficking->Synaptic_Plasticity Functional_Recovery Motor Function Recovery Synaptic_Plasticity->Functional_Recovery GluR1_Endocytosis GluR1 Endocytosis Arc->GluR1_Endocytosis Regulates GluR1_Endocytosis->AMPAR_Trafficking Modulates Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Check_Stock Check Stock Solution Start->Check_Stock Fresh_DMSO Use fresh, anhydrous DMSO? Check_Stock->Fresh_DMSO Aliquot Aliquoted storage at -20°C/-80°C? Fresh_DMSO->Aliquot Yes Prepare_New_Stock Prepare new stock solution Fresh_DMSO->Prepare_New_Stock No Aliquot->Prepare_New_Stock No Check_Working Check Working Solution Aliquot->Check_Working Yes Prepare_New_Stock->Check_Working Fresh_Dilution Prepared fresh for each experiment? Check_Working->Fresh_Dilution Prepare_New_Dilution Prepare fresh working solution Fresh_Dilution->Prepare_New_Dilution No Consider_pH Consider buffer pH Fresh_Dilution->Consider_pH Yes Prepare_New_Dilution->Consider_pH Resolved Issue Resolved Consider_pH->Resolved

References

How to minimize off-target effects of Edonerpic

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Edonerpic (T-817MA).

Disclaimer

This compound is an investigational compound. The information provided here is based on publicly available research and is intended for guidance in a research setting. Off-target effects can be highly dependent on the experimental system. Researchers should always perform their own comprehensive characterization of this compound in their specific models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed on-target mechanism of action for this compound?

A1: The primary proposed on-target mechanism of this compound is the enhancement of neural plasticity. This is thought to occur through the facilitation of synaptic delivery of AMPA receptors.[1][2][3] Initially, this was reported to be mediated by binding to the Collapsin Response Mediator Protein 2 (CRMP2).[1][2][3][4] However, the direct binding of this compound to CRMP2 is a subject of debate within the scientific community, with some studies unable to replicate this interaction.[2]

Q2: What are the known or suspected off-target effects of this compound?

A2: Based on preclinical and clinical observations, the following are known or suspected off-target effects of this compound:

  • Sigma-1 Receptor (σ1R) Binding: this compound is a non-selective ligand for the sigma-1 receptor, binding with high affinity.[5] This interaction may contribute to its neuroprotective effects but also represents a significant off-target activity.

  • Ion Channel Modulation: Studies have suggested that this compound can modulate the activity of voltage-gated calcium and sodium channels.

  • Gastrointestinal Issues: In clinical trials, the most frequently reported adverse events were diarrhea and vomiting, which could be indicative of off-target effects in the gastrointestinal tract.[4]

Q3: Why are there conflicting reports about this compound binding to CRMP2?

A3: The discrepancy in CRMP2 binding data could be due to several factors, including:

  • Differences in Experimental Techniques: Various biophysical methods are used to assess protein-ligand interactions (e.g., isothermal titration calorimetry, surface plasmon resonance, NMR). These methods have different sensitivities and may yield different results depending on the specific experimental conditions.

  • Protein Conformation and Post-Translational Modifications: The binding of a small molecule can be highly dependent on the specific conformation and post-translational modification state of the target protein. Variations in protein purification and handling could lead to different binding outcomes.

  • Indirect Interaction: It is possible that this compound's effect on CRMP2 is indirect, mediated by an upstream signaling molecule rather than direct binding.

Troubleshooting Guide: Investigating and Minimizing Off-Target Effects

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing inconsistent or unexpected results with this compound, it is crucial to consider the possibility of off-target effects.

Troubleshooting Workflow:

G A Inconsistent/Unexpected Results B Hypothesize Off-Target Effect A->B C Characterize Sigma-1 Receptor (σ1R) Involvement B->C D Assess Ion Channel Modulation B->D E Validate CRMP2 Binding (Optional) B->E F Broad Off-Target Screening B->F G Refine Experimental Design C->G D->G E->G F->G H Analyze and Interpret Data G->H

Caption: Troubleshooting workflow for investigating off-target effects.

Potential Causes and Solutions:

Potential Cause Recommended Action
Sigma-1 Receptor (σ1R) Activation Use a selective σ1R antagonist in conjunction with this compound to determine if the observed effect is σ1R-mediated.
Ion Channel Modulation Perform electrophysiological studies (e.g., patch-clamp) to characterize the effect of this compound on relevant ion channels in your experimental system.
Controversial CRMP2 Binding If your hypothesis relies on CRMP2 as the direct target, independently validate this interaction using multiple biophysical techniques.
Unknown Off-Targets Consider a broad off-target screening panel (e.g., kinase, GPCR, ion channel panels) to identify novel interactions.
Issue 2: Difficulty in Replicating CRMP2 Binding

If you are unable to replicate the reported binding of this compound to CRMP2, consider the following.

Troubleshooting Disparate Binding Data:

G A Inability to Replicate CRMP2 Binding B Review Experimental Protocols of Conflicting Studies A->B C Employ Orthogonal Binding Assays B->C D Use Positive and Negative Controls C->D E Assess Protein Quality and Purity D->E F Consider Indirect Interaction Hypothesis E->F G Re-evaluate Hypothesis F->G

Caption: Logical steps for troubleshooting inconsistent binding data.

Experimental Considerations:

Factor Recommendation
Binding Assay Method Utilize at least two different biophysical methods to assess binding (e.g., Surface Plasmon Resonance and Isothermal Titration Calorimetry).
Protein Source and Purity Ensure high purity of the recombinant CRMP2 protein. Consider using CRMP2 from different expression systems.
Controls Include a known CRMP2 binder as a positive control and a structurally similar but inactive compound as a negative control.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.[5][6][7][8][9]

Materials:

  • Membrane preparation from cells or tissues expressing sigma-1 receptors.

  • [³H]-(+)-Pentazocine (radioligand).

  • This compound (test compound).

  • Unlabeled haloperidol (for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of [³H]-(+)-Pentazocine in assay buffer. For determining non-specific binding, use a high concentration of unlabeled haloperidol instead of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp for Ion Channel Screening

This protocol provides a general framework for assessing the effect of this compound on voltage-gated ion channels.[1][10][11][12][13]

Materials:

  • Cells expressing the ion channel of interest.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass pipettes.

  • Intracellular and extracellular recording solutions.

  • This compound stock solution.

  • Perfusion system.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass pipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with intracellular solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording: Record baseline ion channel currents in response to appropriate voltage protocols.

  • Drug Application: Perfuse the cell with an extracellular solution containing the desired concentration of this compound.

  • Post-Drug Recording: Record ion channel currents in the presence of this compound.

  • Washout: Perfuse with the control extracellular solution to determine if the effect of this compound is reversible.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence of the ion channel in the presence of this compound.

Signaling Pathways

Proposed On-Target and Known Off-Target Pathways of this compound

The following diagram illustrates the proposed on-target pathway involving CRMP2 and the known off-target interaction with the sigma-1 receptor.

G cluster_0 Proposed On-Target Pathway cluster_1 Known Off-Target Pathway Edonerpic_on This compound CRMP2 CRMP2 (Binding Disputed) Edonerpic_on->CRMP2 ? AMPA_R Synaptic AMPA Receptor Delivery CRMP2->AMPA_R Plasticity Enhanced Neural Plasticity AMPA_R->Plasticity Edonerpic_off This compound Sigma1R Sigma-1 Receptor (σ1R) Edonerpic_off->Sigma1R Cellular_Effects Modulation of Cellular Signaling Sigma1R->Cellular_Effects

Caption: this compound's proposed on-target and known off-target pathways.

References

Addressing batch-to-batch variability of Edonerpic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Edonerpic, with a focus on addressing potential batch-to-batch variability. Our aim is to equip researchers with the necessary information to ensure experimental consistency and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the biological activity of this compound between different batches. What are the potential causes?

A1: Batch-to-batch variability in the activity of small molecules like this compound can stem from several factors. The most common causes include differences in purity, the presence of residual solvents or impurities, variations in crystalline form (polymorphism), and issues with solubility or stability. Even minor variations in the impurity profile can significantly impact biological outcomes. It is also crucial to ensure consistency in experimental conditions, such as cell passage number and reagent sources, as these can also contribute to variability.

Q2: How can we verify the quality and consistency of a new batch of this compound?

A2: To ensure the reliability of your results, it is essential to independently verify the identity, purity, and concentration of each new batch of this compound. We recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Comparing the data from these analyses with the Certificate of Analysis (CoA) provided by the supplier is a critical step in quality control.

Q3: What are the recommended storage and handling conditions for this compound to maintain its stability?

A3: Proper storage is crucial for maintaining the integrity of this compound. Based on available data, the following conditions are recommended:

  • Powder: Store at -20°C for long-term stability (up to 3 years).[1]

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] For shorter periods, storage at -20°C for up to one month is acceptable.[1]

Always use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of this compound maleate.[1]

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation suggests that the compound's solubility limit has been exceeded in your chosen solvent or buffer. This compound maleate is soluble in DMSO and water at 81 mg/mL and in ethanol at 40 mg/mL.[1] If precipitation occurs in your experimental medium, consider the following:

  • Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent toxicity.

  • Gentle warming or sonication can help redissolve the compound.

  • Prepare fresh dilutions from your stock solution for each experiment.

Q5: What is the known mechanism of action of this compound?

A5: this compound is known to enhance neural plasticity.[2][3] Its proposed mechanism of action involves binding to collapsin-response-mediator-protein 2 (CRMP2).[2][3] This interaction is believed to facilitate the synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic transmission and plasticity.[4][5] By promoting the presence of AMPA receptors at synapses, this compound can enhance the brain's ability to form new neural pathways, which is particularly relevant in the context of recovery from brain injury.[2][3][4] There is some debate in the literature regarding the direct binding to CRMP2.[6]

Troubleshooting Guide: Inconsistent Experimental Results

Encountering variability in your experiments with this compound can be frustrating. This guide provides a systematic approach to troubleshooting common issues.

dot

Troubleshooting_Workflow A Inconsistent Results Observed B Step 1: Verify Compound Integrity A->B C Review Certificate of Analysis (CoA) - Purity (HPLC) - Identity (MS, NMR) B->C Analytical Checks D Check Storage Conditions - Temperature - Aliquoting B->D Storage History E Assess Solubility & Stability - Visual inspection for precipitation - Prepare fresh solutions B->E Solution Preparation F Step 2: Standardize Experimental Protocol C->F D->F E->F G Cell Culture Consistency - Cell line authentication - Passage number - Seeding density F->G Biological System H Reagent & Media Consistency - Lot numbers - Preparation dates F->H Materials I Assay Parameters - Incubation times - Vehicle controls F->I Procedure J Step 3: Perform Control Experiments G->J H->J I->J K Dose-Response Curve - Compare EC50/IC50 values between batches J->K Confirm Potency L Positive & Negative Controls - Ensure assay is performing as expected J->L Validate Assay M Problem Resolved K->M L->M

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Data Presentation

Table 1: Physicochemical and Storage Properties of this compound Maleate

PropertyValueReference
Synonyms T-817MA, T 817[6]
Chemical Name 1-{3-[2-(1-benzothiophen-5-yl)ethoxy] propyl}-3-azetidinol maleate[6]
Solubility DMSO: 81 mg/mLWater: 81 mg/mLEthanol: 40 mg/mL[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (Stock Solution) -80°C for up to 1 year (aliquoted)[1]

Table 2: Recommended Quality Control Specifications for Research-Grade this compound

TestSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to structure¹H-NMR, LC-MS
Purity ≥98%HPLC
Individual Impurity Not more than 1.0%HPLC
Total Impurities Not more than 2.0%HPLC
Residual Solvents Conforms to ICH Q3C limitsGC-HS

Table 3: Effective Concentrations of this compound in Preclinical Models

Model SystemApplicationEffective Concentration/DoseReference
Cultured Cortical Neurons (in vitro) Neuroprotection against traumatic neuronal injury1 - 10 µM[7]
Dorsal Root Ganglion Neurons (in vitro) Modulation of ion channel function20 µM[8]
Mice (in vivo) Motor function recovery after brain injury30 mg/kg (twice a day)[2]
Rats (in vivo) Prevention of epileptic seizures after brain injury84 mg/kg[9]
Non-human Primates (in vivo) Motor function recovery after spinal cord injury3 mg/kg/day (intramuscular)[3]

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol provides a methodology to assess the effect of this compound on neurite outgrowth in the human neuroblastoma cell line SH-SY5Y, a common model for neuronal studies.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Retinoic acid (RA) for differentiation

  • This compound maleate

  • DMSO (anhydrous)

  • 96-well plates

  • Microscope with imaging capabilities

Methodology:

  • Cell Seeding:

    • Culture SH-SY5Y cells in standard growth medium.

    • Seed cells into a 96-well plate at a density of 2,500 cells/well.

  • Differentiation:

    • After 24 hours, replace the growth medium with a differentiation medium containing a low serum concentration and 10 µM retinoic acid.

    • Incubate for 5-7 days to allow cells to differentiate into a neuronal phenotype.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare serial dilutions of this compound in the differentiation medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control with the same final concentration of DMSO.

    • Replace the medium in the wells with the this compound-containing medium or vehicle control.

  • Incubation:

    • Incubate the cells for 48-72 hours.

  • Imaging and Analysis:

    • Capture images of the cells using a fluorescence or phase-contrast microscope.

    • Quantify neurite length and number of neurites per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin).

    • Compare the neurite outgrowth in this compound-treated wells to the vehicle control.

dot

Neurite_Outgrowth_Workflow start Start seed Seed SH-SY5Y cells (2,500 cells/well) start->seed differentiate Differentiate with Retinoic Acid (10 µM) for 5-7 days seed->differentiate prepare Prepare this compound dilutions and vehicle control differentiate->prepare treat Treat cells with this compound or vehicle prepare->treat incubate Incubate for 48-72 hours treat->incubate image Image acquisition (microscopy) incubate->image analyze Analyze neurite outgrowth (ImageJ/NeuronJ) image->analyze end End analyze->end

Caption: Experimental workflow for the neurite outgrowth assay.

Protocol 2: Quality Control of this compound Batches by HPLC-MS

This protocol outlines a general procedure for verifying the purity and identity of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute to 10 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV at an appropriate wavelength.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound.

  • Data Analysis:

    • Purity: Calculate the area of the main peak as a percentage of the total peak area in the HPLC chromatogram.

    • Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical molecular weight of this compound.

Signaling Pathway

dot

Edonerpic_Signaling_Pathway This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to ADF_Cofilin ADF/Cofilin Activation CRMP2->ADF_Cofilin Mediates Actin Actin Dynamics ADF_Cofilin->Actin AMPAR_Trafficking Synaptic AMPA Receptor Trafficking Actin->AMPAR_Trafficking Facilitates Synaptic_Plasticity Enhanced Synaptic Plasticity AMPAR_Trafficking->Synaptic_Plasticity Leads to Functional_Recovery Functional Recovery (e.g., after brain injury) Synaptic_Plasticity->Functional_Recovery Promotes

References

Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Edonerpic: Initial searches indicate that this compound is a compound that has been primarily investigated for its potential role in enhancing neural plasticity and for therapeutic applications in neurological conditions such as stroke recovery and Alzheimer's disease. Currently, there is a lack of published scientific literature regarding its use as an anti-cancer agent or the development of resistance to it in cancer cell lines. The following technical support guide is focused on the well-documented and critical challenge of overcoming drug resistance in cancer cell lines, a common issue faced by researchers in oncology. The principles and methodologies described here are broadly applicable to a wide range of anti-cancer agents.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired drug resistance in cancer cell lines?

Acquired drug resistance is a complex phenomenon where cancer cells that were initially sensitive to a drug develop the ability to survive and proliferate in its presence.[1][2] The primary mechanisms include:

  • Target Alteration: Genetic mutations in the drug's molecular target can prevent the drug from binding effectively. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors.[3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (encoded by the MDR1 gene), actively pumps drugs out of the cell, reducing the intracellular concentration to sub-lethal levels.[1][4]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, thereby maintaining proliferation and survival.[3] For instance, amplification of the MET proto-oncogene can sustain signaling downstream of a blocked EGFR.[3]

  • Altered Drug Metabolism: Cells may develop the ability to metabolize and inactivate the drug more rapidly.[5]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage induced by chemotherapeutic agents can lead to resistance.[6]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins can make cells resistant to programmed cell death.[4]

  • Epithelial-to-Mesenchymal Transition (EMT): This phenotypic change can induce a cellular state that is inherently more resistant to various therapies.[3]

Q2: My cancer cell line is showing reduced sensitivity to my drug. How can I confirm and quantify this resistance?

The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the drug in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance.[3][7] The Resistance Index (RI) can be calculated as follows:

RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

An RI greater than 1 indicates resistance, with higher values signifying a greater degree of resistance.[8]

Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?

Once resistance is confirmed, a systematic approach is needed to identify the underlying mechanism:

  • Target Sequencing: Sequence the gene of the drug's molecular target to check for mutations.[3]

  • Western Blot Analysis: Assess the expression and phosphorylation status of the target protein and key proteins in potential bypass signaling pathways.[3]

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to measure the expression levels of genes associated with drug resistance, such as ABC transporters.[7]

  • Functional Assays: Conduct assays to measure drug efflux or DNA repair capacity.

Troubleshooting Guides

This section provides a structured approach to common issues encountered during experiments with drug-resistant cell lines.

Issue 1: Gradual loss of drug efficacy over multiple experiments.
Possible Cause Troubleshooting & Optimization Steps
Development of Acquired Resistance 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm a shift in the IC50 value.[9] 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with the drug to check for resistance stability. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q3).
Cell Line Contamination or Genetic Drift 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line.
Drug Degradation 1. Prepare fresh stock solutions of the drug. 2. Verify the storage conditions and stability of the drug.
Issue 2: Heterogeneous response to the drug within the cell population.
Possible Cause Troubleshooting & Optimization Steps
Emergence of a Resistant Subclone 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known.
Inconsistent Drug Distribution in Culture 1. Ensure thorough mixing of the media after adding the drug. 2. For adherent cells, check for uniform cell density across the culture vessel.

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol outlines the steps for a standard cell viability assay to determine the IC50 of a drug.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Drug Preparation: Prepare a serial dilution of the drug in culture medium. It is advisable to perform a wide range of concentrations in a preliminary experiment to determine the approximate range of sensitivity.[11]

  • Drug Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).[11]

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of viable cells against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.[9]

Protocol 2: Western Blot for Bypass Pathway Activation

This protocol is to assess the activation of a potential bypass signaling pathway.

  • Cell Lysis: Treat both sensitive and resistant cells with and without the drug for a specified time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against the phosphorylated (activated) form of a key protein in the suspected bypass pathway (e.g., p-MET) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Re-probe the membrane with an antibody against the total protein and a loading control (e.g., β-actin or GAPDH) for normalization. Compare the levels of the phosphorylated protein between sensitive and resistant cells.

Data Presentation

Table 1: Common Mechanisms of Drug Resistance and Investigative Strategies
Mechanism of Resistance Key Molecular Players Recommended Investigative Techniques Potential Strategy to Overcome
Target Alteration EGFR, BCR-ABL, ALKSanger Sequencing, Next-Generation Sequencing (NGS)Use a next-generation inhibitor that is effective against the mutation.[12]
Increased Drug Efflux P-glycoprotein (MDR1/ABCB1), MRP1qPCR, Western Blot, Rhodamine 123 efflux assayCo-administer an ABC transporter inhibitor; use nanoparticle-based drug delivery.[13]
Bypass Pathway Activation MET, HER2/3, AXLWestern Blot (for phosphorylated proteins), FISH (for gene amplification)Combination therapy with an inhibitor of the bypass pathway.[12][13]
Enhanced DNA Repair BRCA1/2, PARPWestern Blot, Comet assayCo-administer a DNA repair inhibitor (e.g., PARP inhibitor).[6]
Apoptosis Inhibition Bcl-2 family proteinsWestern Blot, Apoptosis assays (e.g., Annexin V staining)Use BH3 mimetics to restore apoptosis.

Visualizations

Signaling Pathway: EGFR Inhibition and Bypass Activation

EGFR_Bypass cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell EGFR_S EGFR PI3K_S PI3K/AKT EGFR_S->PI3K_S MAPK_S RAS/MAPK EGFR_S->MAPK_S Proliferation_S Proliferation/ Survival PI3K_S->Proliferation_S MAPK_S->Proliferation_S Apoptosis_S Apoptosis EGFR_inhibitor EGFR Inhibitor EGFR_inhibitor->EGFR_S EGFR_R EGFR PI3K_R PI3K/AKT EGFR_R->PI3K_R MAPK_R RAS/MAPK EGFR_R->MAPK_R MET_R MET (Amplified) MET_R->PI3K_R MET_R->MAPK_R Proliferation_R Proliferation/ Survival PI3K_R->Proliferation_R MAPK_R->Proliferation_R EGFR_inhibitor_R EGFR Inhibitor EGFR_inhibitor_R->EGFR_R

Caption: EGFR inhibitor resistance via MET amplification bypass pathway.

Experimental Workflow: Investigating Acquired Resistance

Resistance_Workflow cluster_investigation Mechanism Investigation start Decreased Drug Sensitivity Observed confirm_ic50 Confirm Resistance (IC50 Assay) start->confirm_ic50 seq_target Sequence Target Gene confirm_ic50->seq_target wb_pathways Western Blot for Bypass Pathways confirm_ic50->wb_pathways qpcr_transporters qPCR for ABC Transporters confirm_ic50->qpcr_transporters mut_found Mutation Found? seq_target->mut_found pathway_active Bypass Pathway Active? wb_pathways->pathway_active transporter_up Transporters Upregulated? qpcr_transporters->transporter_up mut_found->pathway_active No strategy_mut Strategy: Next-Gen Inhibitor mut_found->strategy_mut Yes pathway_active->transporter_up No strategy_pathway Strategy: Combination Therapy pathway_active->strategy_pathway Yes strategy_transporter Strategy: Efflux Pump Inhibitor transporter_up->strategy_transporter Yes

Caption: Workflow for identifying and addressing drug resistance mechanisms.

Logical Relationship: Intrinsic vs. Acquired Resistance

Resistance_Types cluster_intrinsic Intrinsic Resistance cluster_acquired Acquired Resistance intrinsic Pre-existing cellular state (e.g., lack of target, pre-existing mutations) outcome_intrinsic No Initial Response to Therapy intrinsic->outcome_intrinsic acquired Develops in response to drug pressure (e.g., new mutations, pathway activation) outcome_acquired Initial Response Followed by Relapse acquired->outcome_acquired drug_tx Drug Treatment cluster_intrinsic cluster_intrinsic drug_tx->cluster_intrinsic cluster_acquired cluster_acquired drug_tx->cluster_acquired tumor Tumor Cell Population tumor->drug_tx

Caption: Conceptual difference between intrinsic and acquired drug resistance.

References

Improving the signal-to-noise ratio in Edonerpic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in Edonerpic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule compound that has been investigated for its potential to promote neurological recovery after brain injury, such as stroke and traumatic brain injury. Its primary proposed mechanism of action involves binding to the collapsin-response-mediator-protein 2 (CRMP2). This interaction is thought to modulate the trafficking of glutamate receptors, specifically AMPA and NMDA receptors, to the neuronal synapse, thereby enhancing synaptic plasticity.[1][2]

Q2: What are the key signaling pathways modulated by this compound?

This compound is believed to exert its effects through the modulation of pathways involved in neuronal plasticity and cell survival. The core pathway involves its interaction with CRMP2, which in turn influences the downstream signaling cascades that control the synaptic localization of AMPA and NMDA receptors. Additionally, this compound has been shown to affect Arc (activity-regulated cytoskeleton-associated protein), another key player in synaptic plasticity.[1][2]

Q3: What are the common in vitro assays used to study the effects of this compound?

Common in vitro assays to study this compound's effects include:

  • Western Blotting: To analyze the expression levels of total and phosphorylated CRMP2, as well as the expression of AMPA and NMDA receptor subunits.

  • Immunofluorescence and Immunohistochemistry: To visualize the localization and trafficking of AMPA and NMDA receptors in cultured neurons or brain tissue slices.

  • Lactate Dehydrogenase (LDH) Assay: To assess the cytotoxic effects of neuronal injury and the potential neuroprotective effects of this compound.

  • Calcium Imaging (e.g., using Fura-2 AM): To measure changes in intracellular calcium concentrations in response to neuronal injury and this compound treatment.

Q4: How can I improve the signal-to-noise ratio in my this compound-related assays?

Improving the signal-to-noise ratio is critical for obtaining reliable data. Key strategies include:

  • Assay Optimization: Carefully titrate antibody concentrations, optimize incubation times and temperatures, and select appropriate blocking buffers.

  • Proper Controls: Always include positive, negative, and vehicle controls to accurately assess the specific effects of this compound.

  • High-Quality Reagents: Use fresh, high-quality reagents and antibodies that are validated for the specific application.

  • Instrument Calibration: Ensure that all equipment, such as plate readers and microscopes, are properly calibrated and maintained.

  • Careful Technique: Pay close attention to pipetting accuracy, washing steps, and consistent handling of samples.

Signaling Pathway and Experimental Workflow Diagrams

Edonerpic_Signaling_Pathway This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to Neuronal_Survival Increased Neuronal Survival This compound->Neuronal_Survival Glutamate_Receptors Glutamate Receptors (AMPA & NMDA) CRMP2->Glutamate_Receptors Modulates Trafficking Synaptic_Plasticity Enhanced Synaptic Plasticity Glutamate_Receptors->Synaptic_Plasticity Functional_Recovery Functional Recovery Synaptic_Plasticity->Functional_Recovery Neuronal_Survival->Functional_Recovery

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Experiments Neuronal Culture Neuronal Culture Neuronal Injury Model Neuronal Injury Model Neuronal Culture->Neuronal Injury Model This compound Treatment This compound Treatment Neuronal Injury Model->this compound Treatment Assay Assay This compound Treatment->Assay Data Analysis Data Analysis Assay->Data Analysis

Caption: General experimental workflow for in vitro this compound assays.

Troubleshooting Guides

Western Blotting for CRMP2 and Glutamate Receptor Subunits
Problem Possible Cause Recommended Solution
Weak or No Signal Insufficient protein loading.Increase the amount of protein loaded per well (20-40 µg is a good starting point).
Suboptimal primary antibody concentration.Optimize the primary antibody concentration by performing a titration.
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Inactive secondary antibody or substrate.Use fresh secondary antibody and substrate.
High Background Primary antibody concentration too high.Decrease the primary antibody concentration.
Insufficient blocking.Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA or non-fat milk).
Inadequate washing.Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.
Non-specific Bands Primary antibody is not specific enough.Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.
Immunofluorescence for AMPA/NMDA Receptor Trafficking
Problem Possible Cause Recommended Solution
Weak or No Signal Low antigen expression.Use a positive control cell line or tissue known to express the receptor.
Suboptimal antibody concentration.Titrate the primary and secondary antibody concentrations.
Inappropriate fixation or permeabilization.Test different fixation methods (e.g., PFA, methanol) and permeabilization agents (e.g., Triton X-100, saponin).
High Background Non-specific antibody binding.Increase the concentration of the blocking serum or use a serum from the same species as the secondary antibody.
Autofluorescence.Use a different mounting medium with an anti-fade reagent. Image cells on a coverslip with low autofluorescence.
Photobleaching Excessive exposure to excitation light.Minimize exposure time and use a neutral density filter. Use an anti-fade mounting medium.
LDH Cytotoxicity Assay
Problem Possible Cause Recommended Solution
High Background in Control Wells Serum in the culture medium contains LDH.Use a low-serum or serum-free medium for the assay period. Include a "medium only" control to subtract background LDH activity.
Cells were damaged during handling.Handle cells gently during seeding and media changes.
Low Signal in Positive Control Insufficient cell lysis.Ensure complete cell lysis in the maximum LDH release control wells by optimizing the concentration of the lysis buffer and incubation time.
Low LDH activity in the cell type.Increase the number of cells seeded per well.
High Variability between Replicates Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding.
Pipetting errors.Use calibrated pipettes and be consistent with pipetting technique.
Fura-2 AM Calcium Imaging
Problem Possible Cause Recommended Solution
Low Fura-2 AM Loading Insufficient incubation time or concentration.Optimize the Fura-2 AM concentration (typically 1-5 µM) and incubation time (30-60 minutes).
Incomplete de-esterification.Allow for a post-loading incubation period (around 30 minutes) in dye-free buffer for complete de-esterification.
High Background Fluorescence Extracellular Fura-2 AM.Wash cells thoroughly with buffer after loading.
Autofluorescence from cells or medium.Use a phenol red-free medium for the experiment. Acquire background images from a cell-free region.
Phototoxicity or Photobleaching Excessive excitation light intensity or duration.Reduce the intensity and duration of the excitation light. Use a neutral density filter.
Signal Saturation Calcium concentration is outside the linear range of Fura-2.Use a lower affinity calcium indicator if expecting very high calcium concentrations.

Quantitative Data Summary

The following tables summarize quantitative data from a study by Chen et al. (2022) investigating the effects of this compound on primary cortical neurons subjected to traumatic neuronal injury (TNI) and glutamate treatment.

Table 1: Effect of this compound on CRMP2 Cleavage and Glutamate Receptor Subunit Expression

TreatmentCleaved CRMP2 / Total CRMP2 (Ratio)Surface NR2B / Total NR2B (Ratio)Surface GluR1 / Total GluR1 (Ratio)
Control1.00 ± 0.081.00 ± 0.091.00 ± 0.11
TNI + Glutamate2.58 ± 0.211.89 ± 0.151.75 ± 0.14
TNI + Glutamate + this compound (10 µM)1.45 ± 0.121.21 ± 0.101.18 ± 0.09
Data are presented as mean ± SEM, normalized to the control group. *p < 0.05 compared to TNI + Glutamate group.

Table 2: Neuroprotective and Calcium Modulating Effects of this compound

TreatmentLDH Release (% of Maximum)Intracellular Ca2+ (Fura-2 Ratio 340/380)
Control15.2 ± 2.10.85 ± 0.06
TNI + Glutamate78.5 ± 5.42.15 ± 0.18
TNI + Glutamate + this compound (1 µM)55.3 ± 4.21.62 ± 0.13
TNI + Glutamate + this compound (10 µM)38.6 ± 3.51.28 ± 0.11
*Data are presented as mean ± SEM. *p < 0.05 compared to TNI + Glutamate group.

Detailed Experimental Protocols

Western Blotting Protocol for CRMP2
  • Cell Lysis:

    • Wash cultured neurons with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against CRMP2 (or phospho-CRMP2) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Detect the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify band intensities using image analysis software.

Immunofluorescence Protocol for AMPA Receptor Trafficking
  • Cell Culture and Treatment:

    • Culture primary neurons on coverslips.

    • Induce neuronal injury and/or treat with this compound at the desired concentrations and durations.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • For intracellular staining, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 10% normal goat serum in PBS for 1 hour at room temperature.

    • Incubate with primary antibody against an extracellular epitope of the AMPA receptor subunit (e.g., GluA1) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent.

    • Image the cells using a fluorescence or confocal microscope.

    • Quantify the fluorescence intensity and localization of the AMPA receptors.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with the injury-inducing agent and/or this compound.

    • Include wells for "spontaneous LDH release" (untreated cells), "maximum LDH release" (cells treated with lysis buffer), and "medium background" (medium only).

  • Assay Procedure:

    • After the treatment period, carefully transfer a portion of the culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well.

    • Incubate at room temperature for the time recommended by the manufacturer (typically 30 minutes), protected from light.

    • Add the stop solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a microplate reader.

    • Subtract the reference wavelength absorbance from the 490 nm absorbance.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Fura-2 AM Calcium Imaging Protocol
  • Cell Preparation and Dye Loading:

    • Plate cells on glass-bottom dishes or coverslips.

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in a physiological buffer like HBSS).

    • Incubate cells with the loading solution for 30-60 minutes at 37°C.

  • De-esterification and Washing:

    • Wash the cells twice with the physiological buffer to remove extracellular dye.

    • Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the dish/coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

    • Acquire a baseline fluorescence ratio before applying any stimulus.

    • Apply the stimulus (e.g., glutamate, injury-inducing agent) and record the changes in the 340/380 fluorescence ratio over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • If absolute calcium concentrations are required, a calibration procedure using ionophores and solutions of known calcium concentrations must be performed.

References

Validation & Comparative

Validating Edonerpic's Efficacy in Neuro-Rehabilitative Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Edonerpic's efficacy in new preclinical models of neurological injury and repair, placing its performance in context with alternative therapeutic strategies. The following information is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and rehabilitative medicine.

This compound (formerly T-817MA) is a novel small molecule agent investigated for its neuro-restorative properties. While its development for Alzheimer's disease has been discontinued due to a lack of clinical efficacy in the NOBLE study, recent preclinical data has shifted focus to its potential role in promoting functional recovery after neuronal injury, such as in stroke and spinal cord injury (SCI).[1] This guide will synthesize the available data on this compound's performance in these newer models and compare it with other agents that have shown promise in similar paradigms.

Mechanism of Action: Potentiating Synaptic Plasticity

This compound's therapeutic rationale is centered on the enhancement of synaptic plasticity, a fundamental process for learning, memory, and functional recovery after brain or spinal cord injury.[2] The proposed mechanism involves the facilitation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor trafficking to the synapse. Increased AMPA receptor density at the postsynaptic membrane enhances the strength of synaptic transmission, a key element of long-term potentiation (LTP) and neural circuit reorganization.[2][3]

The intracellular protein, Collapsin Response Mediator Protein 2 (CRMP2), has been identified as a potential target of this compound.[4][5] It is suggested that by binding to CRMP2, this compound may modulate downstream signaling pathways that influence the delivery of AMPA receptors to the synapse in an activity-dependent manner.[3] However, it is important to note that the direct binding of this compound to CRMP2 has been a subject of scientific debate, with some studies unable to replicate this interaction.

Below is a diagram illustrating the proposed signaling pathway for this compound.

Edonerpic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Activates This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to (?) AMPA_R_Trafficking AMPA Receptor Trafficking CRMP2->AMPA_R_Trafficking Promotes AMPA_R_Trafficking->AMPA_R Inserts into membrane Synaptic_Strength Increased Synaptic Strength & Plasticity AMPA_R->Synaptic_Strength Leads to

Proposed signaling pathway of this compound.

Comparative Efficacy in Preclinical Models of Neuronal Injury

To objectively evaluate this compound's potential, this section compares its performance with two other therapeutic agents, Gabapentin and Chondroitinase ABC, which have also been investigated for promoting functional recovery in preclinical models of spinal cord injury.

Therapeutic AgentAnimal ModelInjury ModelKey Efficacy Outcome
This compound Macaca fuscata (non-human primate)Unilateral spinal cord hemisection (C6/C7)Significantly improved grasping movements in a slit task (qualitative)[2][6][7][8][9]
Gabapentin MouseSpinal cord injury~60% recovery of forelimb function in a skilled walking test vs. ~30% in placebo
Chondroitinase ABC Rhesus macaque (non-human primate)C7 spinal cord hemisection47 ± 12% success in food object retrieval on the Brinkman board task

Detailed Experimental Protocols

This compound in a Non-Human Primate Model of Spinal Cord Injury
  • Animal Model: Six adult Macaca fuscata monkeys were used in the study.[2][6][8]

  • Injury Protocol: A unilateral spinal cord hemisection was performed at the C6/C7 level.[2][6][8]

  • Treatment: Animals were divided into a vehicle control group (n=3) and an this compound-treated group (n=3). The treated group received 3 mg/kg/day of this compound maleate via intramuscular injection for two months, starting after the injury.[2][6][8]

  • Behavioral Assessment: Functional recovery was assessed using a slit task that evaluated grasping movements. This rehabilitative training and evaluation were conducted five days a week for two months post-injury.[2][6][8]

  • Outcome Measurement: The primary outcome was the qualitative assessment of grasping ability. The this compound-treated group showed a significant improvement in grasping movements compared to the control group.[2][6][7][8][9]

Below is a diagram illustrating the experimental workflow for the this compound study.

Edonerpic_Workflow Start Start Animal_Model Adult Macaca fuscata (n=6) Start->Animal_Model SCI_Induction Unilateral Spinal Cord Hemisection (C6/C7) Animal_Model->SCI_Induction Grouping Random Assignment SCI_Induction->Grouping Treatment_Group This compound (3 mg/kg/day, IM) Grouping->Treatment_Group n=3 Control_Group Vehicle (IM) Grouping->Control_Group n=3 Rehab Rehabilitative Training & Slit Task Evaluation (5 days/week for 2 months) Treatment_Group->Rehab Control_Group->Rehab Outcome Assessment of Grasping Movements Rehab->Outcome

Experimental workflow for the this compound primate study.
Gabapentin in a Mouse Model of Spinal Cord Injury

  • Animal Model: The specific strain of mice was not detailed in the initial high-level summaries.

  • Injury Protocol: A spinal cord injury was induced in the mice.

  • Treatment: One group of mice received Gabapentin, while the control group received a placebo.

  • Behavioral Assessment: Forelimb function was evaluated using a skilled walking test.

  • Outcome Measurement: The Gabapentin-treated mice regained approximately 60% of their forelimb function, whereas the placebo group only recovered about 30%.

Chondroitinase ABC in a Non-Human Primate Model of Spinal Cord Injury
  • Animal Model: Rhesus macaque monkeys.

  • Injury Protocol: A hemisection of the spinal cord was performed at the C7 level.

  • Treatment: Chondroitinase ABC was administered to the treated group.

  • Behavioral Assessment: Hand function was assessed using the Brinkman board task, which requires the retrieval of food pellets.

  • Outcome Measurement: The Chondroitinase ABC-treated monkeys achieved a success rate of 47 ± 12% in the Brinkman board task.

Conclusion and Future Directions

The preclinical data in a non-human primate model of spinal cord injury suggests that this compound, in conjunction with rehabilitative training, may promote motor function recovery. The proposed mechanism of enhancing synaptic plasticity via AMPA receptor trafficking provides a plausible biological basis for these observations. However, the lack of detailed quantitative data from this pivotal study makes a direct and robust comparison with alternative therapies challenging.

Future research should aim to:

  • Quantify the functional recovery observed in this compound-treated primates using standardized motor function scales.

  • Further elucidate the molecular mechanism , including a definitive confirmation of the CRMP2 binding and its downstream effects.

  • Conduct head-to-head comparative studies of this compound against other promising neuro-restorative agents in standardized preclinical models of neuronal injury.

This comprehensive approach will be crucial in validating the efficacy of this compound and determining its potential place in the therapeutic landscape for neuro-rehabilitation.

References

A Comparative Guide to Edonerpic and Other Neuromodulatory Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Edonerpic, a novel neuroprotective agent, with other known inhibitors that modulate similar signaling pathways. The information is intended to support research and drug development efforts by offering a side-by-side look at available experimental data.

Introduction to this compound

This compound (T-817MA) is a small molecule that has been investigated for its neuroprotective and neurorestorative properties in various neurological conditions, including stroke, Alzheimer's disease, and traumatic brain injury.[1] Its proposed mechanism of action involves the enhancement of synaptic plasticity, a fundamental process for learning, memory, and functional recovery after brain injury.

Mechanism of Action

This compound's primary proposed target is the Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein involved in neurite outgrowth and synaptic plasticity.[1][2] By binding to CRMP2, this compound is thought to facilitate the synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] This enhancement of AMPA receptor trafficking at the synapse is believed to strengthen synaptic transmission and promote the formation of new neural circuits, which is crucial for recovery from brain damage.[2][3]

It is important to note that while some studies support the binding of this compound to CRMP2, other investigations have reported conflicting findings, suggesting that the precise molecular mechanism of this compound may still be under investigation.[1][4][5]

Comparative Analysis with Other Inhibitors

This section compares this compound with other compounds that share similar mechanisms of action, namely other CRMP2-binding molecules and AMPA receptor positive allosteric modulators (AMPAR PAMs).

CRMP2-Binding Modulators

Lacosamide is an anti-epileptic drug that has also been reported to bind to CRMP2, although this interaction is also a subject of debate in the scientific literature.[6][7][8]

AMPA Receptor Positive Allosteric Modulators (AMPAR PAMs)

AMPAR PAMs, such as CX-516 (Ampalex) and Aniracetam, represent another class of compounds that, like this compound, aim to enhance excitatory neurotransmission mediated by AMPA receptors.[9][10] They bind to an allosteric site on the AMPA receptor, potentiating the receptor's response to glutamate.[9][11]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators. It is important to consider that this data comes from various studies with different experimental setups, which may not allow for direct comparison.

CompoundTargetAssay TypeParameterValueReference
This compound CRMP2Isothermal Titration CalorimetryKd~735 µM[4]
CRMP2Not specifiedBindingNo binding observed[4][5]
Lacosamide CRMP2Radioligand BindingKd~5 µM[6]
CRMP2Neurite Outgrowth AssayIC50~25 µM[7]
(S)-Lacosamide CRMP2Not specifiedKd1.5 µM[12]
(R)-Lacosamide CRMP2Not specifiedKd1 µM[12]

Table 1: Binding Affinities and Functional Inhibition of CRMP2 Modulators.

CompoundTargetAssay TypeParameterValueReference
CX-516 AMPA ReceptorElectrophysiology (HEK293 cells)EC50> 1000 µM[9]
AMPA ReceptorElectrophysiology (PFC neurons)EC50~2.8 mM[11]
Aniracetam NMDA Receptor[3H]NA Release AssayEC50< 0.1 µM[13]
AMPA ReceptorNot specifiedPotentiationWeak[13]
CX717 AMPA ReceptorElectrophysiology (CA1 neurons)EC503.4 µM[14]
CX729 AMPA ReceptorElectrophysiology (Cortical neurons)EC507.4 µM[15]

Table 2: Potentiation of AMPA Receptor Function by AMPAR PAMs.

Preclinical and Clinical Findings: A Comparative Overview

CompoundIndicationModelKey FindingsReference
This compound StrokeRodent and Non-human primate models of brain injuryAccelerated motor function recovery with rehabilitation.[2][16]
Traumatic Brain InjuryIn vitro and in vivo rat modelsAttenuated neurotoxicity and improved long-term neurological function.[17]
Alzheimer's DiseasePhase 2 Clinical TrialDid not meet primary endpoint for improving cognition.[18][19]
CX-516 Cognitive DeficitsRat modelsImproved performance in memory tasks.[20]
Mild Cognitive ImpairmentPhase 2 Clinical TrialDisappointing results due to low potency and short half-life.[10]
Aniracetam Traumatic Brain InjuryRat modelImproved cognitive performance.[21][22]
StrokeRat modelEnhanced glutamatergic transmission in the prefrontal cortex.
Alzheimer's DiseaseClinical UseUsed for behavioral and psychological symptoms of dementia.

Table 3: Summary of Preclinical and Clinical Studies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are overviews of key methodologies cited in the context of this compound and related compounds.

CRMP2 Binding Assay (Affinity Chromatography)

This method is used to identify and confirm the binding of a compound to its target protein.

  • Bait Preparation: The compound of interest (e.g., Lacosamide) is chemically modified with a tag, such as biotin, to create a "bait" molecule.

  • Protein Extraction: A protein lysate is prepared from a relevant biological source, such as rat brain tissue.

  • Affinity Chromatography: The biotinylated bait is immobilized on a solid support (e.g., streptavidin-coated beads). The protein lysate is then passed over this support.

  • Elution and Identification: Proteins that bind to the bait are retained on the support while non-binding proteins are washed away. The bound proteins are then eluted and identified using techniques like mass spectrometry.

AMPA Receptor Potentiation Assay (Whole-Cell Patch-Clamp Electrophysiology)

This technique is used to measure the electrical activity of individual neurons and assess how a compound modulates ion channel function.[23][24][25][26][27]

  • Cell Preparation: Primary neurons are cultured, or acute brain slices are prepared.

  • Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The neuron's membrane potential is held at a constant level (e.g., -70 mV) to record the ionic currents flowing through the membrane.

  • Drug Application: The compound of interest is applied to the neuron while stimulating the presynaptic inputs or directly applying glutamate.

  • Data Analysis: The amplitude and kinetics of the AMPA receptor-mediated currents are measured before and after drug application to determine the extent of potentiation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Edonerpic_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Plasticity Enhanced Synaptic Plasticity AMPA_R->Plasticity Leads to This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to Synaptic_Vesicle Synaptic Vesicle with AMPA-R CRMP2->Synaptic_Vesicle Facilitates Trafficking Synaptic_Vesicle->AMPA_R Inserts into Membrane

Caption: Proposed mechanism of action for this compound.

CRMP2_Binding_Assay_Workflow Bait Biotinylated Lacosamide (Bait) Incubate1 Incubate Bait->Incubate1 Lysate Rat Brain Lysate Lysate->Incubate1 Beads Streptavidin Beads Beads->Incubate1 Wash Wash Incubate1->Wash Elute Elute Wash->Elute Analysis Mass Spectrometry Identification Elute->Analysis CRMP2_ID CRMP2 Identified Analysis->CRMP2_ID

Caption: Workflow for a CRMP2 binding assay.

AMPA_Potentiation_Assay_Workflow Prepare Prepare Neurons/ Brain Slices Patch Whole-Cell Patch Clamp Prepare->Patch Baseline Record Baseline AMPA Current Patch->Baseline Apply Apply Compound Baseline->Apply Record Record Potentiated AMPA Current Apply->Record Analyze Analyze Data (Amplitude, Kinetics) Record->Analyze Result Determine EC50/ Efficacy Analyze->Result

Caption: Workflow for an AMPA receptor potentiation assay.

References

Edonerpic vs. Compound Y: A Comparative Analysis for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of Two Promising Neuroprotective Agents

In the landscape of neurodegenerative disease research, the pursuit of effective therapeutic agents is paramount. This guide provides a detailed comparative analysis of Edonerpic (T-817MA), a neurotrophic agent with multimodal mechanisms, and a hypothetical comparator, Compound Y, representing a selective Sigma-1 receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.

Pharmacological Profiles at a Glance
FeatureThis compound (T-817MA)Compound Y (Hypothetical)
Primary Mechanism of Action Multi-target: Sigma-1 (σ1) receptor agonist, CRMP2 binding, AMPA receptor modulation.[1][2][3][4]Selective Sigma-1 (σ1) receptor agonist.
Key Therapeutic Effects Neuroprotection against Aβ toxicity, promotion of neurite outgrowth, synaptic preservation, anti-neuroinflammatory effects.[1][5][6][7]Neuroprotection through ER stress reduction and enhancement of neuronal survival pathways.[8][9][10]
Reported Efficacy in Animal Models Ameliorates cognitive deficits and increases hippocampal neurogenesis in rat models of Alzheimer's disease.[5][6] Enhances motor function recovery after brain damage in rodents and non-human primates.[2][4]Attenuates neuronal death induced by beta-amyloid in cultured cortical neurons.[9][10]
Clinical Trial Outcomes (Alzheimer's) Phase 2 trials did not meet primary endpoints for cognitive improvement in mild to moderate Alzheimer's disease.[1][11] Some biomarker changes were observed, such as a decrease in CSF phospho-tau181.[11]Preclinical; no human trial data available.
Safety and Tolerability Generally safe and tolerable. Most frequent adverse events are gastrointestinal (diarrhea, vomiting).[1][11]Preclinical; safety profile in humans is unknown.

In-Depth Analysis of Mechanisms and Efficacy

This compound (T-817MA): A Multi-Faceted Approach

This compound is a neurotrophic agent that has been investigated for its potential in treating Alzheimer's disease and aiding recovery from brain injury.[2][4][7][11] Its mechanism of action is complex, involving several key pathways:

  • Sigma-1 (σ1) Receptor Agonism : As a ligand for the σ1 receptor, this compound is thought to contribute to neuroprotection by modulating calcium signaling at the mitochondria-associated ER membrane, thereby reducing cellular stress.[3][12]

  • CRMP2 Binding : this compound binds to collapsin-response-mediator-protein 2 (CRMP2), a protein involved in synaptic plasticity. This interaction is believed to be crucial for its effects on neurite outgrowth and functional recovery after neuronal damage.[2][4][13]

  • AMPA Receptor Modulation : The compound facilitates the delivery of AMPA receptors to synapses, which is a fundamental mechanism for enhancing synaptic plasticity and is thought to underlie its ability to accelerate motor function recovery.[2][4][14]

In preclinical studies, this compound has demonstrated significant promise. In a rat model of Alzheimer's disease, chronic treatment with this compound improved the performance of Aβ-infused rats in spatial learning tasks and increased hippocampal neurogenesis.[5][6] However, in Phase 2 clinical trials for mild to moderate Alzheimer's disease, this compound failed to show a statistically significant improvement in cognitive or functional endpoints compared to placebo.[1][11]

Compound Y: A Focused Sigma-1 Receptor Agonist

Compound Y is presented here as a hypothetical, highly selective agonist of the Sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in regulating cellular stress responses and neuronal survival.[8][12]

The therapeutic rationale for a selective σ1 agonist like Compound Y is based on the receptor's known neuroprotective functions:

  • Modulation of ER Stress : By acting on the σ1 receptor, Compound Y would be expected to help maintain calcium homeostasis and reduce ER stress, a key factor in neuronal cell death in neurodegenerative diseases.[12]

  • Promotion of Pro-Survival Pathways : Activation of the σ1 receptor can stimulate neurotrophic signaling, including pathways involving Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal resilience.[8]

Preclinical evidence for other σ1 receptor agonists has shown that they can protect cultured neurons from beta-amyloid-induced toxicity.[9][10] A selective agent like Compound Y would aim to maximize these neuroprotective effects while minimizing off-target interactions.

Signaling Pathway Diagrams

Edonerpic_Mechanism This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R activates CRMP2 CRMP2 This compound->CRMP2 binds to AMPAR AMPA Receptor Trafficking This compound->AMPAR facilitates Ca_Homeostasis Ca2+ Homeostasis Sigma1R->Ca_Homeostasis modulates Neurite_Outgrowth Neurite Outgrowth CRMP2->Neurite_Outgrowth promotes Synaptic_Plasticity Synaptic Plasticity AMPAR->Synaptic_Plasticity enhances Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection Neurite_Outgrowth->Neuroprotection Synaptic_Plasticity->Neuroprotection

Caption: this compound's multi-target mechanism of action.

Compound_Y_Mechanism CompoundY Compound Y Sigma1R Sigma-1 Receptor CompoundY->Sigma1R selectively activates ER_Stress ER Stress Sigma1R->ER_Stress reduces Ca_Signaling Ca2+ Signaling Sigma1R->Ca_Signaling modulates BDNF_Pathway BDNF Pathway Sigma1R->BDNF_Pathway stimulates Neuronal_Survival Neuronal Survival ER_Stress->Neuronal_Survival Ca_Signaling->Neuronal_Survival BDNF_Pathway->Neuronal_Survival

Caption: Hypothetical mechanism for the selective Compound Y.

Experimental Protocols

In Vivo Assessment of Cognitive Enhancement in an Alzheimer's Disease Model
  • Objective : To evaluate the efficacy of this compound and Compound Y in ameliorating cognitive deficits in a rat model of Alzheimer's disease induced by intracerebroventricular (i.c.v.) infusion of amyloid-beta (Aβ) peptide.[5][6]

  • Animal Model : Male Wistar rats are infused with Aβ (1-40) via osmotic mini-pumps for a period of 10 weeks to induce Alzheimer's-like pathology and cognitive impairments.[6]

  • Drug Administration :

    • This compound is administered orally (p.o.) at a dose of 8.4 mg/kg/day.[6]

    • Compound Y would be administered at a dose determined by prior pharmacokinetic studies to ensure adequate brain penetration.

    • Treatment commences concurrently with Aβ infusion and continues for the duration of the study.

  • Behavioral Testing : Seven weeks post-infusion, spatial memory is assessed using a place learning task in an open field where rats must alternately visit two reward locations.[6]

  • Endpoint Analysis :

    • Cognitive performance is measured by the number of errors and latency to find the reward locations.

    • Post-mortem, hippocampal tissue is analyzed for markers of neurogenesis (e.g., BrdU labeling) and Aβ plaque deposition.

  • Statistical Analysis : Data are analyzed using ANOVA followed by post-hoc tests to compare treatment groups with vehicle-treated and Aβ-infused control groups.

In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity
  • Objective : To determine the neuroprotective effects of this compound and Compound Y against beta-amyloid-induced cell death in primary neuronal cultures.[9][10]

  • Cell Culture : Primary cortical neurons are harvested from rat embryos and cultured for 7-10 days.

  • Toxicity Induction : Neurons are exposed to the toxic fragment of beta-amyloid protein (Aβ 25-35) to induce apoptosis.

  • Treatment : Cultures are pre-treated with varying concentrations of this compound or Compound Y for 24 hours prior to the addition of Aβ.

  • Viability Assessment : Cell viability is quantified using an MTT assay or by counting surviving neurons after staining with a live/dead cell dye.

  • Mechanism of Action : To confirm the role of the Sigma-1 receptor, a separate set of experiments is conducted where neurons are co-treated with the test compound and a Sigma-1 receptor antagonist. A reversal of the protective effect would indicate a Sigma-1 mediated mechanism.[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Assay a1 Aβ Infusion in Rats (Alzheimer's Model) a2 Daily Oral Administration (this compound, Compound Y, Vehicle) a1->a2 a3 Behavioral Testing (Place Learning Task) a2->a3 a4 Histological & Biomarker Analysis a3->a4 end_node Comparative Analysis a4->end_node b1 Primary Cortical Neuron Culture b2 Pre-treatment with Compounds b1->b2 b3 Aβ Peptide Exposure b2->b3 b4 Cell Viability Assessment (MTT Assay) b3->b4 b4->end_node start Start start->a1 start->b1

Caption: Workflow for preclinical comparison of neuroprotective agents.

Conclusion

This comparative guide highlights the distinct yet overlapping profiles of this compound and the hypothetical Compound Y. This compound represents a multi-target approach, which may offer broader therapeutic effects but also carries the risk of off-target effects and a more complex pharmacological profile. Its journey through clinical trials underscores the challenges of translating preclinical efficacy into clinical benefit for Alzheimer's disease.

Compound Y, as a selective Sigma-1 receptor agonist, exemplifies a more targeted strategy. This approach may offer a more favorable safety profile and a clearer understanding of the therapeutic mechanism. However, its efficacy would be contingent on the significance of the Sigma-1 receptor pathway in the complex pathology of neurodegenerative diseases.

For researchers and drug developers, the choice between a multi-target and a selective agent depends on the specific therapeutic goals and the evolving understanding of the disease pathology. The experimental protocols and data presented here provide a framework for the continued investigation and comparison of such promising neuroprotective compounds.

References

Cross-Validation of Edonerpic's Effects in Different Labs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Edonerpic's performance with alternative neurotrophic agents, supported by experimental data from various laboratories. The information is intended to aid researchers in evaluating this compound's potential and designing future studies.

Executive Summary

This compound (also known as T-817MA) is a small molecule that has been investigated for its potential to promote neurological recovery following brain injury, such as stroke and spinal cord injury, as well as for the treatment of Alzheimer's disease. Its proposed mechanism of action involves the enhancement of synaptic plasticity through the facilitation of AMPA receptor trafficking. However, the precise molecular interactions and the overall efficacy of this compound remain subjects of ongoing research and debate across different laboratories. This guide summarizes key preclinical and clinical findings, highlighting both corroborating and conflicting evidence.

Mechanism of Action: A Point of Contention

This compound's primary proposed mechanism is the enhancement of experience-dependent synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a critical process in synaptic plasticity and learning. The initial discovery, led by a team from Yokohama City University and Toyama Chemical Co., Ltd., suggested that this compound binds to collapsin-response-mediator-protein 2 (CRMP2), a protein involved in neurite outgrowth and synaptic plasticity.[1][2] This interaction is thought to activate actin-depolymerizing factor (ADF)/cofilin, leading to the trafficking of AMPA receptors to the synapse.[1]

However, this binding to CRMP2 has been contested. A study from the University of Arizona Health Sciences reported no observable binding between human CRMP2 and this compound maleate and found that the compound had no effect on CRMP2 expression or phosphorylation in dorsal root ganglion neurons. This conflicting data underscores the need for further independent validation of this compound's direct molecular targets.

Below is a diagram illustrating the originally proposed signaling pathway for this compound.

Edonerpic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Rehabilitation Training Rehabilitation Training Synaptic Plasticity Synaptic Plasticity Rehabilitation Training->Synaptic Plasticity Induces This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to ADF/Cofilin ADF/Cofilin CRMP2->ADF/Cofilin Activates Actin Cytoskeleton Remodeling Actin Cytoskeleton Remodeling ADF/Cofilin->Actin Cytoskeleton Remodeling AMPA Receptor Trafficking AMPA Receptor Trafficking Actin Cytoskeleton Remodeling->AMPA Receptor Trafficking AMPA Receptor Trafficking->Synaptic Plasticity Enhances

Proposed this compound Signaling Pathway

Preclinical Studies: Stroke and Spinal Cord Injury Models

This compound has been evaluated in various preclinical models of neurological injury, primarily focusing on stroke and spinal cord injury. These studies, conducted in different species, provide a basis for understanding its potential therapeutic effects.

Stroke Models

In a mouse model of motor cortex cryoinjury, administration of this compound (30 mg/kg, twice a day) in conjunction with rehabilitative training for three weeks resulted in a marked recovery of forelimb motor function compared to control mice.[3] Notably, this compound administration without rehabilitative training showed no recovery, highlighting the drug's role as a facilitator of experience-dependent plasticity.[3] Similar positive outcomes on motor function recovery were observed in a non-human primate model of internal capsule hemorrhage.[2]

Preclinical Stroke Model Data
Study Parameter This compound Control/Alternative
Animal Model Mouse (Motor Cortex Cryoinjury)Mouse (Motor Cortex Cryoinjury)
Treatment This compound (30 mg/kg, b.i.d.) + RehabilitationVehicle + Rehabilitation
Primary Outcome Forelimb reaching task success rate-
Result Marked improvement in success rateNo significant improvement
Animal Model Non-human primate (Internal Capsule Hemorrhage)Non-human primate (Internal Capsule Hemorrhage)
Treatment This compound + RehabilitationVehicle + Rehabilitation
Primary Outcome Motor function recovery-
Result Enhanced motor function recovery-
Spinal Cord Injury (SCI) Models

A study in non-human primates with a unilateral SCI between the C6 and C7 segments demonstrated that this compound maleate (3 mg/kg/day, intramuscularly) combined with rehabilitative training for two months significantly improved grasping movements as assessed by the "slit task".[2][4] This functional improvement was associated with a larger motor representation of the wrist territory in the contralesional primary motor cortex, suggesting cortical reorganization.[2][5]

Preclinical Spinal Cord Injury Model Data
Study Parameter This compound Control/Alternative
Animal Model Non-human primate (Macaca fuscata; C6/C7 SCI)Non-human primate (Macaca fuscata; C6/C7 SCI)
Treatment This compound (3 mg/kg/day, i.m.) + RehabilitationVehicle + Rehabilitation
Primary Outcome Grasping movements (Slit Task)-
Result Significantly improved grasping movements-
Secondary Outcome Cortical somatotopic reorganization-
Result Larger motor representation of the wrist in the contralesional M1-

Comparison with Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a well-established neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. It serves as a valuable benchmark for evaluating novel neurotrophic agents like this compound. Preclinical studies in rodent stroke models have shown that increasing BDNF levels or activating its signaling pathways enhances motor recovery. For instance, in rat models of ischemia, blocking BDNF synthesis negated the beneficial effects of rehabilitation on skilled reaching tasks, while intravenous administration of BDNF significantly enhanced functional motor recovery.[6][7]

While no direct head-to-head preclinical studies comparing this compound and BDNF using identical motor function assessments were identified, the available data suggests both agents promote motor recovery in stroke models, albeit through potentially different mechanisms. A key difference lies in their delivery and mechanism of action. BDNF is a large protein with poor blood-brain barrier permeability, often requiring invasive delivery methods in preclinical studies. In contrast, this compound is a small molecule that can be administered orally.

Clinical Trials: Alzheimer's Disease

This compound has also been investigated in Phase 2 clinical trials for the treatment of mild to moderate Alzheimer's disease. In these trials, this compound was evaluated against a placebo in patients who were already receiving standard-of-care treatment with donepezil or rivastigmine.

The primary cognitive endpoint in these trials was the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score. The results of a 52-week trial showed no statistically significant difference between the this compound groups and the placebo group in the change from baseline ADAS-Cog scores.[1]

Phase 2 Alzheimer's Disease Clinical Trial Data (52 Weeks)
Treatment Group Mean Baseline ADAS-Cog Mean Change from Baseline Mean Difference from Placebo (95% CI)
Placebo (n=158)~28.57.91-
This compound 224 mg (n=166)~28.57.45-0.47 (-2.36 to 1.43)
This compound 448 mg (n=158)~28.57.08-0.84 (-2.75 to 1.08)

While the trial did not meet its primary endpoint, the safety profile of this compound was considered acceptable, with the most common adverse events being gastrointestinal.[1]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

AMPA Receptor Trafficking Assay (Based on Abe et al., 2018)

This protocol was used to screen for compounds that enhance AMPA receptor trafficking in the adult mouse barrel cortex.

  • Animal Model: Adult mice.

  • Procedure:

    • Administer the test compound (e.g., this compound maleate).

    • After administration, stimulate the whiskers to induce sensory experience-dependent plasticity.

    • Prepare acute brain slices containing the barrel cortex.

    • Perform whole-cell patch-clamp recordings from layer 4 to layers 2/3 pyramidal synapses.

    • Measure the AMPA/NMDA ratio to assess the synaptic strength and the relative contribution of AMPA receptors. An increased AMPA/NMDA ratio indicates enhanced AMPA receptor trafficking to the synapse.

  • Key Controls: Vehicle-treated animals and animals that did not receive whisker stimulation.

AMPA_Trafficking_Workflow A Administer this compound/Vehicle to Adult Mice B Whisker Stimulation A->B C Prepare Acute Brain Slices (Barrel Cortex) B->C D Whole-Cell Patch-Clamp Recording (L4-L2/3 Synapses) C->D E Measure AMPA/NMDA Ratio D->E F Increased Ratio Indicates Enhanced AMPA Receptor Trafficking E->F

AMPA Receptor Trafficking Assay Workflow
Non-Human Primate Spinal Cord Injury Model and Behavioral Testing (Based on Uramaru et al., 2025)

This protocol was used to assess the effect of this compound on motor recovery after spinal cord injury.

  • Animal Model: Adult macaque monkeys (Macaca fuscata).

  • Surgical Procedure: Unilateral spinal cord hemisection at the C6/C7 level.

  • Treatment: Daily intramuscular injection of this compound maleate (3 mg/kg) or vehicle for 2 months, starting after the injury.

  • Rehabilitation: Daily rehabilitative training sessions (5 days/week for 2 months).

  • Behavioral Assessment (Slit Task):

    • Monkeys are required to reach through a narrow slit to retrieve a food reward.

    • The task assesses fine motor control and grasping ability of the affected forelimb.

    • Performance is recorded and analyzed for success rate and movement kinematics.

  • Endpoint Analysis:

    • Comparison of motor performance between this compound-treated and vehicle-treated groups.

    • Intracortical microstimulation to map the motor cortex and assess somatotopic reorganization.

SCI_Model_Workflow A Unilateral C6/C7 Spinal Cord Injury in Macaque Monkeys B Daily this compound/Vehicle Administration (i.m.) A->B C Daily Rehabilitative Training A->C D Behavioral Assessment (Slit Task) B->D C->D F Assess Motor Recovery and Cortical Reorganization D->F E Intracortical Microstimulation Mapping E->F

Spinal Cord Injury Model and Assessment Workflow

Conclusion

The available data on this compound presents a mixed but intriguing picture. Preclinical studies in stroke and spinal cord injury models from some laboratories suggest a potential for promoting motor recovery, particularly when combined with rehabilitation. However, the clinical trial in Alzheimer's disease did not demonstrate a significant cognitive benefit. A critical point of contention that requires further investigation is the direct molecular target of this compound, with conflicting reports on its binding to CRMP2.

For researchers, these findings highlight the importance of independent replication and further mechanistic studies to elucidate the precise pathways through which this compound may exert its effects. For drug development professionals, the discrepancy between preclinical efficacy in injury models and the lack of clinical efficacy in a neurodegenerative disease model underscores the challenges of translating findings across different neurological conditions. Future research should focus on clarifying the molecular mechanism of action and exploring its potential in indications where synaptic plasticity is a key therapeutic target, with careful consideration of appropriate clinical trial design and patient populations.

References

Replicating Key Experiments with Edonerpic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Edonerpic's performance with alternative compounds, supported by experimental data. It is designed to assist researchers in understanding and potentially replicating key experiments related to this novel neurotrophic agent.

Executive Summary

This compound (T-817MA) is a small molecule compound that has been investigated for its potential therapeutic effects in neurological conditions, primarily stroke and Alzheimer's disease. Its proposed mechanism of action centers on the enhancement of synaptic plasticity. While preclinical studies have shown promise in promoting functional recovery after brain injury, clinical trial results, particularly in Alzheimer's disease, have been mixed. This guide summarizes the key experimental findings, compares its mechanistic approach to established therapies, and provides detailed protocols for replication.

Mechanism of Action: A Focus on Synaptic Plasticity

This compound's primary proposed mechanism involves the modulation of Collapsin Response Mediator Protein 2 (CRMP2), a protein implicated in neuronal growth and plasticity.[1][2][3][4] By binding to CRMP2, this compound is thought to facilitate the delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[1][2][5] This enhancement of AMPA receptor trafficking is a fundamental process in learning and memory, and it is believed to underlie the functional recovery observed in preclinical models of brain damage.[1][2][5]

However, it is important to note that there are conflicting reports regarding the direct interaction between this compound and CRMP2. One study reported no direct binding between human CRMP2 and this compound maleate, suggesting that its effects might be mediated through alternative pathways.[6][7]

In the context of recovery from brain injury, this compound has been shown to enhance both excitatory and inhibitory synaptic inputs in the compensatory brain regions, potentially preventing epileptic seizures that can occur during the recovery process.[5]

Signaling Pathway of this compound

Edonerpic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to ADF_Cofilin ADF/Cofilin Activation CRMP2->ADF_Cofilin AMPAR_Trafficking ↑ AMPA Receptor Trafficking ADF_Cofilin->AMPAR_Trafficking Synaptic_Plasticity Enhanced Synaptic Plasticity AMPAR_Trafficking->Synaptic_Plasticity Functional_Recovery Functional Recovery Synaptic_Plasticity->Functional_Recovery

Caption: Proposed signaling pathway of this compound in enhancing synaptic plasticity.

Comparative Performance Data

Preclinical Studies in Stroke Recovery

This compound has demonstrated significant efficacy in animal models of stroke, promoting faster and more substantial recovery of motor function when combined with rehabilitative training.[1][3]

Animal ModelInterventionKey FindingsReference
Rodents (Cryoinjury)This compound + Rehabilitative TrainingAccelerated motor function recovery.[4]
Monkeys (Hemorrhage)This compound + Rehabilitative TrainingGreater and faster recovery of fine motor skills.[1][3]
Clinical Trials in Alzheimer's Disease

Clinical trials of this compound in patients with mild to moderate Alzheimer's disease have not demonstrated a significant clinical effect on cognitive or functional outcomes compared to placebo.[8][9]

Trial PhasePopulationDosagePrimary OutcomeResultReference
Phase 2Mild to moderate AD224 mg & 448 mg dailyChange in ADAS-cog and ADCS-CGIC at 52 weeksNo significant difference from placebo.[8][10]
Comparison with Standard Alzheimer's Disease Therapies

Direct comparative trials between this compound and standard-of-care drugs for Alzheimer's disease, such as acetylcholinesterase inhibitors (e.g., Donepezil) and NMDA receptor antagonists (e.g., Memantine), are not available. However, a comparison of their primary mechanisms of action highlights different therapeutic approaches.

DrugPrimary Mechanism of Action
This compound Enhances synaptic plasticity via proposed CRMP2 modulation and increased AMPA receptor trafficking.
Donepezil Reversibly inhibits acetylcholinesterase, increasing the availability of acetylcholine at the synapse.[11][12][13]
Memantine Uncompetitively antagonizes NMDA receptors, protecting against excessive glutamate stimulation.[14]

Experimental Protocols

Animal Model of Stroke (Cryoinjury in Mice)

This protocol is based on the methodology described in studies evaluating this compound's effect on motor function recovery.[4]

  • Animal Model: Adult male C57BL/6 mice.

  • Anesthesia: Isoflurane or other suitable anesthetic.

  • Surgical Procedure:

    • Perform a craniotomy over the forelimb motor cortex.

    • Induce a cryogenic injury by applying a cooled probe to the cortical surface.

  • Post-operative Care: Provide appropriate analgesia and monitor for recovery.

  • Rehabilitative Training:

    • Begin rehabilitative training (e.g., skilled reaching task) 5 days post-injury.

    • Training sessions are conducted daily.

  • Drug Administration:

    • Administer this compound maleate or vehicle orally once daily before each training session.

  • Behavioral Assessment:

    • Quantify motor function using a standardized scoring system for the reaching task.

    • Assessments are performed at baseline and at regular intervals post-injury.

Experimental Workflow

Experimental_Workflow A Animal Acclimatization B Baseline Behavioral Testing A->B C Cryogenic Brain Injury B->C D Post-operative Recovery C->D E Randomization to Treatment Groups (this compound vs. Vehicle) D->E F Daily Rehabilitative Training & Drug Administration E->F G Weekly Behavioral Assessment F->G Repeated H Final Behavioral Assessment F->H G->F I Histological/Molecular Analysis H->I

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a novel therapeutic strategy targeting synaptic plasticity to promote recovery from brain injury. While preclinical data in stroke models are encouraging, its clinical efficacy in Alzheimer's disease has not been established. Future research should aim to clarify its precise mechanism of action, particularly its interaction with CRMP2, and explore its potential in other neurological disorders characterized by synaptic dysfunction. The provided experimental protocols offer a foundation for researchers to independently investigate and build upon the existing knowledge of this compound.

References

Edonerpic's Performance in Alzheimer's Disease Against Gold-Standard Symptomatic Treatments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Edonerpic (formerly T-817MA) against the established gold-standard symptomatic treatments for mild to moderate Alzheimer's disease (AD). The analysis is primarily based on the data from the Phase 2 NOBLE clinical trial, which evaluated this compound as an add-on therapy to existing acetylcholinesterase inhibitors (AChEIs) and/or memantine.

Executive Summary

This compound is an investigational small molecule that has been evaluated for its potential neuroprotective effects in Alzheimer's disease and for its role in enhancing post-stroke motor recovery.[1][2] Preclinical studies suggested promising mechanisms, including protection against amyloid-induced neurotoxicity and preservation of synapses.[3][4] However, in a key Phase 2 clinical trial (the NOBLE study) for mild to moderate Alzheimer's disease, this compound failed to demonstrate a statistically significant clinical benefit on primary cognitive and functional endpoints when compared to placebo in patients already receiving standard-of-care treatment.[3][4] While the drug appeared generally safe, it was associated with a higher rate of discontinuation due to adverse events, primarily gastrointestinal symptoms.[4]

Mechanism of Action: A Focus on Synaptic Plasticity

This compound's proposed mechanism of action involves the modulation of synaptic plasticity, which is crucial for learning and memory. While initially thought to target sigma-1 receptors or directly bind to Collapsin Response Mediator Protein 2 (CRMP2), the latter has been a subject of debate.[2][5][6] More recent preclinical research suggests this compound regulates glutamate receptors, key players in neuronal communication, through two distinct pathways:

  • CRMP2-Mediated NMDA Receptor Regulation: this compound may reduce the cleavage of CRMP2. This action is believed to influence the expression of the NMDA receptor, a type of glutamate receptor involved in synaptic plasticity and excitotoxicity.[7][8]

  • Arc-Mediated AMPA Receptor Regulation: The compound has been shown to increase the expression of the postsynaptic protein Arc. This is linked to the regulation of AMPA receptors, another critical glutamate receptor type responsible for fast synaptic transmission.[7][8]

By influencing these pathways, this compound is hypothesized to protect neurons and enhance the brain's ability to form and maintain connections.

Edonerpic_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Neuron Postsynaptic Neuron NMDA_R->Neuron Ca2+ Influx AMPA_R->Neuron Na+ Influx Arc Arc Protein Arc->AMPA_R Regulates Trafficking CRMP2 CRMP2 CRMP2->NMDA_R Mediates Expression This compound This compound This compound->Arc Increases Expression This compound->CRMP2 Inhibits Cleavage

Caption: Proposed signaling pathway of this compound in the postsynaptic neuron.

Comparative Clinical Trial Data: The NOBLE Study

The primary source of comparative data for this compound against a gold-standard treatment comes from the 52-week, Phase 2 NOBLE (Noble Study of T-817MA in Alzheimer's Disease) trial.

Experimental Protocol: NOBLE Study
  • Objective: To assess the efficacy, safety, and tolerability of this compound in patients with mild to moderate Alzheimer's disease.[4]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]

  • Participant Population: 484 patients with mild to moderate AD (Mini-Mental State Examination scores of 12 to 22). All participants were on stable doses of standard-of-care medications, specifically donepezil or rivastigmine, with or without memantine.[3]

  • Treatment Arms: Participants were randomly assigned in a 1:1:1 ratio to one of three groups:

    • Placebo

    • This compound 224 mg/day

    • This compound 448 mg/day[3]

  • Primary Outcomes: The co-primary endpoints were the change from baseline at 52 weeks in:

    • Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Measures cognitive function.

    • Alzheimer's Disease Cooperative Study–Clinical Impression of Change (ADCS-CGIC): A global assessment of change in the patient's condition.[3]

  • Secondary Outcomes: Included safety, tolerability, and changes in activities of daily living (ADCS-ADL), among others.[2]

NOBLE_Study_Workflow Screening Patient Screening (N=484) - Mild to Moderate AD - Stable on Standard Tx Randomization Randomization (1:1:1) Screening->Randomization Placebo_Arm Placebo + Standard Tx (n=158) Randomization->Placebo_Arm Group 1 Edonerpic_224 This compound 224mg + Standard Tx (n=166) Randomization->Edonerpic_224 Group 2 Edonerpic_448 This compound 448mg + Standard Tx (n=158) Randomization->Edonerpic_448 Group 3 Treatment 52-Week Treatment Period Placebo_Arm->Treatment Edonerpic_224->Treatment Edonerpic_448->Treatment Outcome_Assessment Primary Outcome Assessment - ADAS-Cog Score Change - ADCS-CGIC Score Treatment->Outcome_Assessment

Caption: Experimental workflow of the Phase 2 NOBLE clinical trial.
Data Presentation: Efficacy and Safety Outcomes

The results of the NOBLE study indicated that this compound did not provide a significant clinical benefit over the existing standard of care.

Table 1: Primary Efficacy Outcomes at 52 Weeks

Outcome MeasurePlacebo (n=158)This compound 224 mg (n=166)This compound 448 mg (n=158)Difference vs. Placebo (P-value)
ADAS-Cog Score Change 7.917.457.08224mg: -0.47 (P=.63)448mg: -0.84 (P=.39)[4]
ADCS-CGIC Score No significant difference reported[3]No significant difference reported[3]No significant difference reported[3]Not Statistically Significant[3]
A higher change in ADAS-Cog score indicates greater cognitive decline.

The data shows that while there was a numerical trend favoring the higher dose of this compound on the ADAS-Cog scale, the differences were small and not statistically significant.[4]

Table 2: Key Safety and Tolerability Outcomes

Outcome MeasurePlacebo (n=158)This compound 224 mg (n=166)This compound 448 mg (n=158)
Trial Completion Rate 88.6%70.5%76.0%[4]
Discontinuation due to Adverse Events 4.4%13.9%14.6%[4]
Most Frequent Adverse Events -Diarrhea, Vomiting[4]Diarrhea, Vomiting[4]

Patients receiving this compound had substantially higher rates of trial discontinuation due to adverse events compared to the placebo group.[4] The most common side effects were gastrointestinal in nature.[4]

Conclusion

Based on the available Phase 2 clinical trial data, this compound, when added to gold-standard symptomatic treatments (AChEIs and/or memantine), did not demonstrate a statistically significant effect on slowing cognitive or functional decline in patients with mild to moderate Alzheimer's disease.[3][4] While preclinical studies point to an interesting mechanism of action related to synaptic plasticity, this has not translated into clinical efficacy in the populations studied so far.[7] Furthermore, the treatment was associated with a higher burden of gastrointestinal side effects leading to increased discontinuation rates compared to placebo.[4] As a result, this compound's development for Alzheimer's disease has been discontinued in the United States.[2]

References

A Head-to-Head Comparison of Edonerpic and its Functional Analogs in Neuroregeneration and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonerpic (T-817MA) is a novel small molecule that has garnered significant interest for its potential to promote functional recovery following neurological damage, such as stroke and spinal cord injury. Its primary proposed mechanisms of action involve the modulation of Collapsin Response Mediator Protein 2 (CRMP2) and activation of the Sigma-1 Receptor (S1R), both of which are pivotal in pathways of neural plasticity and cell survival. While direct comparative studies of this compound with structurally similar analogs are limited in publicly available literature, a functional comparison with other compounds targeting CRMP2 and S1R provides valuable insights for researchers in the field of neuropharmacology.

This guide provides a head-to-head comparison of this compound with its key functional analogs, focusing on preclinical and clinical data in the context of neuroregeneration and neuroprotection. The analogs included for comparison are the CRMP2 modulators Lacosamide and Lanthionine Ketimine Ester (LKE) , and the S1R agonists PRE-084 , SA4503 , and ANAVEX2-73 (blarcamesine) .

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its functional analogs, focusing on receptor binding affinity, preclinical efficacy in animal models of neurological damage, and clinical outcomes where available.

Table 1: Receptor Binding Affinity
CompoundTargetLigandAssay SystemBinding Affinity (Ki/IC50)
This compound (T-817MA) Sigma-1 Receptor--INVALID-LINK---pentazocineRat brain membranesKi: 16 nM[1]
PRE-084 Sigma-1 Receptor--INVALID-LINK---pentazocineRat liver homogenatesKi: 2.2 nM
SA4503 Sigma-1 Receptor--INVALID-LINK---pentazocineRat brain membranesKi: 3.4 nM
ANAVEX2-73 Sigma-1 Receptor--INVALID-LINK---pentazocineNot SpecifiedHigh Affinity (Specific value not stated)[2]
Lacosamide CRMP2Not ApplicableFunctional AssaysModulates CRMP2 activity[3]
Lanthionine Ketimine Ester (LKE) CRMP2Not ApplicableDirect binding confirmedBinds to CRMP2[4]
Table 2: Preclinical Efficacy in Stroke Models
CompoundAnimal ModelKey Efficacy EndpointsDosageResults
This compound Mouse (motor cortex cryoinjury)Motor function recovery (training-dependent)Not specifiedAccelerated motor function recovery[5]
Non-human primate (internal capsule hemorrhage)Motor function recoveryNot specifiedEnhanced motor function recovery[5][6]
PRE-084 Rat (embolic stroke)Infarct volume, neurological deficits, cytokine levels5 mg/kg i.p.Significantly reduced infarct volume and improved behavioral outcome[7]
Mouse (focal cerebral ischemia)Cognitive function, oligodendrogenesis1 mg/kg i.p.Improved neurological function in diabetic mice with stroke[8]
SA4503 Rat (permanent MCAO)Functional recovery, infarct sizeNot specifiedEnhanced functional recovery without affecting infarct size[9]
Lacosamide Gerbil (transient cerebral ischemia)Neuronal cell death, glial activation25 mg/kgProtected CA1 pyramidal neurons from ischemic injury[1][10]
Table 3: Preclinical Efficacy in Spinal Cord Injury (SCI) and Other Neurological Models
CompoundAnimal ModelKey Efficacy EndpointsDosageResults
This compound Non-human primate (unilateral SCI C6/C7)Grasping movements, cortical reorganization3 mg/kg/day i.m.Significantly improved grasping movements[11][12]
Lanthionine Ketimine Ester (LKE) Mouse (spinal cord transection)Motor function, axonal regrowth100 mg/kg/day i.p.Significantly improved motor function and axonal regrowth[13]
ANAVEX2-73 Mouse (Alzheimer's model)Amnesia, oxidative stress, cell lossNot specifiedReversed and protected against amyloid-beta induced deficits[14]
Lacosamide Rat (Parkinson's model)Dopaminergic neuron loss, motor function20 mg/kg i.p.Prevented loss of dopamine-producing neurons and improved motor function[3][15]

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound is believed to enhance neural plasticity through a dual mechanism involving CRMP2 and the Sigma-1 Receptor. The binding to CRMP2 is thought to facilitate the trafficking of AMPA receptors to the synapse, a critical process for strengthening synaptic connections and promoting functional recovery. Activation of the Sigma-1 Receptor, a chaperone protein at the mitochondria-associated ER membrane, contributes to neuroprotection by modulating calcium signaling, reducing oxidative stress, and promoting cell survival.

Edonerpic_Mechanism cluster_0 Rehabilitation / Training cluster_1 This compound cluster_2 Cellular Targets & Pathways cluster_3 Functional Outcomes External Stimuli External Stimuli AMPAR_trafficking AMPA Receptor Trafficking External Stimuli->AMPAR_trafficking This compound This compound CRMP2 CRMP2 This compound->CRMP2 S1R Sigma-1 Receptor This compound->S1R CRMP2->AMPAR_trafficking Facilitates Neuroprotection Neuroprotective Pathways S1R->Neuroprotection Activates Synaptic_Plasticity Enhanced Synaptic Plasticity AMPAR_trafficking->Synaptic_Plasticity Functional_Recovery Motor Function Recovery Neuroprotection->Functional_Recovery Synaptic_Plasticity->Functional_Recovery Stroke_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment cluster_3 Phase 4: Analysis Induction Induce Focal Cerebral Ischemia (e.g., MCAO) Treatment Administer Test Compound (e.g., this compound or Analog) Induction->Treatment Behavioral Behavioral Testing (e.g., mNSS, Rotarod) Treatment->Behavioral Histology Histological Analysis (Infarct Volume, Cell Survival) Treatment->Histology Data_Analysis Statistical Analysis and Comparison of Groups Behavioral->Data_Analysis Histology->Data_Analysis

References

Unveiling the Binding Specificity of Edonerpic: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a therapeutic candidate is paramount. This guide provides a detailed comparison of the binding specificity of Edonerpic (also known as T-817MA), a compound investigated for neurodegenerative diseases, with other relevant sigma receptor modulators. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its molecular interactions.

The binding profile of this compound has been a subject of scientific discussion. While early reports suggested its interaction with Collapsin Response Mediator Protein 2 (CRMP2), subsequent and more direct binding studies have failed to corroborate this, instead pointing towards the sigma receptor family as its primary target. Specifically, this compound has been identified as a ligand for the sigma-1 (σ₁) receptor.[1][2][3] This guide will delve into the binding affinities of this compound and compare them with other sigma receptor modulators to provide a clearer picture of its specificity.

Comparative Binding Affinity of Sigma Receptor Modulators

To objectively assess the binding specificity of this compound, its affinity for the sigma-1 receptor is compared with that of other well-characterized sigma receptor modulators, CT1812 and SA4503. The binding affinity is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand to its target receptor. A lower Kᵢ value indicates a higher binding affinity.

CompoundTarget ReceptorKᵢ (nM)Primary Activity
This compound (T-817MA) Sigma-1 (σ₁)16[1][3]Agonist
Sigma-2 (σ₂)Not Reported-
CT1812 Sigma-1 (σ₁)63Antagonist
Sigma-2 (σ₂)8.5Antagonist
SA4503 Sigma-1 (σ₁)4.6Agonist
Sigma-2 (σ₂)63.1-

Experimental Protocols: Determining Binding Affinity

The quantitative data presented in this guide is typically determined through competitive radioligand binding assays. Below is a detailed methodology for conducting such an assay to determine the binding affinity of a test compound for sigma-1 and sigma-2 receptors.

Objective: To determine the inhibitor constant (Kᵢ) of a test compound for sigma-1 and sigma-2 receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Test Compound: this compound or other sigma receptor modulators.

  • Radioligands:

    • For Sigma-1 (σ₁) assay: --INVALID-LINK---pentazocine.

    • For Sigma-2 (σ₂) assay: [³H]-1,3-di-o-tolylguanidine ([³H]DTG).

  • Membrane Preparations:

    • For σ₁ assay: Guinea pig brain membranes.

    • For σ₂ assay: Rat liver membranes.

  • Masking Agent (for σ₂ assay): (+)-pentazocine to block the binding of [³H]DTG to σ₁ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Scintillation Fluid and Vials.

  • Filtration Apparatus with glass fiber filters.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the appropriate tissue (guinea pig brain for σ₁ or rat liver for σ₂) in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

    • Membrane preparation (typically 100-300 µg of protein).

    • A range of concentrations of the test compound.

    • For the σ₂ assay, add a fixed concentration of (+)-pentazocine to saturate the σ₁ receptors.

    • A fixed concentration of the appropriate radioligand (--INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂).

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C for σ₁ assay, room temperature for σ₂ assay) for a duration sufficient to reach binding equilibrium (typically 90-120 minutes).

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation TestCompound Test Compound Dilutions TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Competitive Radioligand Binding Assay Workflow

Signaling Pathways and Functional Implications

This compound's interaction with the sigma-1 receptor suggests its involvement in modulating intracellular signaling pathways related to neuronal survival and plasticity. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is known to influence calcium signaling, ion channel function, and cellular stress responses. Activation of the sigma-1 receptor by agonists like this compound is thought to promote neuroprotective effects.

The following diagram depicts a simplified signaling pathway potentially modulated by this compound.

signaling_pathway This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R activates Ca_Signaling Calcium Signaling Sigma1R->Ca_Signaling modulates Ion_Channels Ion Channel Modulation Sigma1R->Ion_Channels modulates Neuroprotection Neuroprotection & Plasticity Ca_Signaling->Neuroprotection Ion_Channels->Neuroprotection

Simplified Signaling Pathway of this compound

Conclusion

The available evidence strongly indicates that this compound is a sigma-1 receptor ligand with a notable binding affinity. While its interaction with CRMP2 is disputed, its affinity for the sigma-1 receptor provides a plausible mechanism for its observed neurotrophic and neuroprotective effects. For a complete understanding of its specificity, further studies determining its binding affinity for the sigma-2 receptor are warranted. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to evaluate the binding characteristics of this compound and other sigma receptor modulators in their own investigations.

References

Independent Verification of Edonerpic's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Edonerpic's proposed mechanisms of action with alternative therapeutic strategies. Experimental data from preclinical and clinical studies are presented to support the analysis.

Executive Summary

This compound (T-817MA) is a neurotrophic agent investigated for its potential therapeutic effects in neurodegenerative diseases and neuronal injury. Its proposed mechanisms of action are multifaceted, reportedly involving the activation of the sigma-1 receptor (S1R), modulation of collapsin response mediator protein 2 (CRMP2), and enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor trafficking.[1] However, the direct interaction with CRMP2 has been a subject of scientific debate.[2] This guide compares this compound with other investigational drugs that target these pathways: Blarcamesine, a sigma-1 receptor agonist, and CT1812, a sigma-2 receptor antagonist that affects amyloid-beta (Aβ) oligomer dynamics.

Data Presentation: Quantitative Comparison of this compound and Alternatives

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its comparators.

Table 1: Receptor Binding Affinity

CompoundTargetBinding Affinity (Ki)
This compound (T-817MA) Sigma-1 Receptor16 nM[3]
Blarcamesine (ANAVEX2-73) Sigma-1 Receptor850 nM[4]
CT1812 Sigma-2 ReceptorNot explicitly found

Table 2: Preclinical Efficacy in Neurological Injury Models

CompoundModelDosageKey Findings
This compound Mouse model of traumatic brain injury30 mg/kgAlleviated brain edema and neuronal loss.[4][5]
This compound Mouse model of stroke (cryoinjury)30 mg/kg, BIDPromoted motor function recovery in a training-dependent manner.[6]
This compound Non-human primate model of spinal cord injury3 mg/kg/dayAccelerated recovery of grasping movements.[7]

Table 3: Clinical Efficacy in Alzheimer's Disease (ADAS-Cog Score Change from Baseline)

CompoundDoseStudy DurationADAS-Cog13 Mean Difference from Placebop-value
Blarcamesine 30 mg48 weeks-1.934[8]0.026[8]
Blarcamesine 50 mg48 weeks-2.149[8]0.021[8]
This compound 224 mg52 weeks-0.47[1]0.63[1]
This compound 448 mg52 weeks-0.84[1]0.39[1]

Table 4: Target Engagement in Human Studies

CompoundBiomarkerKey Findings
CT1812 CSF Aβ OligomersIncreased CSF Aβ oligomer levels by >250%-500% after a single dose, suggesting displacement from synapses.[9]

Experimental Protocols

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of a compound to the sigma-1 receptor.

Methodology: Radioligand binding assays are commonly employed. Briefly, cell membranes expressing the sigma-1 receptor are incubated with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

CRMP2 Binding and Functional Assays

Objective: To assess the direct binding and functional modulation of CRMP2 by a test compound.

Methodologies:

  • Co-immunoprecipitation: To determine if two proteins interact, an antibody against one protein is used to pull it out of a solution, and then the precipitate is tested for the presence of the second protein using another antibody.

  • Surface Plasmon Resonance (SPR): This technique measures the binding of a mobile analyte (the test compound) to a stationary ligand (CRMP2 protein) by detecting changes in the refractive index at the surface of a sensor chip.

  • CRMP2 Phosphorylation Assay: The levels of phosphorylated CRMP2 (e.g., at Thr514) in cell lysates are measured by Western blotting using phospho-specific antibodies after treatment with the test compound. A reduction in phosphorylation can indicate functional modulation.[10]

AMPA Receptor Trafficking Assay

Objective: To quantify the surface expression of AMPA receptors on neurons.

Methodology:

  • Surface Biotinylation: Live neurons are treated with a membrane-impermeable biotinylating agent that labels surface proteins. Cells are then lysed, and biotinylated proteins are captured using streptavidin beads. The amount of specific AMPA receptor subunits (e.g., GluA1, GluA2) in the captured fraction is quantified by Western blotting.[11]

  • pHluorin-tagged Receptors: Neurons are transfected with constructs encoding AMPA receptor subunits tagged with a pH-sensitive fluorescent protein (superecliptic pHluorin). This protein fluoresces brightly at the neutral pH of the extracellular space but is quenched in the acidic environment of intracellular vesicles. The trafficking of receptors can be visualized and quantified using fluorescence microscopy.[12]

Autophagy Assay

Objective: To measure the induction of autophagy by a test compound.

Methodology: The "autophagic flux" is measured by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). Cells are treated with the test compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1). The accumulation of LC3-II in the presence of the inhibitor is indicative of the rate of autophagy. LC3-II levels are typically assessed by Western blotting or fluorescence microscopy of cells expressing fluorescently tagged LC3.[3][13]

Amyloid-Beta Oligomer Displacement Assay

Objective: To determine if a compound can displace Aβ oligomers from neuronal surfaces.

Methodology:

  • In Vitro: Primary neurons are treated with pre-formed Aβ oligomers, followed by the addition of the test compound. The amount of Aβ oligomers remaining in the cell culture supernatant is measured by ELISA or Western blot.

  • In Vivo (Clinical): Cerebrospinal fluid (CSF) is collected from patients before and after administration of the test compound. The levels of Aβ oligomers in the CSF are quantified using sensitive immunoassays. An increase in CSF Aβ oligomers post-dosing suggests displacement from the brain parenchyma.[9]

Mandatory Visualization

Edonerpic_Mechanism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Abeta Amyloid-β Oligomers AMPAR AMPA Receptor Abeta->AMPAR Inhibits Trafficking S1R Sigma-1 Receptor Neuroprotection Neuroprotection S1R->Neuroprotection Synaptic_Plasticity Synaptic Plasticity (Enhanced) AMPAR->Synaptic_Plasticity This compound This compound This compound->Abeta Inhibits This compound->S1R Activates CRMP2 CRMP2 This compound->CRMP2 Modulates (Disputed) CRMP2->AMPAR Facilitates Trafficking

Caption: Proposed signaling pathways of this compound.

Experimental_Workflow_AMPAR_Trafficking Start Start: Cultured Neurons Treatment Treat with this compound or Vehicle Start->Treatment Biotinylation Label surface proteins with Biotin Treatment->Biotinylation Lysis Lyse cells Biotinylation->Lysis Streptavidin_Pull_down Pull-down biotinylated proteins with Streptavidin beads Lysis->Streptavidin_Pull_down Elution Elute surface proteins Streptavidin_Pull_down->Elution Western_Blot Western Blot for AMPA Receptor Subunits Elution->Western_Blot Quantification Quantify band intensity Western_Blot->Quantification End End: Compare Surface Expression Quantification->End

Caption: Workflow for AMPA receptor surface expression assay.

Comparator_Mechanisms cluster_drugs Investigational Drugs cluster_targets Primary Targets cluster_downstream Downstream Effects Blarcamesine Blarcamesine S1R_agonist Sigma-1 Receptor (Agonist) Blarcamesine->S1R_agonist CT1812 CT1812 S2R_antagonist Sigma-2 Receptor (Antagonist) CT1812->S2R_antagonist Autophagy Autophagy (Enhanced) S1R_agonist->Autophagy Abeta_Displacement Aβ Oligomer Displacement S2R_antagonist->Abeta_Displacement

Caption: Logical relationship of comparator drug mechanisms.

References

Benchmarking Edonerpic: A Comparative Guide to its Potency and Selectivity in the Context of Neurorestorative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Edonerpic (T-817MA), a novel compound investigated for its neurorestorative properties, particularly in the context of stroke recovery. Its performance is benchmarked against other relevant therapeutic alternatives, supported by available preclinical and clinical data. This document is intended to serve as a resource for researchers and drug development professionals, offering a concise overview of this compound's mechanism of action, potency, and selectivity alongside comparable agents.

Executive Summary

This compound has been explored as a potential therapeutic agent to enhance functional recovery after brain injury, such as stroke.[1] Its proposed mechanism centers on the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor signaling, a key element in synaptic plasticity, through interaction with the collapsin response mediator protein 2 (CRMP2).[2] However, the direct binding of this compound to CRMP2 is a subject of debate within the scientific community, with some studies failing to replicate this interaction.[3] This guide presents the available data on this compound and compares it with other compounds targeting CRMP2 and those that directly modulate AMPA receptors.

Data Presentation

Table 1: Comparative Potency of this compound and Alternatives
CompoundTarget(s)Potency MetricValueReference(s)
This compound (T-817MA) CRMP2 (disputed), AMPA Receptor Signaling (indirect)Kd for CRMP2~735 µM (low affinity)[4]
EC50 for AMPA Receptor PotentiationNot Available
Lanthionine Ketimine Ester (LKE) CRMP2EC50 for neuroprotection/neurite outgrowthLow nanomolar range[5]
Kd for CRMP2Not Available
TAT-CBD3 Peptide CRMP2-CaV2.2 InteractionInhibition of CRMP2-NR2B interaction~40% inhibition[6]
Reduction of Ca2+ currents~60% at 10 µM[7]
Aniracetam AMPA Receptor (Positive Allosteric Modulator)EC50 for attenuating NMDA antagonism (indirect)< 0.1 µM[8]
AMPA-evoked [3H]NA releaseWeak enhancement[8]

Note: The potency data presented is derived from various experimental systems and may not be directly comparable. The binding of this compound to CRMP2 is contested.

Table 2: Preclinical and Clinical Observations
CompoundModel/Study TypeKey FindingsReference(s)
This compound (T-817MA) Rodent and non-human primate models of strokeAccelerated motor function recovery in a training-dependent manner.[1][9]
Phase 2 Clinical Trial (Alzheimer's Disease)Appeared safe and tolerable but showed no clinical effect on primary cognitive endpoints.[10]
Phase 2 Clinical Trial (Stroke)Ongoing to evaluate improvement in arm paralysis rehabilitation.[11]
Lanthionine Ketimine Ester (LKE) Mouse model of multiple sclerosisReduced neurodegeneration and clinical signs.[11]
Mouse model of Parkinson's diseaseSuppressed CRMP2 phosphorylation and microglial activation.[12]
TAT-CBD3 Peptide Rodent models of painReversed inflammatory and neuropathic pain.[5]
Aniracetam Rat hippocampal slicesModulates both NMDA and AMPA receptor function.[8]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for CRMP2 Binding
  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a compound to purified CRMP2 protein.

  • Methodology: A solution of the compound (e.g., this compound maleate) is titrated into a solution of purified CRMP2 protein in a temperature-controlled microcalorimeter. The heat released or absorbed upon binding is measured after each injection. The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction. It is crucial that the compound and protein are in identical buffer solutions to minimize heats of dilution.[13]

  • Key Parameters:

    • Protein concentration in the cell: Typically 5-50 µM.

    • Ligand concentration in the syringe: Typically 10-fold higher than the protein concentration.

    • Temperature: Maintained at a constant, physiologically relevant temperature (e.g., 25°C).

    • Data Analysis: The integrated heat changes are plotted against the molar ratio of the ligand to the protein and fitted to a suitable binding model (e.g., one-site binding).

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation
  • Objective: To measure the effect of a compound on AMPA receptor-mediated currents in neurons.

  • Methodology: Whole-cell voltage-clamp recordings are performed on cultured neurons or brain slices. A baseline of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) is established by applying an AMPA receptor agonist (e.g., glutamate or AMPA). The compound of interest is then bath-applied, and the change in the amplitude and kinetics (e.g., decay time) of the AMPA-mediated currents is measured.

  • Key Parameters:

    • Holding Potential: Neurons are typically voltage-clamped at -60 mV or -70 mV to record inward currents.

    • Agonist Concentration: A concentration of the AMPA receptor agonist that elicits a submaximal response is used to allow for the detection of potentiation.

    • Data Analysis: The peak amplitude and decay kinetics of the EPSCs before and after compound application are compared. A concentration-response curve can be generated to determine the EC50 of the potentiating effect.

In Vivo Stroke Model and Motor Function Assessment
  • Objective: To evaluate the efficacy of a compound in promoting functional recovery after ischemic stroke in an animal model.

  • Methodology:

    • Stroke Induction: Focal cerebral ischemia is induced in rodents (e.g., rats or mice) using methods such as middle cerebral artery occlusion (MCAO).

    • Treatment: The compound is administered at various doses and time points post-stroke.

    • Behavioral Testing: A battery of motor function tests is performed at different time points to assess functional recovery. Common tests include:

      • Rotarod Test: Measures motor coordination and balance.

      • Cylinder Test: Assesses forelimb use asymmetry.

      • Grip Strength Test: Measures forelimb muscle strength.

      • Neurological Severity Scores (e.g., mNSS): A composite score of motor, sensory, and reflex tests.[2]

  • Data Analysis: The performance of the treated group is compared to a vehicle-treated control group over time to determine if the compound significantly improves motor function recovery.

Mandatory Visualization

Edonerpic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Plasticity Enhanced Synaptic Plasticity AMPA_R->Plasticity Leads to This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds (Disputed) CRMP2->AMPA_R Facilitates Trafficking Recovery Motor Function Recovery Plasticity->Recovery Promotes

Proposed signaling pathway of this compound.

Experimental_Workflow_Potency cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Start: Compound of Interest binding_assay Target Binding Assay (e.g., ITC for CRMP2) start->binding_assay functional_assay Functional Assay (e.g., Electrophysiology for AMPA-R) start->functional_assay animal_model Stroke Animal Model (e.g., MCAO in rodents) binding_assay->animal_model Informs in vivo studies functional_assay->animal_model Informs in vivo studies behavioral_tests Motor Function Assessment (e.g., Rotarod, Cylinder Test) animal_model->behavioral_tests end End: Potency & Efficacy Profile behavioral_tests->end

General experimental workflow for potency.

Logical_Relationship_Selectivity cluster_targets Potential Targets Compound Test Compound (e.g., this compound) Primary_Target Primary Target (e.g., CRMP2) Compound->Primary_Target High Affinity Off_Targets Off-Targets (e.g., Other CNS receptors, ion channels, enzymes) Compound->Off_Targets Low or No Affinity Selectivity_Profile Selectivity Profile Primary_Target->Selectivity_Profile Off_Targets->Selectivity_Profile

Logical relationship for selectivity.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling Edonerpic

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the investigational compound Edonerpic, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.

Given that specific hazard data for this compound is not publicly available, a conservative approach to handling, based on best practices for new chemical entities (NCEs) and investigational drugs, is recommended. A thorough, compound-specific risk assessment should be conducted by the user to supplement these general guidelines.[1][2][3][4][5]

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is critical to minimize exposure to investigational compounds.[6][7] The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.

PPE ComponentSpecificationPurpose
Hand Protection Disposable Nitrile Gloves (double-gloving recommended)Provides a barrier against skin contact. The outer glove should be removed and disposed of immediately upon contamination.
Body Protection Disposable, fluid-resistant lab coat with long sleeves and knit cuffsProtects skin and personal clothing from splashes and spills.
Eye Protection Safety glasses with side shields or chemical splash gogglesShields eyes from potential splashes of liquids or airborne particles.
Respiratory Protection N95 respirator or higher (if handling powders or creating aerosols)Protects against inhalation of fine particles or aerosols. A full respiratory protection program, including fit testing, should be in place.
Foot Protection Closed-toe shoesPrevents injuries from dropped objects or spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and well-defined operational plan ensures consistency and minimizes the risk of accidental exposure. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS/Conduct Risk Assessment Review SDS/Conduct Risk Assessment Don PPE Don PPE Review SDS/Conduct Risk Assessment->Don PPE Proceed if safe Weighing/Reconstitution Weighing/Reconstitution Don PPE->Weighing/Reconstitution Experimentation Experimentation Weighing/Reconstitution->Experimentation Decontaminate Work Area Decontaminate Work Area Experimentation->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for the safe handling of this compound.
Experimental Protocols

1. Preparation:

  • Review Safety Information: Before any handling, thoroughly review all available safety information for this compound. In the absence of a specific Safety Data Sheet (SDS), a comprehensive risk assessment must be conducted to identify potential hazards.[1][3][5]

  • Designate a Handling Area: All work with this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

  • Assemble Materials: Gather all necessary equipment and materials, including the appropriate PPE, before beginning work.

2. Handling:

  • Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask, goggles, gloves). Ensure a proper fit for all items.

  • Weighing and Reconstitution: If handling a powdered form of this compound, conduct these activities in a ventilated enclosure to minimize inhalation risk. Use appropriate tools to handle the compound and avoid generating dust.

  • Experimental Procedures: Perform all experimental manipulations with care to prevent splashes, spills, or the generation of aerosols.

3. Cleanup and Disposal:

  • Decontamination: After handling is complete, decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the gown, goggles, mask, and inner gloves.

  • Handwashing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of investigational drug waste is crucial to protect both personnel and the environment.[8][9][10][11]

Waste Segregation and Collection

All materials that have come into contact with this compound, including unused compound, contaminated labware, and used PPE, should be considered hazardous waste.

Waste TypeContainer
Solid Waste (e.g., contaminated gloves, wipes, plasticware)Labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Waste (e.g., unused solutions, contaminated solvents)Labeled, sealed, and chemically compatible hazardous waste container.
Sharps Waste (e.g., contaminated needles, syringes)Labeled, puncture-proof sharps container.
Disposal Procedures
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the name "this compound."[8]

  • Storage: Store waste containers in a designated and secure satellite accumulation area until they are collected for disposal.[8]

  • Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.[9][10] Do not dispose of this compound waste down the drain or in the regular trash.

By adhering to these guidelines, researchers and scientists can handle this compound in a manner that prioritizes safety, ensures regulatory compliance, and fosters a responsible research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edonerpic
Reactant of Route 2
Reactant of Route 2
Edonerpic

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.